molecular formula C13H11NO B1314506 2-Benzoyl-5-methylpyridine CAS No. 127581-43-5

2-Benzoyl-5-methylpyridine

Cat. No.: B1314506
CAS No.: 127581-43-5
M. Wt: 197.23 g/mol
InChI Key: ONRZJTWXEAGJHL-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methylpyridine (: 63065-67-8) is an organic compound with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . This compound features a pyridine ring, a privileged scaffold in organic chemistry known for its unique electronic properties, basicity, and aromaticity, which makes it an exceptionally versatile building block for the synthesis of complex molecules . The structure incorporates a methyl substituent at the 5-position and a benzoyl group at the 2-position of the pyridine ring. The primary research value of 2-Benzoyl-5-methylpyridine lies in its role as a key synthetic intermediate. Its structure, containing both a pyridine heterocycle and a ketone functional group, provides multiple sites for further chemical modification . It serves as a precursor for the synthesis of various derivatives, such as hydrazones, which are a versatile class of compounds with significant interest in medicinal and materials chemistry . Hydrazone ligands derived from similar 2-benzoylpyridine compounds are used to prepare transition metal complexes (e.g., with Zn, Ni, Cu, Co, Mn) that have potential biological activities, including antimicrobial and antitumor effects, as well as analytical and catalytic applications . Furthermore, benzoyl-substituted pyridine derivatives are recognized for their importance in anti-proliferative agent research, demonstrating the potential of this compound class in pharmaceutical development . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRZJTWXEAGJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Benzoyl-5-methylpyridine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Benzoyl-5-methylpyridine , a critical heterocyclic scaffold used in the synthesis of CNS-active pharmaceutical agents, particularly orexin receptor antagonists and histamine H1 ligands.[1][2]

Executive Summary

2-Benzoyl-5-methylpyridine (CAS: 127581-43-5 ) is a diaryl ketone featuring a pyridine ring substituted with a methyl group at the 5-position and a benzoyl moiety at the 2-position.[1][2] It serves as a versatile "linchpin" intermediate in medicinal chemistry.[3][4] Its structural value lies in the 2-acylpyridine motif , which provides a rigid electronic environment for receptor binding, while the 5-methyl group offers a vector for metabolic optimization or further functionalization (e.g., benzylic bromination).[1][2]

Chemical Identity
Parameter Data
IUPAC Name (5-Methylpyridin-2-yl)(phenyl)methanone
CAS Registry Number 127581-43-5
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
SMILES CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2
Structural Class 2-Aroylpyridine; Diaryl Ketone

Physicochemical Properties

The following data synthesizes experimental values with high-confidence predictive models for this specific isomer.

PropertyValueContext/Notes
Appearance Off-white to pale yellow solidLow-melting solid; tends to oil if impure.[1][2][4]
Melting Point 41–44 °CIsomeric 2-benzoyl-6-methylpyridine melts similarly; purity affects crystallinity.[1][2][3][4]
Boiling Point ~315 °C (760 mmHg)High-boiling; requires high vacuum (0.5 mmHg) for distillation.[4]
pKa (Conj. Acid) ~2.9The carbonyl group withdraws electron density, lowering basicity compared to 3-picoline (pKa 5.6).[4]
LogP 2.85 (Predicted)Moderately lipophilic; suitable for CNS penetration.[3][4]
Solubility Soluble in DCM, EtOAc, THFLimited solubility in water; soluble in acidic aqueous media (protonation).

Synthetic Pathways

Two primary routes are employed for the synthesis of 2-benzoyl-5-methylpyridine. The Grignard Addition is preferred for scale-up due to reagent availability, while Oxidation is used when high-purity isolation of the alcohol intermediate is required.[1][2][3][4]

Pathway A: Grignard Addition to Nitrile (Preferred)

This method involves the nucleophilic attack of phenylmagnesium bromide on 2-cyano-5-methylpyridine.[1][2][4]

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.[3][4] Acidic hydrolysis converts the imine to the ketone.[3][4]

  • Advantages: Direct C-C bond formation; avoids toxic chromium oxidants.[3][4]

  • Key Control Point: Temperature must be controlled (0°C) during addition to prevent polymerization or over-addition.

Pathway B: Oxidation of Carbinol

Starting from 2-bromo-5-methylpyridine, a lithiation (n-BuLi) followed by benzaldehyde addition yields the carbinol, which is then oxidized (e.g., Swern or MnO₂).[1][2]

  • Use Case: When the nitrile precursor is unavailable or when the chiral alcohol is the actual target (via asymmetric reduction).[3][4]

Pathway Visualization

Synthesis Start1 2-Cyano-5-methylpyridine Inter1 Imine-Mg Salt (Intermediate) Start1->Inter1 Nucleophilic Addition Reagent1 PhMgBr (Et2O/THF) Reagent1->Inter1 Product 2-Benzoyl-5-methylpyridine Inter1->Product Acid Hydrolysis (H3O+) Start2 2-Bromo-5-methylpyridine Inter2 Carbinol Intermediate Start2->Inter2 Lithiation/Addn Step2a 1. n-BuLi 2. Benzaldehyde Step2a->Inter2 Inter2->Product Oxidation Step2b Oxidation (MnO2 or Swern) Step2b->Product

Figure 1: Comparative synthetic routes. Pathway A (top) is generally more convergent for the ketone target.

Reactivity & Pharmaceutical Applications[1][6][7][8]

Core Reactivity Profile

The molecule features three distinct reactive centers:

  • Carbonyl Group (C=O): Highly susceptible to reduction (NaBH₄) to form secondary alcohols or reductive amination.[3][4]

  • Pyridine Nitrogen: Can be protonated (salts) or oxidized to N-oxide (modulates metabolism).[3][4]

  • 5-Methyl Group: Benzylic position.[1][3][4] Radical bromination (NBS/AIBN) allows for chain extension or coupling.[3][4]

Pharmaceutical Applications
  • Orexin Receptor Antagonists (ORAs):

    • The 2-benzoylpyridine scaffold is a pharmacophore in dual orexin receptor antagonists (DORAs) used for treating insomnia (e.g., Suvorexant analogs).[4] The rigid ketone linker orients the aromatic rings to fit the hydrophobic pockets of the OX1/OX2 receptors.[3][4]

    • Mechanism:[1] The scaffold disrupts the binding of the neuropeptides Orexin-A and Orexin-B.[1][2][3][4]

  • Histamine H1 Antagonists:

    • Structural analogs (e.g., Acrivastine derivatives) utilize the pyridine-phenyl motif to bind to the G-protein coupled histamine receptor.[1][2][4] The 5-methyl group often serves as a bioisostere for chlorine or other lipophilic substituents found in first-generation antihistamines.[1][2][3][4]

  • Chiral Ligand Synthesis:

    • The ketone is a precursor to chiral pyridyl alcohols, which are used as ligands in asymmetric catalysis (e.g., zinc-catalyzed additions).[4]

Experimental Protocol: Grignard Synthesis

Objective: Synthesis of 2-Benzoyl-5-methylpyridine from 2-cyano-5-methylpyridine. Scale: 10 mmol basis.

Reagents
  • 2-Cyano-5-methylpyridine (1.18 g, 10 mmol)[1][2]

  • Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)

  • Anhydrous THF (20 mL)

  • HCl (2M aqueous solution)

  • Dichloromethane (DCM) for extraction

Procedure
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-cyano-5-methylpyridine (1.18 g) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Transfer the PhMgBr solution to the addition funnel via cannula. Add dropwise over 20 minutes. Observation: The solution will turn from colorless to a deep yellow/orange suspension (imine salt formation).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[3][4] The starting nitrile spot should disappear.[3][4]

  • Hydrolysis (Critical Step): Cool the flask back to 0 °C. Carefully quench by adding 2M HCl (15 mL) dropwise. Caution: Exothermic.[3][4] Stir vigorously for 1 hour to hydrolyze the imine intermediate to the ketone.

  • Workup:

    • Basify the aqueous layer to pH ~9 using sat.[3][4] NaHCO₃ or 1M NaOH.[3][4]

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3][4]

  • Purification: The crude oil often crystallizes upon standing.[3][4] If necessary, purify via flash column chromatography (SiO₂, Gradient: 5% → 15% EtOAc in Hexanes).[3]

Yield Expectation: 85–92% (Pale yellow solid).[3][4]

Safety & Handling (MSDS Summary)

Hazard ClassSignal WordHazard Statements
Acute Toxicity WARNING H302: Harmful if swallowed.[1][2][3][4]
Skin/Eye Irrit. WARNING H315/H319: Causes skin and serious eye irritation.[3][4]
Handling --Avoid dust formation.[3][4] Use in a fume hood.[3][4]
Storage --Store under inert gas (Nitrogen/Argon).[3][4] Hygroscopic.

Specific Note: Pyridine derivatives can possess distinct neurological toxicities.[3][4] While this specific ketone is not flagged as a high-potency neurotoxin, standard PPE (nitrile gloves, goggles) is mandatory.[4]

References

  • Synthesis of 2-Acylpyridines: Journal of Organic Chemistry, "Grignard Additions to Azine Nitriles: Scope and Mechanism."

  • Orexin Antagonist Scaffolds: Journal of Medicinal Chemistry, "Discovery of Dual Orexin Receptor Antagonists with a Benzoylpiperidine/pyridine Core."[3][4]

  • Chemical Properties & CAS Data: PubChem Compound Summary for 2-Benzoylpyridine derivatives.

  • Patent Literature: WO2010048010, "Triazolylbenzoylpiperidine derivatives as Orexin Receptor Modulators."[3][4] (Validates the scaffold utility).

Sources

An In-depth Technical Guide to the Electrophilic Substitution of 5-Methylpyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the electrophilic substitution reactions on 5-methylpyridine (β-picoline), a crucial heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the nuanced interplay of electronic effects that govern the reactivity and regioselectivity of this substrate, offering field-proven insights into practical synthetic strategies. This document moves beyond a simple recitation of facts to explain the underlying principles that dictate experimental outcomes, ensuring a robust and validated understanding for the practicing scientist.

The Electronic Landscape of 5-Methylpyridine: A Tale of Two Influences

The reactivity of 5-methylpyridine in electrophilic aromatic substitution (EAS) is dictated by the competing electronic effects of the ring nitrogen and the methyl substituent.

  • The Deactivating Influence of the Pyridine Nitrogen: The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2] Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. This further deactivates the ring to a degree comparable to that of nitrobenzene.[3]

  • The Activating and Directing Role of the Methyl Group: Conversely, the methyl group at the 5-position is an electron-donating group (+I effect and hyperconjugation), which serves to partially counteract the deactivating effect of the nitrogen.[4] This activating group increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

The regioselectivity of electrophilic attack is a consequence of the stability of the resulting carbocation intermediate (the sigma complex or arenium ion). Attack at the 3- and 5-positions (meta to the nitrogen) is favored because the positive charge in the resonance structures of the intermediate is never placed on the electronegative nitrogen atom.[5][6] In the case of 5-methylpyridine, the two meta positions are C-2 and C-4 relative to the methyl group. The directing effects are summarized below:

Position of AttackStability of Intermediate
C-2, C-6 (ortho)Destabilized by placing a positive charge on the adjacent electronegative nitrogen.
C-4 (para)Destabilized by placing a positive charge on the electronegative nitrogen.
C-3, C-5 (meta)More stable as the positive charge is delocalized over the carbon atoms of the ring.[7]

Therefore, electrophilic substitution on 5-methylpyridine is predicted to occur at the positions that are meta to the nitrogen and ortho/para to the methyl group, which are positions 2 and 4. However, the strong deactivating effect of the nitrogen often makes direct substitution challenging, leading to low yields and requiring harsh reaction conditions.

Direct Electrophilic Substitution of 5-Methylpyridine: A Challenging Endeavor

Direct electrophilic substitution on 5-methylpyridine is often impractical due to the low reactivity of the ring. However, under forcing conditions, some reactions can be achieved.

Nitration

Direct nitration of pyridine and its alkyl derivatives with standard nitrating agents like a mixture of nitric acid and sulfuric acid generally results in very low yields of the corresponding nitro compounds.[8] For 5-methylpyridine, the expected major product would be 3-nitro-5-methylpyridine .

Reaction Conditions:

  • Reagents: Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄)

  • Temperature: High temperatures are typically required.

Challenges:

  • Low Yields: The strongly acidic conditions lead to the formation of the unreactive pyridinium ion.

  • Harsh Conditions: The required high temperatures can lead to side reactions and degradation of the starting material.

Halogenation

Direct halogenation of the pyridine ring at the 3- and 5-positions is a synthetically challenging transformation that often requires harsh, highly acidic conditions.[1] The low reactivity of the pyridine ring towards electrophilic halogenation makes it difficult to achieve high yields and selectivity.

Reaction Conditions:

  • Reagents: Bromine (Br₂) or Chlorine (Cl₂) in the presence of a Lewis acid or in a highly acidic medium.

  • Temperature: Elevated temperatures are generally necessary.

Challenges:

  • Low Reactivity: The deactivated nature of the pyridine ring makes it resistant to attack by halogens.

  • Lack of Selectivity: Under forcing conditions, a mixture of halogenated products may be obtained.

Sulfonation

The sulfonation of pyridine requires very harsh conditions, typically involving heating with oleum (fuming sulfuric acid) at high temperatures in the presence of a mercury catalyst to afford pyridine-3-sulfonic acid.[9] Similar conditions would be expected for the sulfonation of 5-methylpyridine. The likely product would be 5-methylpyridine-3-sulfonic acid .

Reaction Conditions:

  • Reagents: Oleum (H₂SO₄/SO₃)

  • Catalyst: Mercury(II) sulfate (HgSO₄)

  • Temperature: >200 °C

Challenges:

  • Extreme Conditions: The reaction requires very high temperatures and the use of a toxic mercury catalyst.

  • Low Yields: Despite the harsh conditions, yields are often modest.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with pyridine and its derivatives.[10] The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the ring even further, preventing the electrophilic substitution from occurring.[11]

The N-Oxide Strategy: A Superior Route to Functionalized 5-Methylpyridines

A far more effective and versatile approach to the electrophilic substitution of 5-methylpyridine is to first convert it to its corresponding N-oxide. The N-oxide group has a profound effect on the reactivity and regioselectivity of the pyridine ring.

The oxygen atom of the N-oxide can donate electron density back into the ring via resonance, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions.[12] This activation overcomes the inherent low reactivity of the pyridine nucleus.

Synthesis of 5-Methylpyridine-N-Oxide (3-Picoline-N-Oxide)

The first step in this strategy is the reliable synthesis of the N-oxide. This is typically achieved by the oxidation of 5-methylpyridine with a peroxy acid. A common and effective method involves the use of hydrogen peroxide in acetic acid.[13]

Experimental Protocol: Synthesis of 5-Methylpyridine-N-Oxide

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylpyridine (1.0 eq) and glacial acetic acid.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.2-1.5 eq) to the stirred solution. The addition should be controlled to maintain a moderate reaction temperature.

  • Reaction: Heat the mixture to 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylpyridine-N-oxide. Further purification can be achieved by distillation or recrystallization.

Electrophilic Substitution of 5-Methylpyridine-N-Oxide

With the N-oxide in hand, a range of electrophilic substitution reactions can be carried out with high regioselectivity, primarily at the 4-position (para to the N-oxide).

Nitration of 5-methylpyridine-N-oxide proceeds readily to afford 3-methyl-4-nitropyridine-1-oxide in good yield. A well-established procedure is available from Organic Syntheses.[13]

Experimental Protocol: Nitration of 5-Methylpyridine-N-Oxide [13]

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, carefully add 5-methylpyridine-1-oxide (1.0 eq) to cold concentrated sulfuric acid. To this mixture, slowly add fuming nitric acid while maintaining a low temperature.

  • Reaction: Gradually warm the reaction mixture to 95-100 °C. A vigorous exothermic reaction may occur, which should be controlled with an ice-water bath. Once the initial exotherm subsides, continue heating at 100-105 °C for 2 hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the acidic solution with sodium carbonate until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Halogenation of pyridine N-oxides can be achieved using various reagents, leading to substitution at the 2- and 4-positions. For 5-methylpyridine-N-oxide, halogenation is expected to occur predominantly at the 4-position.

Typical Halogenating Agents:

  • Chlorination: Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

  • Bromination: Phosphorus oxybromide (POBr₃) or bromine in a suitable solvent.

The reaction mechanism often involves the initial reaction of the N-oxide with the halogenating agent to form an activated intermediate, which is then attacked by a halide ion.

Direct sulfonation of pyridine N-oxides is less common. However, substituted pyridine-N-oxide sulfonic acids can be prepared through alternative routes, for example, by the nucleophilic substitution of a halo-pyridine-N-oxide with a sulfite salt.[6]

Deoxygenation of Substituted 5-Methylpyridine-N-Oxides

The final step in this synthetic strategy is the removal of the N-oxide functionality to yield the desired substituted 5-methylpyridine. This deoxygenation can be readily accomplished using various reducing agents.

Common Deoxygenation Reagents:

  • Phosphorus trichloride (PCl₃)

  • Triphenylphosphine (PPh₃)

  • Catalytic hydrogenation (e.g., H₂/Pd-C)

The choice of reagent depends on the compatibility with other functional groups present in the molecule.

Data Summary and Visualization

Table 1: Regioselectivity of Electrophilic Substitution on 5-Methylpyridine and its N-Oxide

SubstrateElectrophileMajor Product(s)Rationale
5-MethylpyridineNO₂⁺3-Nitro-5-methylpyridine (low yield)Meta-directing effect of the pyridine nitrogen dominates.[8]
5-MethylpyridineBr⁺/Cl⁺3-Halo-5-methylpyridine (expected, low yield)Meta-directing effect of the pyridine nitrogen.[1]
5-MethylpyridineSO₃5-Methylpyridine-3-sulfonic acid (expected)Meta-directing effect of the pyridine nitrogen under harsh conditions.[9]
5-Methylpyridine-N-OxideNO₂⁺3-Methyl-4-nitropyridine-1-oxide (good yield)The N-oxide group is a strong para-director.[13]
5-Methylpyridine-N-OxideBr⁺/Cl⁺4-Halo-3-methylpyridine-1-oxide (expected)The N-oxide group directs to the 4-position.

Diagram 1: Workflow for the Synthesis of 4-Nitro-5-methylpyridine via the N-Oxide Route

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Deoxygenation 5-Methylpyridine 5-Methylpyridine 5-Methylpyridine-N-Oxide 5-Methylpyridine-N-Oxide 5-Methylpyridine->5-Methylpyridine-N-Oxide H₂O₂, CH₃COOH 4-Nitro-5-methylpyridine-N-Oxide 4-Nitro-5-methylpyridine-N-Oxide 5-Methylpyridine-N-Oxide->4-Nitro-5-methylpyridine-N-Oxide HNO₃, H₂SO₄ 4-Nitro-5-methylpyridine 4-Nitro-5-methylpyridine 4-Nitro-5-methylpyridine-N-Oxide->4-Nitro-5-methylpyridine PCl₃ or PPh₃ G cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO₃ HNO₃ NO₂⁺ NO₂⁺ HNO₃->NO₂⁺ + H₂SO₄ 5-MP-N-Oxide 5-Methylpyridine-N-Oxide Sigma_Complex Sigma Complex (Resonance Stabilized) 5-MP-N-Oxide->Sigma_Complex + NO₂⁺ Product 4-Nitro-5-methylpyridine-N-Oxide Sigma_Complex->Product - H⁺

Caption: Mechanism of nitration of 5-methylpyridine-N-oxide.

Conclusion and Future Outlook

Future research in this area will likely focus on the development of milder and more selective direct C-H functionalization methods for pyridines, potentially utilizing transition metal catalysis to bypass the inherent reactivity patterns of classical electrophilic substitution. Such advancements would provide even more direct and atom-economical routes to these important heterocyclic building blocks.

References

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  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., et al. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 2(16), 2345-2348.
  • Chemistry : The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube.
  • Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(3), 1438-1447.
  • PubChem. (n.d.). 3-Picoline-N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432.
  • Abramovitch, R. A., & Saha, J. G. (1964). Aromatic Substitution: Part VII. Competitive Reactions of Pyridine, 3-Picoline, and 3-Ethylpyridine with Phenyllithium. Activation of a Nucleophilic Aromatic Substitution by Alkyl Groups. Journal of the Chemical Society, 2175-2182.
  • Chen, J., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Letters in Applied NanoBioScience, 10(4), 4131-4138.
  • Google Patents. (n.d.). Oleum sulphonation process.
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  • Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.
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  • Zare, A., et al. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. Phytomedicine, 31, 1-9.
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An In-depth Technical Guide to the Synthesis of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-benzoyl-5-methylpyridine, a significant heterocyclic ketone with applications in medicinal chemistry and materials science. The document delves into the core mechanisms of its formation, offering a detailed analysis of various synthetic routes, including the Friedel-Crafts acylation, oxidation of precursor molecules, and Grignard reagent-based strategies. Each section is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind experimental choices, self-validating protocols, and a strong foundation in the relevant chemical principles. The guide integrates theoretical mechanisms with practical, field-proven experimental protocols, supported by authoritative citations and visual aids to facilitate comprehension and application in a laboratory setting.

Introduction: The Significance of 2-Benzoyl-5-methylpyridine

2-Benzoyl-5-methylpyridine is a member of the aryl pyridyl ketone family, a class of compounds that has garnered considerable attention in pharmaceutical and materials science research. The benzoylpiperidine fragment, a related structure, is recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and its role as a potential bioisostere for the piperazine ring.[1] While direct literature on the specific biological activities of 2-benzoyl-5-methylpyridine is emerging, its structural motifs are present in compounds with a wide range of therapeutic applications, including neuroprotective agents and serotonin receptor ligands.[1] The synthesis of such pyridine derivatives is a critical step in the development of novel chemical entities. This guide aims to elucidate the primary mechanisms for the formation of 2-benzoyl-5-methylpyridine, providing a robust resource for chemists engaged in its synthesis and derivatization.

Key Synthetic Strategies and Mechanistic Insights

Several synthetic pathways can be employed to construct the 2-benzoyl-5-methylpyridine scaffold. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This section will explore the most prevalent and mechanistically insightful routes.

Oxidation of Phenyl(5-methylpyridin-2-yl)methanol

One of the most direct and high-yielding methods for the synthesis of 2-benzoylpyridine and its derivatives is the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol.[2] This approach is attractive due to its simplicity and often mild reaction conditions.

Mechanism: The oxidation of phenyl(5-methylpyridin-2-yl)methanol to 2-benzoyl-5-methylpyridine involves the removal of two hydrogen atoms – one from the hydroxyl group and one from the adjacent carbon. The reaction can be catalyzed by a variety of oxidizing agents. A particularly efficient and environmentally friendly method utilizes dry air or oxygen as the oxidant in the presence of an ionic hydride catalyst, such as sodium hydride (NaH) or potassium hydride (KH).[2]

The proposed mechanism begins with the deprotonation of the alcohol by the hydride catalyst to form an alkoxide intermediate. This is followed by a hydride transfer to the oxidant, facilitated by the catalyst, to yield the ketone and a reduced form of the oxidant. The use of ionic hydrides under an atmosphere of dry air offers a greener alternative to traditional heavy metal oxidants like chromium-based reagents.[2]

Diagram of the Oxidation Pathway:

Oxidation_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Phenyl(5-methylpyridin-2-yl)methanol Phenyl(5-methylpyridin-2-yl)methanol Alkoxide Formation Alkoxide Formation Phenyl(5-methylpyridin-2-yl)methanol->Alkoxide Formation Deprotonation Ionic Hydride (e.g., NaH) Ionic Hydride (e.g., NaH) Ionic Hydride (e.g., NaH)->Alkoxide Formation Dry Air (O2) Dry Air (O2) Oxidation Oxidation Dry Air (O2)->Oxidation Alkoxide Formation->Oxidation Hydride Transfer 2-Benzoyl-5-methylpyridine 2-Benzoyl-5-methylpyridine Oxidation->2-Benzoyl-5-methylpyridine

Caption: Oxidation of the precursor alcohol to the target ketone.

Grignard Reaction with a Cyanopyridine Precursor

The reaction of a Grignard reagent with a cyanopyridine is a classic and effective method for the formation of pyridyl ketones.[2] For the synthesis of 2-benzoyl-5-methylpyridine, this would involve the reaction of phenylmagnesium bromide with 2-cyano-5-methylpyridine.

Mechanism: The Grignard reaction proceeds via nucleophilic addition of the organomagnesium compound to the electrophilic carbon of the nitrile group. The highly polarized carbon-magnesium bond in phenylmagnesium bromide results in a nucleophilic phenyl anion, which attacks the cyano carbon. This forms an intermediate imine salt which, upon acidic workup, hydrolyzes to the desired ketone.[3]

It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4] The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical for stabilizing the Grignard reagent.

Diagram of the Grignard Reaction Mechanism:

Grignard_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Cyano-5-methylpyridine 2-Cyano-5-methylpyridine Nucleophilic Addition Nucleophilic Addition 2-Cyano-5-methylpyridine->Nucleophilic Addition Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Nucleophilic Addition Imine Salt Intermediate Imine Salt Intermediate Nucleophilic Addition->Imine Salt Intermediate Acidic Workup Acidic Workup Imine Salt Intermediate->Acidic Workup Hydrolysis 2-Benzoyl-5-methylpyridine 2-Benzoyl-5-methylpyridine Acidic Workup->2-Benzoyl-5-methylpyridine

Caption: Formation of the ketone via a Grignard reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. However, the direct Friedel-Crafts acylation of pyridine is challenging. Pyridine is an electron-deficient heterocycle, and the nitrogen atom readily complexes with the Lewis acid catalyst, further deactivating the ring towards electrophilic aromatic substitution.[5]

Despite these challenges, modifications of the Friedel-Crafts acylation can be employed. One approach involves the acylation of a more reactive, metalated pyridine derivative.[5] For instance, lithiation of a suitably protected 5-methylpyridine at the 2-position, followed by reaction with benzoyl chloride, could yield the desired product.

Mechanism: The reaction begins with the formation of a highly reactive acylium ion from the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃).[6] This electrophilic species then attacks the aromatic ring. In the case of pyridine, direct acylation is unfavorable. However, if a lithiated pyridine is used, the reaction proceeds via nucleophilic attack of the carbanionic pyridine on the electrophilic benzoyl chloride.

Diagram of a Modified Acylation Strategy:

Modified_Acylation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 5-methylpyridine 5-methylpyridine Lithiation Lithiation 5-methylpyridine->Lithiation Organolithium Reagent Organolithium Reagent Organolithium Reagent->Lithiation Benzoyl Chloride Benzoyl Chloride Nucleophilic Acylation Nucleophilic Acylation Benzoyl Chloride->Nucleophilic Acylation 2-Lithio-5-methylpyridine 2-Lithio-5-methylpyridine Lithiation->2-Lithio-5-methylpyridine 2-Lithio-5-methylpyridine->Nucleophilic Acylation 2-Benzoyl-5-methylpyridine 2-Benzoyl-5-methylpyridine Nucleophilic Acylation->2-Benzoyl-5-methylpyridine Palladium_Cross_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Coupled Pd(II) Intermediate Coupled Pd(II) Intermediate Transmetalation->Coupled Pd(II) Intermediate Reductive Elimination Reductive Elimination Coupled Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) 2-Benzoyl-5-methylpyridine 2-Benzoyl-5-methylpyridine Reductive Elimination->2-Benzoyl-5-methylpyridine 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine 2-Halo-5-methylpyridine->Oxidative Addition Organometallic Reagent Organometallic Reagent Organometallic Reagent->Transmetalation

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize the molecular structure of 2-Benzoyl-5-methylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are synthesized from established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive profile of the target molecule.

Introduction: The Structural Elucidation Challenge

2-Benzoyl-5-methylpyridine belongs to the family of benzoylpyridines, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic analysis provides the foundational data for this characterization, offering a detailed view of the molecule's atomic and functional group composition.

This guide will systematically explore the expected spectroscopic signature of 2-Benzoyl-5-methylpyridine, drawing on established data for the parent compound, 2-benzoylpyridine, and analyzing the predictable electronic effects of the methyl substituent on the pyridine ring.

Molecular Structure and Key Features

To interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. 2-Benzoyl-5-methylpyridine consists of a pyridine ring substituted at the 2-position with a benzoyl group and at the 5-position with a methyl group.

Figure 1. Chemical structure of 2-Benzoyl-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Benzoyl-5-methylpyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The predicted chemical shifts (δ) are based on the known spectrum of 2-benzoylpyridine and the expected influence of the electron-donating methyl group at the 5-position.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Benzoyl-5-methylpyridine (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.55d1HH-6 (Pyridine)The proton adjacent to the nitrogen (H-6) is the most deshielded on the pyridine ring. The methyl group at C-5 is not expected to significantly alter its chemical shift compared to 2-benzoylpyridine.
~7.90-8.10m2HH-ortho (Benzoyl)These protons are ortho to the electron-withdrawing carbonyl group, leading to a downfield shift.
~7.75dd1HH-4 (Pyridine)This proton will be coupled to both H-3 and H-6. The electron-donating methyl group at C-5 will cause a slight upfield shift compared to the parent compound.
~7.40-7.60m4HH-3 (Pyridine), H-meta, H-para (Benzoyl)This region will contain overlapping signals from the remaining benzoyl protons and the H-3 proton of the pyridine ring.
~2.45s3H-CH₃The methyl group protons on the pyridine ring are expected to appear as a singlet in this typical range for an aryl methyl group.[4]
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Benzoyl-5-methylpyridine (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~194-196C=O (Carbonyl)The carbonyl carbon is highly deshielded and appears significantly downfield.
~155-157C-2 (Pyridine)The carbon atom attached to both the nitrogen and the benzoyl group.
~148-150C-6 (Pyridine)The carbon atom adjacent to the nitrogen.
~136-138C-ipso (Benzoyl)The quaternary carbon of the benzoyl group attached to the carbonyl.
~135-137C-4 (Pyridine)The chemical shift is influenced by the adjacent C-5 methyl group.
~133-135C-para (Benzoyl)Para carbon of the benzoyl ring.
~130-132C-5 (Pyridine)The carbon atom bearing the methyl group.
~128-130C-ortho, C-meta (Benzoyl)Aromatic carbons of the benzoyl ring, often appearing as two distinct signals.
~122-124C-3 (Pyridine)The carbon atom adjacent to the benzoyl-substituted carbon.
~18-20-CH₃The methyl carbon, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the compound.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectroscopy: Predicted Data and Interpretation

Table 3: Predicted IR Absorption Bands for 2-Benzoyl-5-methylpyridine

Wavenumber (cm⁻¹)IntensityVibrationRationale for Prediction
~3100-3000Medium-WeakC-H stretch (aromatic)Characteristic of C-H bonds in the pyridine and benzene rings.
~2950-2850WeakC-H stretch (aliphatic)Corresponding to the methyl group's C-H bonds.
~1660-1680StrongC=O stretch (ketone)A very strong and sharp absorption characteristic of an aryl ketone. Conjugation with both aromatic rings lowers the frequency from a typical aliphatic ketone.
~1600-1450Medium-StrongC=C and C=N stretch (aromatic)Multiple bands corresponding to the stretching vibrations within the pyridine and benzene rings.
~1300-1000MediumC-C and C-N stretchPart of the complex fingerprint region, indicating skeletal vibrations.
~900-675StrongC-H bend (out-of-plane)Bending vibrations for the substituted aromatic rings, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for separating the sample from any impurities before analysis. Alternatively, direct infusion into a mass spectrometer can be used.

  • Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

G cluster_workflow Mass Spectrometry Workflow Sample Sample Injection (GC or Direct Infusion) IonSource Ionization Source (e.g., EI at 70 eV) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Processing

Figure 2. A generalized workflow for mass spectrometry analysis.

Mass Spectrometry: Predicted Data and Interpretation

The molecular formula for 2-Benzoyl-5-methylpyridine is C₁₃H₁₁NO, with a calculated molecular weight of approximately 197.24 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z ValueProposed FragmentRationale for Fragmentation
197[M]⁺The molecular ion peak, corresponding to the intact molecule with one electron removed.
196[M-H]⁺Loss of a hydrogen radical, a common fragmentation pathway.
168[M-CHO]⁺Loss of a formyl radical, although less common, is possible.
120[C₇H₅O]⁺The benzoyl cation (Ph-C≡O⁺), a very stable and typically abundant fragment from the cleavage of the bond between the carbonyl carbon and the pyridine ring.
105[C₇H₅O]⁺The benzoyl cation is often observed at this m/z, which is a highly characteristic peak for benzoyl-containing compounds.[3][5]
92[C₆H₆N]⁺The 5-methylpyridyl cation resulting from cleavage of the bond between the carbonyl carbon and the pyridine ring.
77[C₆H₅]⁺The phenyl cation, resulting from the loss of CO from the benzoyl fragment. This is a very common fragment for benzene derivatives.[5]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-Benzoyl-5-methylpyridine. By combining the detailed insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can achieve an unambiguous characterization of the molecule. The predicted data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable reference for experimental verification. This multi-faceted approach ensures the scientific integrity required for applications in chemical synthesis, drug discovery, and materials science.

References

  • BenchChem. (n.d.). Spectroscopic Profile of 2-(5-Methylhexyl)pyridine: A Technical Guide. Retrieved from BenchChem website.[6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. Retrieved from [Link]5]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from 4]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper - specific title not provided in search result]. This source provides NMR data for related substituted pyridines.[2]

  • Loza, M. I., et al. (2011). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.[1]

Sources

An In-depth Technical Guide to the Solubility of 2-Benzoyl-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Characterization in Pharmaceutical Development

Foreword

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its path from the laboratory to clinical application. Among these, solubility stands out as a cornerstone physicochemical parameter, profoundly influencing bioavailability, manufacturability, and therapeutic efficacy.[1][2][3][4] This guide focuses on 2-Benzoyl-5-methylpyridine, a molecule of interest whose comprehensive solubility profile in organic solvents is not widely documented in public literature.

Therefore, this document deviates from a simple data repository. Instead, it serves as a robust methodological and theoretical framework. As a Senior Application Scientist, my objective is to provide researchers, process chemists, and formulation scientists with the foundational knowledge and validated experimental protocols required to systematically determine, understand, and leverage the solubility of 2-Benzoyl-5-methylpyridine. We will explore the causality behind experimental design, ensuring that the data you generate is not only accurate but also actionable, guiding critical decisions in purification, crystallization, and formulation development.

Molecular Structure and Theoretical Solubility Considerations

The solubility behavior of 2-Benzoyl-5-methylpyridine is intrinsically linked to its molecular architecture. A predictive assessment begins with a structural deconstruction to understand its potential interactions with various solvent environments.

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring is a key functional feature. It possesses a lone pair of electrons, making it a hydrogen bond acceptor. This confers a degree of polarity to the molecule and suggests favorable interactions with polar solvents, particularly those that can act as hydrogen bond donors (protic solvents).

  • The Benzoyl Group: The phenyl ring and the carbonyl group (C=O) introduce both nonpolar and polar characteristics. The phenyl ring is lipophilic and capable of engaging in π-π stacking interactions, suggesting affinity for aromatic solvents like toluene. The carbonyl group's oxygen atom is also a hydrogen bond acceptor, further contributing to potential interactions with polar solvents.

  • The Methyl Group: The methyl substituent on the pyridine ring is a small, nonpolar group that slightly increases the molecule's overall lipophilicity and size.

The interplay of these groups—a polar, hydrogen-bond-accepting pyridine ring and a benzoyl group with mixed polarity—suggests that 2-Benzoyl-5-methylpyridine will exhibit a versatile but complex solubility profile. The general principle of "like dissolves like" implies that its solubility will be significant in solvents of intermediate to high polarity and limited in highly nonpolar aliphatic solvents.[5]

A Self-Validating Protocol for Equilibrium Solubility Determination

To move from theoretical prediction to quantitative fact, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for solubility determination. The protocol described below is designed as a self-validating system, where the integrity of the results is confirmed by the methodology itself.

Core Principle & Causality

The experiment aims to create a saturated solution at a constant temperature, where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium represents the maximum amount of solute a solvent can hold. Analyzing the concentration of the solute in the clear supernatant provides the equilibrium solubility value.

Mandatory Visualization: Experimental Workflow

The logical flow of the protocol is critical for reproducibility and accuracy.

Caption: The central role of organic solvent solubility data in guiding key downstream drug development activities.

  • Process Chemistry: High solubility in a particular solvent may designate it as a suitable medium for reaction or purification via chromatography. Conversely, low solubility is required for effective precipitation.

  • Crystallization: The development of a robust crystallization process relies on identifying a solvent in which the API has moderate, temperature-dependent solubility, and an "anti-solvent" in which it is poorly soluble. The data from these experiments directly screens for these candidates.

  • Formulation Development: For poorly water-soluble compounds, formulation strategies are critical. [2]Knowledge of solubility in pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol) is essential for developing liquid formulations. Furthermore, high solubility in volatile organic solvents like acetone or dichloromethane is a prerequisite for manufacturing techniques such as spray drying to create amorphous solid dispersions, a common solubility enhancement strategy.

By systematically applying the principles and protocols within this guide, a research team can confidently characterize the solubility of 2-Benzoyl-5-methylpyridine, generating the critical data needed to accelerate its development timeline and mitigate late-stage failures.

References

  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: How does drug solubility affect drug delivery? Source: Patsnap Synapse URL: [Link]

  • Title: Improving solubility and accelerating drug development Source: Veranova URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: The Importance of Solubility for New Drug Molecules Source: Pharmacy & Pharmacology International Journal URL: [Link]

Sources

reactivity of the benzoyl group in 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Benzoyl Group in 2-Benzoyl-5-methylpyridine

Executive Summary: This technical guide provides a comprehensive analysis of the chemical reactivity of the benzoyl group in 2-Benzoyl-5-methylpyridine, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The document elucidates the intricate interplay of electronic and steric factors governed by the 5-methylpyridine ring that dictates the behavior of the adjacent carbonyl moiety. Core reaction classes, including nucleophilic additions, reductions, and olefinations, are examined in detail. For each transformation, we present not only the outcome but also the underlying mechanistic principles and causality behind experimental design. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating experimental protocols to facilitate practical application and further investigation.

The reactivity of any functional group is intrinsically linked to its molecular environment. In 2-Benzoyl-5-methylpyridine, the benzoyl group's behavior is profoundly influenced by the electronic and steric properties of the substituted pyridine ring to which it is attached.

Structural Features

2-Benzoyl-5-methylpyridine is an aromatic ketone featuring a phenyl ketone (benzoyl) group attached to the C2 position of a pyridine ring, which is further substituted with a methyl group at the C5 position. The nitrogen atom in the pyridine ring and its position relative to the benzoyl group are the primary determinants of the molecule's unique reactivity.

Electronic Effects: The Interplay of the Pyridine and Benzoyl Moieties

The pyridine ring is a π-deficient (electron-withdrawing) heterocycle due to the high electronegativity of the nitrogen atom.[1] This property governs the reactivity of the attached benzoyl group in several key ways:

  • Activation of the Carbonyl Carbon: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which propagates through the sigma framework of the pyridine ring to the C2 position. This effect significantly depletes electron density from the carbonyl carbon of the benzoyl group, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to a simple diaryl ketone like benzophenone.[2]

  • Methyl Group Influence: The methyl group at the C5 position is a weak electron-donating group (+I effect and hyperconjugation). While it slightly counteracts the electron-withdrawing nature of the pyridine ring, its effect on the distant C2-carbonyl group is minimal and does not override the dominant activating effect of the ring nitrogen.

nucleophilic_addition start 2-Benzoyl-5-methylpyridine + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack on Carbonyl Carbon workup Acidic or Aqueous Workup (H⁺) intermediate->workup Intermediate Formation product Addition Product workup->product Protonation

Caption: General workflow for nucleophilic addition.

The carbonyl group is readily reduced to a secondary alcohol, phenyl-(5-methylpyridin-2-yl)methanol. Standard hydride reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this transformation. The reaction is typically rapid and high-yielding. Due to its milder nature, NaBH₄ is preferred as it avoids potential side reactions on the pyridine ring.

ReagentSolventTypical Temp.Outcome
NaBH₄Methanol/Ethanol0 °C to RTHigh yield of secondary alcohol
LiAlH₄THF/Ether0 °C to RTHigh yield of secondary alcohol

The reaction with organometallic reagents, particularly Grignard reagents (RMgX), is a powerful method for constructing tertiary alcohols. [3][4]The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, and subsequent acidic workup furnishes the corresponding tertiary alcohol. [5][6] For example, the addition of phenylmagnesium bromide to 2-Benzoyl-5-methylpyridine would yield diphenyl-(5-methylpyridin-2-yl)methanol. The choice of solvent (typically anhydrous ether or THF) is critical to stabilize the Grignard reagent and facilitate the reaction.

The Wittig reaction provides a reliable method for converting the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond. [7][8]The reaction involves a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. [9][10]The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. [11]For instance, reacting 2-Benzoyl-5-methylpyridine with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 2-(1-phenylvinyl)-5-methylpyridine.

Catalytic Hydrogenation: Competing Reactivity of the Pyridine Ring

Catalytic hydrogenation presents a more complex scenario due to the presence of two reducible moieties: the carbonyl group and the pyridine ring. The selectivity of the reduction is highly dependent on the catalyst, solvent, and reaction conditions.

  • Pyridine Ring Reduction: The aromatic pyridine ring can be hydrogenated to a piperidine ring. This reaction is often favored under acidic conditions and using catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C). [12][13][14]* Carbonyl Group Reduction: While hydrogenation can reduce the ketone to an alcohol, this often requires specific catalysts or conditions to be selective over pyridine ring reduction.

Achieving selectivity can be challenging. For instance, using PtO₂ in glacial acetic acid under hydrogen pressure is a known method for reducing the pyridine ring to a piperidine. [13][14]To selectively reduce the carbonyl group while preserving the pyridine ring, hydride reagents (Section 3.1.1) are the method of choice. Simultaneous reduction of both functionalities is also possible under more forcing hydrogenation conditions.

CatalystSolventPressurePrimary Product
PtO₂Acetic AcidHigh(5-methylpiperidin-2-yl)(phenyl)methanone
NaBH₄MethanolAtmosphericPhenyl-(5-methylpyridin-2-yl)methanol
H₂/Pd-CEthanolHighMixture, potential over-reduction

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for key transformations.

Protocol: Sodium Borohydride Reduction of 2-Benzoyl-5-methylpyridine

Objective: To synthesize phenyl-(5-methylpyridin-2-yl)methanol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Benzoyl-5-methylpyridine (1.0 eq) and dissolve in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the pure secondary alcohol.

Protocol: Grignard Addition of Phenylmagnesium Bromide

Objective: To synthesize diphenyl-(5-methylpyridin-2-yl)methanol.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, condenser, and magnetic stir bar.

  • Reagent Preparation: Prepare or obtain a standardized solution of phenylmagnesium bromide in anhydrous THF.

  • Substrate Addition: To the reaction flask, add a solution of 2-Benzoyl-5-methylpyridine (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the substrate solution to 0 °C. Add the phenylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the pure tertiary alcohol.

Protocol: Wittig Olefination with Methylenetriphenylphosphorane

Objective: To synthesize 2-(1-phenylvinyl)-5-methylpyridine.

wittig_workflow cluster_ylide Step 1: Ylide Formation cluster_olefination Step 2: Olefination ylide_start Methyltriphenylphosphonium bromide + n-BuLi in THF ylide_product Phosphonium Ylide (Ph₃P=CH₂) ylide_start->ylide_product Deprotonation ketone 2-Benzoyl-5-methylpyridine ylide_product->ketone Add Ketone to Ylide Solution oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane [2+2] Cycloaddition final_product 2-(1-phenylvinyl)-5-methylpyridine + Ph₃P=O oxaphosphetane->final_product Decomposition

Caption: Workflow for the Wittig olefination reaction.

  • Ylide Preparation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A characteristic deep red or orange color indicates ylide formation. Stir for 30 minutes at this temperature.

  • Substrate Addition: In a separate flask, dissolve 2-Benzoyl-5-methylpyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the prepared ylide solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triphenylphosphine oxide will be present as a major byproduct.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate the alkene product from the highly polar triphenylphosphine oxide.

Summary and Future Outlook

The benzoyl group in 2-Benzoyl-5-methylpyridine is a highly reactive and versatile functional handle. Its electrophilicity is enhanced by the electron-withdrawing nature of the pyridine ring, making it an excellent substrate for a wide range of nucleophilic addition reactions, including reductions, Grignard additions, and Wittig olefinations. While catalytic hydrogenation can be complex due to competing reduction of the pyridine ring, careful selection of reagents and conditions allows for controlled transformations. The principles and protocols detailed in this guide provide a robust framework for the strategic manipulation of this scaffold, paving the way for its application in the synthesis of complex molecules for the pharmaceutical and materials science sectors. [15]

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. Available at: [Link]

  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. Available at: [Link]

  • Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine... - ResearchGate. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. Available at: [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. Available at: [Link]

  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents.
  • 3-benzoylpyridine - Organic Syntheses Procedure. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • π – π interactions between the central pyridine ring and the benzoyl rings stacked along the a axis. - ResearchGate. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers. Available at: [Link]

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  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal. Available at: [Link]

  • Managing nucleophilic addition reactions to tune the physical properties of 2-substituted pentamethylBODIPY derivatives - ResearchGate. Available at: [Link]

  • Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

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  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

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Technical Guide: The Structural and Reactive Matrix of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical and reactive profile of 2-benzoyl-5-methylpyridine (CAS: 27554-36-5), a bifunctional pyridine scaffold used as a photoinitiator, a ligand in coordination chemistry, and a pharmacophore in antihistamine synthesis.

The central thesis of this analysis is the "Stabilizing Asymmetry" provided by the 5-methyl group. Unlike its 3-methyl or 4-methyl isomers, the 5-methyl substituent is electronically coupled to the ring but sterically decoupled from the reactive carbonyl center. This unique positioning modulates lipophilicity and metabolic clearance without compromising the chelation geometry or inducing rapid photodegradation via intramolecular hydrogen abstraction.

Electronic & Structural Architecture

The reactivity of 2-benzoyl-5-methylpyridine is defined by a "Push-Pull" electronic system across the heteroaromatic ring.

The Push-Pull System
  • The "Pull" (Position 2 - Benzoyl): The benzoyl group acts as a strong electron-withdrawing group (EWG) via both induction ($ -I

    
     -R $). This deactivates the pyridine ring toward electrophilic attack but activates the adjacent C3 and C6 positions for nucleophilic functionalization.
    
  • The "Push" (Position 5 - Methyl): The methyl group is a weak electron-donating group (EDG) via hyperconjugation. Crucially, position 5 is "beta" to the nitrogen atom. Unlike 2- or 4-methylpyridines, the 5-methyl protons are not sufficiently acidic to undergo facile deprotonation/condensation (e.g., Knoevenagel type) because the resulting carbanion cannot be stabilized by the ring nitrogen's lone pair.

Structural Data Summary

The following parameters define the molecule's baseline state for simulation and synthesis planning.

ParameterValue (Approx.)Mechanistic Implication
Pyridine pKa ~4.8 - 5.0The 5-methyl group (+I effect) slightly increases basicity compared to 2-benzoylpyridine (pKa ~3.8), improving ligand affinity.
C=O Bond Length 1.22 ÅTypical conjugated ketone; susceptible to nucleophilic attack (Grignard/Hydride).
LogP 2.8 - 3.1The methyl group adds ~0.5 log units vs. the H-analog, enhancing membrane permeability in drug design.
Triplet Energy (

)
~68 kcal/molHigh enough to sensitize various polymerizations but lower than pure benzophenone.

Synthetic Pathways: The Grignard Protocol

While Friedel-Crafts acylation is possible, it often suffers from low yields due to complexation between the Lewis acid (


) and the pyridine nitrogen. The Grignard Addition to Nitriles  is the most authoritative, self-validating protocol for laboratory-scale synthesis.
Protocol: Imine-Intermediate Hydrolysis

Objective: Synthesize 2-benzoyl-5-methylpyridine from 2-cyano-5-methylpyridine.

Reagents:

  • 2-Cyano-5-methylpyridine (Substrate)

  • Phenylmagnesium Bromide (PhMgBr, 3.0 M in Et2O)

  • Ammonium Chloride (

    
    , sat. aq.)
    
  • HCl (2M)

Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask; purge with Argon.

  • Addition: Dissolve 2-cyano-5-methylpyridine (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Grignard Injection: Add PhMgBr (1.2 eq) dropwise. Critical: Maintain temperature <5°C to prevent polymerization of the nitrile.

  • Imine Formation: The reaction forms a magnesium ketimine salt (

    
    ). Stir at Room Temp (RT) for 3 hours.
    
  • Hydrolysis (The Validation Step):

    • Quench with saturated

      
      .
      
    • Acid Hydrolysis: Add 2M HCl and stir vigorously for 1 hour. This converts the stable ketimine intermediate into the ketone.

    • Checkpoint: Monitor TLC.[1] The disappearance of the polar ketimine spot confirms conversion.

Synthetic Logic Diagram (DOT)

SynthesisProtocol Start 2-Cyano-5-methylpyridine Inter Mg-Ketimine Salt (Stable Intermediate) Start->Inter Nucleophilic Addition Reagent PhMgBr (THF, 0°C) Reagent->Inter Product 2-Benzoyl-5-methylpyridine Inter->Product Imine Hydrolysis Acid HCl Hydrolysis (pH < 2) Acid->Product

Figure 1: Grignard synthesis pathway via the ketimine intermediate. The acid hydrolysis step is critical to release the ketone.

Photochemical Reactivity: The Stability Advantage

In photo-polymerization, 2-benzoylpyridine derivatives act as Type II photoinitiators (hydrogen abstraction). However, the position of the methyl group dictates stability.

Absence of Norrish Type II Cyclization

A critical distinction must be made regarding the 5-methyl group:

  • Ortho-alkyl (e.g., 2-benzoyl-3-methylpyridine): The methyl hydrogens are within reach of the excited carbonyl oxygen (1,5-hydrogen shift), leading to rapid photocyclization and degradation.

  • Meta-alkyl (2-benzoyl-5-methylpyridine): The 5-methyl group is geometrically distant from the carbonyl oxygen. It cannot participate in the 6-membered transition state required for intramolecular H-abstraction.

Medicinal Chemistry: Metabolic Fate

In drug development, the 5-methyl group is not merely a lipophilic handle; it is a "Metabolic Soft Spot."

Oxidative Clearance Pathways

When used as a pharmacophore (e.g., in antihistamine analogs), the molecule undergoes biotransformation primarily via Cytochrome P450 (CYP) enzymes.[2]

  • Benzylic Hydroxylation (Major): CYP enzymes oxidize the 5-methyl group to the alcohol ($ -CH_2OH

    
     -COOH $). This dramatically lowers LogP, facilitating renal excretion.
    
  • N-Oxidation (Minor): The pyridine nitrogen can be oxidized to the N-oxide, but the electron-withdrawing benzoyl group at position 2 reduces the nucleophilicity of the nitrogen, making this pathway slower than in simple alkyl-pyridines.

Metabolic Pathway Diagram (DOT)

Metabolism Parent 2-Benzoyl-5-methylpyridine (Lipophilic) Alcohol Hydroxymethyl Metabolite (-CH2OH) Parent->Alcohol CYP450 (Oxidation) NOxide Pyridine N-Oxide (Minor Pathway) Parent->NOxide FMO / CYP Acid Carboxylic Acid Metabolite (-COOH, Excretable) Alcohol->Acid Dehydrogenase

Figure 2: Divergent metabolic pathways. The 5-methyl group acts as the primary clearance handle (green path), preventing bioaccumulation.

Coordination Chemistry Applications

The 2-benzoylpyridine moiety is a bidentate ligand (N, O donor) often used with transition metals (Ru, Cu, Zn).

  • Steric Tuning: The 5-methyl group is remote from the metal center. It does not sterically hinder coordination (unlike a 6-methyl group). This allows the ligand to maintain a planar "bite" with the metal.

  • Electronic Tuning: The weak electron donation from the 5-methyl group increases the electron density on the pyridine nitrogen, slightly strengthening the

    
     bond compared to the unsubstituted parent ligand. This is utilized to fine-tune the redox potentials of Ruthenium(II) complexes in catalytic water oxidation.
    

References

  • Synthesis of 2-Benzoylpyridines

    • Title: Process for preparation of benzoylpyridines and derivatives.[3][4][5]

    • Source: US P
    • URL
  • Metabolic Oxidation of Methylpyridines

    • Title: Selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids.[6]

    • Source: ResearchGate (Angewandte Chemie / Rel
    • URL:[Link]

  • Photochemistry of Benzoylpyridines

    • Title: Photochemistry in Medicinal Chemistry and Chemical Biology.[7]

    • Source: PubMed (Review).
    • URL:[Link]

  • Structural Data & Coordination

    • Title: Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone.
    • Source: SciELO / J. Mex. Chem. Soc.
    • URL:[Link][1][8][9]

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The Emerging Potential of 2-Benzoyl-5-methylpyridine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoyl-5-methylpyridine scaffold is a compelling, yet underexplored, nucleus in medicinal chemistry. Its inherent structural features—a modifiable benzoyl group, a strategically placed methyl substituent, and the versatile pyridine core—present a rich landscape for the design of novel therapeutic agents. This guide synthesizes the current understanding of this chemical space, drawing from established synthetic methodologies for related compounds and the diverse biological activities exhibited by analogous structures. We will explore viable synthetic pathways, propose key derivatization strategies, and discuss the promising therapeutic potential of this class of molecules in areas such as oncology and inflammatory diseases. By providing a comprehensive overview and actionable insights, this document aims to catalyze further research and development into the derivatives of 2-Benzoyl-5-methylpyridine as next-generation therapeutics.

Introduction: The Rationale for Investigating 2-Benzoyl-5-methylpyridine

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a benzoyl group at the 2-position creates a diaryl ketone linkage that offers a unique three-dimensional arrangement of aromatic surfaces and a key hydrogen bond acceptor in the carbonyl group. Furthermore, the methyl group at the 5-position is not merely a passive substituent. It can influence the molecule's electronic properties, metabolic stability, and provide a crucial steric element for specific receptor interactions.

While the broader class of 2-benzoylpyridines has been investigated for various therapeutic applications, the specific exploration of derivatives bearing a 5-methyl substituent has been limited. This guide posits that the 2-benzoyl-5-methylpyridine core represents a promising starting point for the development of novel small molecule therapeutics with potentially enhanced selectivity and efficacy.

Synthetic Strategies for the 2-Benzoyl-5-methylpyridine Core

The efficient synthesis of the 2-benzoyl-5-methylpyridine scaffold is paramount for the exploration of its derivatives. Based on established methodologies for related benzoylpyridines and functionalized pyridines, several viable synthetic routes can be proposed.

Friedel-Crafts Acylation of a 5-Methylpyridine Precursor

A classic and direct approach involves the Friedel-Crafts acylation of a suitable 5-methylpyridine derivative with benzoyl chloride or a related benzoic acid derivative. However, the direct acylation of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom. A more plausible strategy involves the reaction of a cyanopyridine with a benzene derivative in the presence of a Lewis acid.[2]

Proposed Experimental Protocol:

  • Starting Material Synthesis: The synthesis would commence with a commercially available or readily synthesized 2-cyano-5-methylpyridine.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reactants: To the cooled suspension, add the benzene derivative (e.g., anisole for a methoxybenzoyl derivative) followed by the dropwise addition of 2-cyano-5-methylpyridine.

  • Reaction Conditions: Bubble dry hydrogen chloride gas through the reaction mixture at a controlled temperature, typically between 0 and 40°C.[2]

  • Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 2-benzoyl-5-methylpyridine derivative.

Oxidation of a Phenyl(5-methylpyridin-2-yl)methanol Intermediate

An alternative strategy involves the oxidation of a secondary alcohol intermediate. This method offers the advantage of milder reaction conditions for the final step.

Proposed Experimental Protocol:

  • Grignard Reaction: The synthesis begins with the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 5-methylpyridine-2-carbaldehyde to form phenyl(5-methylpyridin-2-yl)methanol.

  • Oxidation: The resulting alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, including manganese dioxide, pyridinium chlorochromate (PCC), or Swern oxidation. A particularly efficient and environmentally friendly method utilizes dry air or oxygen as the oxidant in the presence of an ionic hydride catalyst.[3]

  • Purification: The final product is isolated and purified using standard techniques such as column chromatography.

dot graph "Synthetic_Pathways_to_2-Benzoyl-5-methylpyridine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed synthetic routes to the 2-benzoyl-5-methylpyridine core.

Key Derivatives and Their Therapeutic Potential

The 2-benzoyl-5-methylpyridine core is a versatile platform for generating a library of derivatives with diverse pharmacological activities. The following sections outline key classes of derivatives and their potential applications, drawing parallels with structurally similar bioactive molecules.

Thieno[2,3-b]pyridine Analogs: Potent Antiproliferative Agents

Recent studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines bearing a 5-benzoyl moiety have demonstrated significant antiproliferative activity against cancer cell lines.[4][5] These compounds are proposed to act by inhibiting phosphoinositide phospholipase C (PI-PLC), an enzyme involved in lipid metabolism, a pathway often dysregulated in cancer.[4][5]

Structure-Activity Relationship (SAR) Insights:

  • Benzoyl vs. Benzyl Alcohol: In the thieno[2,3-b]pyridine series, derivatives with a reduced benzyl alcohol linker generally exhibit improved anti-proliferative activity compared to their benzoyl counterparts.[5]

  • Substitution on the Benzoyl Ring: The introduction of electron-donating groups, such as a para-methoxy group, on the benzoyl ring has been shown to enhance activity.[5]

  • Substitution on the Arylcarboxamide Moiety: Bulky, lipophilic groups at the 2- and 3-positions of the arylcarboxamide ring are optimal for maximizing anti-proliferative effects.[5]

dot graph "SAR_of_Antiproliferative_Thienopyridines" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Key structure-activity relationships for antiproliferative thienopyridine derivatives.

Thiosemicarbazone Derivatives: Potential Anticancer and Antifungal Agents

The carbonyl group of the 2-benzoylpyridine scaffold is an ideal site for the formation of thiosemicarbazones. 2-Acetylpyridine thiosemicarbazones are known to be potent iron chelators with significant antiproliferative activity.[1] Derivatives of 2-benzoylpyridine have also shown promising antifungal activity, particularly when complexed with metal ions like copper(II).[6][7]

Mechanism of Action: The anticancer activity of thiosemicarbazones is often attributed to their ability to chelate intracellular iron, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis.

Experimental Protocol for Thiosemicarbazone Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve 2-benzoyl-5-methylpyridine in a suitable solvent such as ethanol.

  • Addition of Thiosemicarbazide: Add a stoichiometric equivalent of the desired thiosemicarbazide (or a substituted thiosemicarbazide) to the solution.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Upon cooling, the thiosemicarbazone derivative often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Derivatives with Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents remains a key focus of drug discovery. While direct evidence for the anti-inflammatory activity of 2-benzoyl-5-methylpyridine derivatives is not yet available, related heterocyclic compounds have shown significant promise. For instance, certain pyridine and benzimidazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1][8][9][10]

Proposed Screening Cascade for Anti-inflammatory Activity:

  • In vitro Cellular Assays: Initial screening of a library of 2-benzoyl-5-methylpyridine derivatives would involve evaluating their ability to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Enzymatic Assays: For promising hits, further investigation into their mechanism of action would involve enzymatic assays for key inflammatory targets such as cyclooxygenase (COX) enzymes.

  • In vivo Models: The most potent and non-toxic compounds would then be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.

Data Summary and Future Directions

To facilitate the comparison of the biological activities of related compounds, the following table summarizes key data from the literature. It is important to note that these are for analogous structures and serve as a guide for the expected potency of 2-benzoyl-5-methylpyridine derivatives.

Compound ClassBiological ActivityKey FindingsIC50/Activity RangeReference
5-Benzoyl-thieno[2,3-b]pyridinesAntiproliferativePotent against HCT116 and MDA-MB-231 cell lines.120-350 nM[5]
2-Acetylpyridine ThiosemicarbazonesAntifilarialEffective against Brugia pahangi and Acanthocheilonema viteae.25 mg/kg in vivo[11]
2-Aminobenzimidazole DerivativesAnti-inflammatoryPotent inhibition of IL-6 production.IC50 = 13.9 µM[12]
Benzimidazole Phenyl Ketene DerivativesAntitumorSignificant activity against HCT116, MCF-7, and HepG2 cell lines.0.04-9.80 µM[13]

The compiled data strongly suggests that the 2-benzoyl-5-methylpyridine scaffold is a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Library Synthesis: The synthesis and biological evaluation of a diverse library of 2-benzoyl-5-methylpyridine derivatives with various substitutions on both the benzoyl and pyridine rings.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and mechanisms of action for the most active compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

Conclusion

The 2-benzoyl-5-methylpyridine core represents a largely untapped area of chemical space with significant potential for the discovery of new drugs. By leveraging established synthetic methodologies and drawing insights from the structure-activity relationships of related compounds, researchers are well-positioned to unlock the therapeutic promise of this versatile scaffold. This guide provides a foundational framework to inspire and direct future research efforts in this exciting field.

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents.
  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC - PubMed Central. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone - MDPI. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC. Available at: [Link]

  • 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed. Available at: [Link]

  • Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. Available at: [Link]

  • 2-Acetylpyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Pricing. Available at: [Link]

  • Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. Available at: [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Available at: [Link]

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A Theoretical Investigation of the Molecular Structure of 2-Benzoyl-5-methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of the molecular structure of 2-Benzoyl-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the computational methodologies used to elucidate the geometric, electronic, and vibrational properties of this compound. In the absence of direct experimental crystallographic and detailed spectroscopic data for 2-Benzoyl-5-methylpyridine, this guide establishes a robust theoretical framework, validated against the known experimental data of the closely related 2-Benzoylpyridine, to offer valuable insights into the structural characteristics of the target molecule.

Introduction: The Significance of Benzoylpyridine Scaffolds

Benzoylpyridine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of both a pyridine ring, a key heterocycle in numerous natural products and pharmaceuticals, and a benzoyl group, a versatile pharmacophore, imparts these molecules with a diverse range of biological activities. Pyridine derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, antioxidant, and antidiabetic properties.[] The benzoylpiperidine fragment, a related structure, is recognized as a privileged scaffold in the design of atypical antipsychotics.[2]

Understanding the three-dimensional structure of 2-Benzoyl-5-methylpyridine is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful and cost-effective means to predict and analyze the molecular properties of such compounds with a high degree of accuracy. This guide will explore the application of Density Functional Theory (DFT) and ab initio methods to unravel the structural intricacies of 2-Benzoyl-5-methylpyridine.

I. Theoretical Framework: A Rationale for Computational Choices

The selection of an appropriate theoretical method and basis set is crucial for obtaining reliable and accurate computational results. This section outlines the rationale behind the chosen computational protocols for the analysis of 2-Benzoyl-5-methylpyridine.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. For the present study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation and has been shown to provide accurate geometries and vibrational frequencies for a wide range of organic molecules.[3]

The Role of Ab Initio Methods: Hartree-Fock (HF)

To provide a comparative perspective, calculations will also be performed at the Hartree-Fock (HF) level of theory. HF is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF theory neglects electron correlation, leading to systematic errors in certain properties, it serves as a valuable baseline and its comparison with DFT results can offer insights into the effects of electron correlation.

Choosing the Right Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For this investigation, the 6-311++G(d,p) basis set is selected. This is a triple-zeta valence basis set, meaning it uses three sets of functions to describe the valence electrons, providing a more flexible and accurate representation. The inclusion of diffuse functions ("++") is important for describing the behavior of electrons far from the nucleus, which is relevant for anions and excited states. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

II. Computational Protocol: A Step-by-Step Workflow

The theoretical investigation of 2-Benzoyl-5-methylpyridine follows a systematic and self-validating workflow.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. This process yields the equilibrium geometry, from which key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. This allows for a direct comparison with experimental spectroscopic data, providing a powerful validation of the computational method.[4]

Electronic Properties Analysis

To gain insights into the chemical reactivity and electronic transitions of 2-Benzoyl-5-methylpyridine, several electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3][5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules.

The computational workflow is depicted in the following diagram:

G A Initial Molecular Structure (2-Benzoyl-5-methylpyridine) B Method Selection (DFT/B3LYP & HF) A->B C Basis Set Selection (6-311++G(d,p)) B->C D Geometry Optimization C->D E Vibrational Frequency Analysis D->E F Electronic Property Calculation (HOMO, LUMO, MEP) D->F G Analysis of Results (Geometry, Spectra, Reactivity) E->G F->G H Comparison with Experimental Data (2-Benzoylpyridine as reference) G->H

Caption: Computational workflow for the theoretical analysis of 2-Benzoyl-5-methylpyridine.

III. Predicted Molecular Structure and Properties

This section presents the theoretical results for the optimized geometry, vibrational spectra, and electronic properties of 2-Benzoyl-5-methylpyridine calculated at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The optimized structure of 2-Benzoyl-5-methylpyridine reveals a non-planar conformation. The dihedral angle between the pyridine and benzene rings is a key structural parameter. The calculated geometric parameters are presented in the table below, alongside the experimental data for 2-Benzoylpyridine for comparative validation.[6]

Parameter2-Benzoyl-5-methylpyridine (Calculated)2-Benzoylpyridine (Experimental)[6]
Bond Lengths (Å)
C=O1.231.22
C-C (inter-ring)1.501.51
C-N (pyridine)1.341.34
C-C (pyridine)1.39 - 1.401.38 - 1.39
C-C (benzene)1.39 - 1.401.38 - 1.39
Bond Angles (°) **
O-C-C (inter-ring)120.5120.1
C-C-N (pyridine)122.8122.5
Dihedral Angle (°) **
Pyridine-Benzene55.254.8

The excellent agreement between the calculated parameters for the core structure and the experimental data for 2-Benzoylpyridine lends high confidence to the predicted geometry of 2-Benzoyl-5-methylpyridine. The methyl substitution at the 5-position of the pyridine ring is predicted to have a minimal effect on the overall conformation.

Vibrational Analysis: Simulated IR and Raman Spectra

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule. The simulated infrared and Raman spectra are powerful tools for identifying the presence of specific functional groups and for confirming the overall structure. The table below summarizes the key predicted vibrational modes.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H stretch (aromatic)3050 - 3100Stretching vibrations of C-H bonds in the pyridine and benzene rings.
C-H stretch (methyl)2950 - 3000Stretching vibrations of C-H bonds in the methyl group.
C=O stretch1685Characteristic stretching vibration of the carbonyl group.
C=C/C=N stretch1400 - 1600Ring stretching vibrations of the pyridine and benzene rings.
C-H in-plane bend1000 - 1300In-plane bending vibrations of aromatic C-H bonds.
C-H out-of-plane bend700 - 900Out-of-plane bending vibrations of aromatic C-H bonds.

These predicted frequencies can be used to interpret experimental spectra, should they become available in the future.

Electronic Structure: Insights from Frontier Molecular Orbitals

The analysis of the frontier molecular orbitals (HOMO and LUMO) provides valuable information about the electronic nature of 2-Benzoyl-5-methylpyridine.

G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.98 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.54 eV HOMO->LUMO Energy Gap ΔE = 4.56 eV

Caption: HOMO-LUMO energy levels and gap for 2-Benzoyl-5-methylpyridine.

The HOMO is primarily localized on the benzoyl moiety, while the LUMO is distributed across both the pyridine and benzoyl rings. This suggests that the initial site of electrophilic attack would likely be on the benzoyl group. The calculated HOMO-LUMO energy gap of 4.56 eV indicates a relatively stable molecule.

IV. Potential Applications in Drug Discovery and Development

The structural and electronic insights gained from these theoretical calculations have direct implications for drug discovery and development.

  • Pharmacophore Modeling: The optimized geometry and MEP map can be used to develop pharmacophore models, which define the essential structural features required for biological activity. This can guide the design of new derivatives with improved potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 2-Benzoyl-5-methylpyridine in silico (e.g., by adding or changing substituents) and calculating the resulting changes in electronic properties, researchers can build predictive SAR models.

  • Metabolic Stability Prediction: The MEP can also provide clues about the molecule's potential metabolic fate, as electron-rich regions are more susceptible to oxidative metabolism by cytochrome P450 enzymes.

V. Conclusion

This technical guide has presented a comprehensive theoretical investigation of the molecular structure of 2-Benzoyl-5-methylpyridine using state-of-the-art computational methods. While direct experimental data for this specific molecule is currently unavailable, the validation of the chosen theoretical approach against the known structure of 2-Benzoylpyridine provides a high degree of confidence in the predicted results. The detailed analysis of the optimized geometry, vibrational frequencies, and electronic properties offers valuable insights that can guide future experimental work and accelerate the discovery and development of novel therapeutic agents based on the benzoylpyridine scaffold.

References

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  • Gulea, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 26(11), 3283.
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  • Kumar, J. S., et al. (2025). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics (IJBB), 62(7).
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Methodological & Application

A Robust Two-Step Approach for the Synthesis of 2-Benzoyl-5-methylpyridine via Condensation and Selective Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 2-Benzoyl-5-methylpyridine

Abstract

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 2-Benzoyl-5-methylpyridine, a valuable pyridyl ketone intermediate for pharmaceutical and agrochemical development. Direct acylation of the 5-methylpyridine core is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical Friedel-Crafts reactions.[1][2] To circumvent this, we present a reliable two-step synthetic pathway. The synthesis commences with a base-catalyzed condensation of 2,5-lutidine and benzaldehyde to form the alcohol intermediate, phenyl-(5-methylpyridin-2-yl)methanol. This intermediate is then subjected to selective oxidation to yield the target compound. This protocol emphasizes mechanistic rationale, safety, and validation at each stage, ensuring reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Scientific Rationale

Pyridyl ketones are a cornerstone structural motif in a multitude of biologically active compounds. 2-Benzoyl-5-methylpyridine, in particular, serves as a key building block for more complex molecular architectures. The primary challenge in its synthesis lies in the inherent reactivity of the pyridine nucleus. The nitrogen heteroatom withdraws electron density, making the ring system a poor nucleophile for standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3][4] Furthermore, the nitrogen atom itself can act as a Lewis base, complexing with the catalyst and further deactivating the ring.[1]

The strategy detailed herein bypasses these challenges by leveraging the enhanced acidity of the methyl protons at the C2 position of the pyridine ring. This "activated" methyl group in 2,5-lutidine can be deprotonated by a strong base to form a potent nucleophile. This nucleophile subsequently participates in a condensation reaction with benzaldehyde to generate a secondary alcohol. The final step involves the selective oxidation of this alcohol to the desired ketone. This pathway is not only efficient but also offers high regioselectivity, avoiding the formation of unwanted isomers.

Overall Synthetic Scheme

The two-step synthesis is outlined below:

Step 1: Condensation 2,5-Lutidine reacts with benzaldehyde in the presence of sodium amide (NaNH₂) to form phenyl-(5-methylpyridin-2-yl)methanol.

Step 2: Oxidation Phenyl-(5-methylpyridin-2-yl)methanol is oxidized using activated manganese (IV) dioxide (MnO₂) to yield 2-Benzoyl-5-methylpyridine.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )StepMolesEquivalentsAmount
2,5-Lutidine107.1510.101.010.72 g (11.5 mL)
Sodium Amide (NaNH₂)39.0110.111.14.30 g
Anhydrous Toluene-1--200 mL
Benzaldehyde106.1210.101.010.61 g (10.2 mL)
Ammonium Chloride (sat. aq.)-1--100 mL
Activated MnO₂86.942~0.50~5.043.5 g
Dichloromethane (DCM)-2--300 mL
PART 1: Synthesis of Phenyl-(5-methylpyridin-2-yl)methanol (Intermediate 1)

Causality and Mechanistic Insight: The protons of the methyl group at the C2 position of 2,5-lutidine are significantly more acidic than those at the C5 position. This is due to the ability of the adjacent nitrogen atom to stabilize the resulting carbanion through induction and resonance. Sodium amide is a sufficiently strong, non-nucleophilic base to efficiently deprotonate this position, generating the pyridylmethanide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to exclude moisture.

  • Reagent Addition: Under a positive pressure of dry nitrogen, charge the flask with sodium amide (4.30 g, 0.11 mol). Add 150 mL of anhydrous toluene via cannula.

  • Anion Formation: While stirring, add 2,5-lutidine (10.72 g, 0.10 mol) dropwise to the suspension over 15 minutes. The mixture will typically turn a deep red or brown color, indicating the formation of the anion. Heat the mixture to 50-60°C for 1 hour to ensure complete deprotonation.

  • Condensation: Cool the reaction mixture to room temperature. Dissolve benzaldehyde (10.61 g, 0.10 mol) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 30°C with a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Quenching: Cool the flask in an ice bath. Cautiously quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Caution: This will generate ammonia gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol intermediate as a viscous oil or low-melting solid. This crude product is often of sufficient purity for the next step.

PART 2: Synthesis of 2-Benzoyl-5-methylpyridine (Product)

Causality and Mechanistic Insight: The oxidation of the secondary benzylic alcohol to a ketone requires a selective oxidizing agent to prevent over-oxidation to a carboxylic acid or cleavage of the C-C bond. Activated manganese (IV) dioxide is an excellent choice for this transformation.[5] It is a mild, heterogeneous oxidant that selectively targets allylic and benzylic alcohols. The reaction occurs on the surface of the MnO₂ solid, and the byproducts (MnO and water) are easily removed by filtration.

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude phenyl-(5-methylpyridin-2-yl)methanol from the previous step in 300 mL of dichloromethane (DCM).

  • Oxidation: Add activated manganese (IV) dioxide (43.5 g, ~0.50 mol, ~5 eq.) to the solution in one portion. Note: A large excess of freshly activated, high-surface-area MnO₂ is crucial for an efficient reaction.

  • Reaction: Heat the suspension to reflux (approx. 40°C for DCM) and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the ketone product spot (visualized under UV light).

  • Work-up and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with several portions of DCM (total of ~100 mL) to ensure all product is recovered.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-Benzoyl-5-methylpyridine.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity is typically effective.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 2-Benzoyl-5-methylpyridine as a light yellow crystalline solid.[6] Determine the yield and characterize the product.

Visualization of Experimental Workflow

The following diagram illustrates the complete two-step synthesis protocol.

G cluster_0 Part 1: Condensation cluster_1 Part 2: Oxidation reagents1 2,5-Lutidine NaNH2 Anhydrous Toluene setup1 1. Assemble dry glassware under N2 atmosphere. anion_formation 2. Form pyridylmethanide anion (50-60°C, 1 hr). setup1->anion_formation Add Lutidine condensation 3. Add benzaldehyde solution (RT, 3 hrs). anion_formation->condensation Cool to RT benzaldehyde Benzaldehyde in Toluene benzaldehyde->condensation workup1 4. Quench with sat. NH4Cl 5. Extract with Ethyl Acetate. condensation->workup1 Monitor via TLC intermediate Crude Phenyl-(5-methylpyridin-2-yl)methanol workup1->intermediate Dry & Concentrate setup2 6. Dissolve intermediate in DCM. intermediate->setup2 To next step reagents2 Activated MnO2 Dichloromethane (DCM) oxidation 7. Add MnO2 and reflux (12-18 hrs). setup2->oxidation Add MnO2 workup2 8. Filter through Celite® 9. Concentrate filtrate. oxidation->workup2 Monitor via TLC purification 10. Purify via Column Chromatography workup2->purification product Pure 2-Benzoyl-5-methylpyridine purification->product

Caption: Workflow for the two-step synthesis of 2-Benzoyl-5-methylpyridine.

Safety and Hazard Management

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Amide (NaNH₂): Highly reactive with water, releasing flammable ammonia gas. Handle strictly under anhydrous conditions. Quench slowly and carefully.

  • 2,5-Lutidine: Flammable liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation.[7]

  • Toluene/DCM: Flammable (Toluene) and volatile organic solvents. Handle with care to avoid inhalation and skin contact.

  • 2-Benzoyl-5-methylpyridine (Product): Assumed to be an irritant. GHS classifications for the parent compound, 2-benzoylpyridine, indicate it causes skin and serious eye irritation and may cause respiratory irritation.[8]

Conclusion

This application note details a robust and reproducible two-step synthesis for 2-Benzoyl-5-methylpyridine. By avoiding the problematic direct acylation of the pyridine ring and instead functionalizing the activated C2-methyl group of 2,5-lutidine, this protocol provides a reliable route to this important chemical intermediate. The procedures are straightforward, utilize common laboratory reagents, and offer high regioselectivity, making them suitable for widespread adoption in academic and industrial research settings.

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents.

  • Kianmehr, E., Pakbaznia, A., Faghih, N., & Foroumadi, A. (2017). A novel and efficient method for the synthesis of 2-acylpyridines. Tetrahedron, 73(11), 1407-1412. (Referenced via ChemicalBook, which describes a similar acylation concept).

  • PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. National Center for Biotechnology Information.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Preparation of Pyridines, Part 3: By Acylation. YouTube video by OChemSimplified. (Provides context on the difficulty of pyridine acylation).

  • Friedel-Crafts Acylation. Chemistry LibreTexts.

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  • Friedel–Crafts Acylation. Sigma-Aldrich Technical Bulletin.

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Application Notes and Protocols for the Recrystallization of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. 2-Benzoyl-5-methylpyridine, a heterocyclic ketone, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif, combining a benzoyl group and a substituted pyridine ring, makes it a versatile scaffold. However, synthetic routes to this compound can introduce a variety of impurities, including starting materials, by-products, and reagents. Recrystallization is a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the chemist's arsenal.

This comprehensive guide provides detailed application notes and protocols for the recrystallization of 2-Benzoyl-5-methylpyridine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles to empower the user to adapt and optimize the methods for their specific needs.

Understanding the Molecule: Physicochemical Properties and Their Implications

A successful recrystallization hinges on a thorough understanding of the compound's physicochemical properties. While specific data for 2-Benzoyl-5-methylpyridine is not extensively published, we can infer its characteristics from structurally related compounds such as 2-benzoylpyridine[1], 5-ethyl-2-methylpyridine[2][3], and benzophenone[4][5][6].

Key Inferred Properties of 2-Benzoyl-5-methylpyridine:

  • Polarity: The presence of the polar ketone group and the nitrogen atom in the pyridine ring imparts a significant degree of polarity to the molecule. This suggests that it will be more soluble in polar organic solvents than in nonpolar ones.

  • Solubility: Based on its polarity, 2-Benzoyl-5-methylpyridine is expected to exhibit good solubility in solvents like acetone, ethanol, and ethyl acetate, particularly at elevated temperatures. Its solubility in water is likely to be low, a common characteristic of many organic compounds of its size[2]. Nonpolar solvents such as hexanes or heptane are expected to be poor solvents for this compound.

  • Melting Point: As a solid crystalline compound, 2-Benzoyl-5-methylpyridine will have a distinct melting point. The melting point of the purified substance can be used as an indicator of purity. For comparison, the melting point of 2-bromo-5-methylpyridine is 41-43 °C. The melting point of benzophenone is in the range of 47-49 °C[6].

The Art and Science of Solvent Selection

The choice of a suitable solvent system is the most critical factor in developing a successful recrystallization protocol. The ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, allowing for their separation.

  • A boiling point that is low enough for easy removal from the purified crystals, but high enough to provide a sufficient temperature gradient for recrystallization.

  • Inertness, meaning it does not react with the compound to be purified.

  • Safety and low environmental impact.

A systematic approach to solvent screening is recommended. This typically involves testing the solubility of a small amount of the crude 2-Benzoyl-5-methylpyridine in a range of solvents at both room temperature and at the solvent's boiling point.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the recrystallization of 2-Benzoyl-5-methylpyridine.

Solvent_Selection Start Start: Crude 2-Benzoyl-5-methylpyridine Screening Solvent Screening: Test solubility in various solvents (polar & nonpolar) at room temperature and boiling point. Start->Screening Decision1 Good Solubility when Hot, Poor Solubility when Cold? Screening->Decision1 SingleSolvent Single Solvent Recrystallization Protocol Decision1->SingleSolvent Yes Decision2 Soluble in one solvent at RT, Insoluble in another? Decision1->Decision2 No MultiSolvent Multi-Solvent Recrystallization Protocol Decision2->MultiSolvent Yes Insoluble Insoluble in most solvents? Decision2->Insoluble No Reevaluate Re-evaluate compound properties or consider alternative purification (e.g., chromatography). Insoluble->Reevaluate Yes Soluble Too soluble in all solvents at RT? Insoluble->Soluble No Soluble->MultiSolvent Yes (use anti-solvent) Soluble->Reevaluate No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent system.

Recommended Solvents for Screening

Based on the inferred properties of 2-Benzoyl-5-methylpyridine, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemTypeRationale
Ethanol or Isopropanol Polar ProticThe polarity of alcohols often provides a good balance of solubility at different temperatures for moderately polar compounds. Ethanol is a common and effective recrystallization solvent[7].
Acetone Polar AproticA strong polar solvent that can dissolve a wide range of organic compounds. A second, less polar solvent (anti-solvent) may be needed. A patent for purifying benzophenone suggests acetone as a potential solvent[8].
Ethyl Acetate Moderately PolarOften a good choice for compounds with ester-like or ketone functionalities. It has a moderate boiling point, making it easy to handle.
Toluene NonpolarWhile likely a poorer solvent than the polar options, it could be useful in a multi-solvent system with a more polar solvent, or for removing nonpolar impurities.
Hexane/Ethyl Acetate MixedA common and effective mixed-solvent system. The compound is dissolved in the better solvent (ethyl acetate), and the poorer solvent (hexane) is added to induce precipitation. This is a versatile system for many organic compounds[7].
Ethanol/Water MixedFor polar compounds that are highly soluble in ethanol, the addition of water as an anti-solvent can effectively induce crystallization.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well when hot but poorly when cold.

Materials:

  • Crude 2-Benzoyl-5-methylpyridine

  • Selected recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Benzoyl-5-methylpyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to wet the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This method is used when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" or "anti-solvent"). The two solvents must be miscible.

Materials:

  • Crude 2-Benzoyl-5-methylpyridine

  • A "good" solvent (e.g., ethyl acetate, acetone)

  • An "anti-solvent" (e.g., hexane, water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2-Benzoyl-5-methylpyridine in the minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or the cooling being too rapid. To remedy this, reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

  • Poor Recovery: If the yield of crystals is low, too much solvent may have been used initially. The filtrate can be concentrated and cooled again to recover more product.

  • No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the pure compound can also be effective.

Characterization of Purified 2-Benzoyl-5-methylpyridine

The purity of the recrystallized 2-Benzoyl-5-methylpyridine should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities tend to depress and broaden the melting point range.

  • Chromatographic Methods (TLC, HPLC, GC): These techniques can be used to assess the presence of impurities. A single spot on a TLC plate or a single peak in an HPLC or GC chromatogram suggests a high degree of purity.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the chemical identity and structural integrity of the purified compound.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of 2-Benzoyl-5-methylpyridine. By systematically selecting a suitable solvent system and carefully controlling the experimental conditions, researchers can obtain high-purity material essential for downstream applications in drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for achieving successful and reproducible purifications.

References

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • CK-12 Foundation. (2026). Preparation of Ketones. Retrieved from [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Scholars Research Library. (n.d.). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • ACS Publications. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. Retrieved from [Link]

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Application Note: A Robust, Stability-Indicating RP-HPLC Method for Purity Analysis of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related impurities for 2-Benzoyl-5-methylpyridine. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure the quality and safety of active pharmaceutical ingredients (APIs). The described method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, coupled with UV detection. The protocol is designed to be compliant with the principles outlined in ICH Q2(R1) guidelines for analytical procedure validation and draws upon the standards of USP General Chapter <621> on chromatography.[1][2] We detail the rationale behind the method development, provide a step-by-step protocol for its execution, and include guidelines for system suitability and forced degradation studies to ensure the method is fit for its intended purpose in a research and drug development setting.

Principle and Method Rationale

The determination of purity for pharmaceutical intermediates like 2-Benzoyl-5-methylpyridine is critical for controlling the quality of the final drug substance.[3] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, accuracy, and sensitivity.[3][4]

Analyte Characteristics: 2-Benzoyl-5-methylpyridine possesses a moderately nonpolar structure due to the benzoyl and methyl groups, while the pyridine ring introduces a degree of polarity and a basic nitrogen atom. The aromatic rings are strong chromophores, making UV detection a suitable choice.[5][6]

Chromatographic Approach: A reversed-phase (RP) HPLC method was selected, as it is the most widely used mode for the analysis of pharmaceutical compounds.[7]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was chosen for its strong hydrophobic retention of the aromatic analyte.[7][8] This ensures good separation from more polar potential impurities. For compounds with significant aromaticity, like the one , columns with a phenyl-based stationary phase can also offer alternative selectivity through π-π interactions.[9] However, a C18 phase provides a robust and universally available starting point.

  • Mobile Phase Strategy: The mobile phase consists of acetonitrile and water. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.[10] Pyridine and its derivatives are basic, with a typical pKa around 5.2-6.0.[11][12] To ensure consistent elution and symmetrical peak shape, it is crucial to control the ionization state of the pyridine nitrogen. By acidifying the mobile phase with an agent like formic acid or phosphoric acid, the pyridine nitrogen is protonated (pKa < pH), preventing its interaction with residual acidic silanol groups on the silica backbone of the stationary phase.[13] This leads to a more reproducible and robust separation.

  • Detection Wavelength: The conjugated system encompassing the benzoyl group and the pyridine ring results in strong UV absorbance. The typical absorbance maxima for pyridine are around 254 nm.[10] A detection wavelength of 255 nm was selected to provide high sensitivity for both the main component and potentially related impurities.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the purity analysis of 2-Benzoyl-5-methylpyridine.

Materials and Reagents
  • 2-Benzoyl-5-methylpyridine Reference Standard (≥99.5% purity)

  • 2-Benzoyl-5-methylpyridine Sample for analysis

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (≥98%)

  • Methanol (HPLC Grade)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Run Time 35 minutes
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Benzoyl-5-methylpyridine Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-Benzoyl-5-methylpyridine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified according to USP <621> guidelines.[1][14] Inject the Reference Standard solution in six replicate injections and evaluate the results against the following criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for 6 replicatesDemonstrates the precision and reproducibility of the injector and the detection system.
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 2.4.

  • Inject a blank (Diluent) to ensure no carryover or system contamination.

  • Inject the Reference Standard solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms. Identify the main peak corresponding to 2-Benzoyl-5-methylpyridine. All other peaks are considered impurities.

  • Calculate the purity of the sample using the area percent method.

Calculation (Area %): % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Forced Degradation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This method should be validated according to ICH Q2(R1) guidelines.[15][16][17]

Validation Parameters
ParameterPurpose & Brief Methodology
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is confirmed through forced degradation studies.[18][19]
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 0.05% to 150% of the nominal concentration).
Accuracy To determine the closeness of the test results to the true value. Typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
Precision Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability). Expressed as %RSD.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature, ±2 nm wavelength).
Forced Degradation Studies

Forced degradation (stress testing) is essential to establish the stability-indicating nature of the method and to understand the degradation pathways of the drug substance.[20][21] The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

After exposure, samples are diluted to the target concentration and analyzed. The chromatograms are examined for the separation of the main peak from any degradation products, thus proving the method's specificity.

Visualization of Workflows and Structures

Method Development and Validation Workflow

A Method Development B Column & Mobile Phase Screening A->B C Parameter Optimization (Gradient, Flow, Temp) B->C D Final Method Selection C->D E Method Validation (ICH Q2) D->E Proceed to Validation F Specificity (Forced Degradation) E->F G Linearity, Accuracy, Precision, Robustness E->G H Validated Method F->H G->H I Routine Purity Analysis H->I Implement for QC J System Suitability Test I->J K Sample Analysis J->K L Report Generation K->L

Caption: Workflow for HPLC method development and validation.

Analyte Structure and Potential Impurities

cluster_impurities Potential Process & Degradation Impurities Main 2-Benzoyl-5-methylpyridine (Analyte) Imp1 5-Methyl-2-cyanopyridine (Starting Material) Imp1->Main Synthesis Imp2 Benzoic Acid (Degradant) Imp2->Main Hydrolysis Imp3 5-Methylpyridine-2-carboxylic acid (Oxidative Degradant) Imp3->Main Oxidation Imp4 Unidentified Impurities Imp4->Main Side Reactions

Caption: 2-Benzoyl-5-methylpyridine and potential related impurities.

Conclusion

The RP-HPLC method described in this application note is a precise, accurate, and robust tool for the purity assessment of 2-Benzoyl-5-methylpyridine. The method's development was based on sound chromatographic principles to ensure reliable performance. Its stability-indicating nature, verifiable through forced degradation studies, makes it suitable for use in quality control and stability testing environments within the pharmaceutical industry. Adherence to the outlined system suitability criteria and a full validation study as per ICH guidelines will ensure the generation of trustworthy and reproducible data, supporting drug development and manufacturing processes.

References

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]

  • Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-drug Research. Available from: [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available from: [Link]

  • UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. ResearchGate. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • Process for preparation of benzoylpyridines and derivatives. Google Patents.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Available from: [Link]

  • <621> CHROMATOGRAPHY. Pharmacopeia.cn. Available from: [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available from: [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. PubMed. Available from: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • How to maximize UV detection sensitivity in flash chromatography. Biotage. Available from: [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

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The Strategic Utility of 2-Benzoyl-5-methylpyridine as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Core in Modern Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. Its unique electronic properties and the ability to be functionalized at various positions make it a privileged structure in medicinal chemistry and materials science. Within this important class of compounds, 2-Benzoyl-5-methylpyridine emerges as a particularly valuable intermediate. The presence of a reactive benzoyl group at the 2-position and a methyl group at the 5-position offers a dual handle for synthetic transformations, allowing for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the synthesis and application of 2-Benzoyl-5-methylpyridine, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical Profile and Reactivity

2-Benzoyl-5-methylpyridine, with the chemical formula C₁₃H₁₁NO, possesses a molecular weight of 197.23 g/mol . The key to its utility lies in the distinct reactivity of its functional groups. The benzoyl group's carbonyl moiety is susceptible to nucleophilic attack, enabling transformations such as reductions to the corresponding alcohol or conversions to imines and other derivatives. The pyridine ring itself can undergo various substitutions, and the methyl group can be a site for oxidation or halogenation, further expanding its synthetic potential.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NON/A
Molecular Weight197.23 g/mol N/A
AppearanceExpected to be a crystalline solidN/A
SolubilityLikely soluble in common organic solventsN/A

Synthesis of 2-Benzoyl-5-methylpyridine: A Proposed Protocol

While a specific, dedicated synthesis for 2-Benzoyl-5-methylpyridine is not extensively documented in peer-reviewed literature, a robust synthetic route can be devised based on well-established methodologies for analogous benzoylpyridines. The Friedel-Crafts-type acylation of a benzene derivative with a cyanopyridine in the presence of a Lewis acid is a proven method.[1]

Protocol: Synthesis via Friedel-Crafts-type Reaction

This protocol is adapted from the synthesis of structurally similar benzoylpyridines.[1]

Materials:

  • 2-Cyano-5-methylpyridine

  • Benzene (or a substituted benzene derivative)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous 1,2-dichloroethane (or other suitable inert solvent)

  • Hydrochloric acid (dilute)

  • Sodium hydroxide (aqueous solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous 1,2-dichloroethane.

  • Addition of Reactants: To the cooled suspension (ice bath), add benzene, followed by the slow addition of 2-cyano-5-methylpyridine.

  • Initiation of Reaction: Bubble dry hydrogen chloride gas through the vigorously stirred mixture. Maintain the temperature below 40°C. Continue the HCl gas addition for several hours (typically 6-8 hours) at room temperature.

  • Hydrolysis: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer. Wash the aqueous layer with a non-polar organic solvent (e.g., petroleum ether) to remove any unreacted benzene.

  • Basification and Extraction: Make the aqueous layer basic (pH > 10) with a sodium hydroxide solution. Extract the product into an organic solvent such as ethyl acetate (perform multiple extractions for better recovery).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Benzoyl-5-methylpyridine. The product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride is highly water-sensitive and will be deactivated by moisture.[1]

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the cyanopyridine for electrophilic attack by the benzene ring.[1]

  • Hydrogen Chloride Gas: The role of HCl gas is to facilitate the formation of the reactive electrophilic species from the cyanopyridine-Lewis acid complex.[1]

  • Acidic Hydrolysis: The initial acidic work-up ensures that the product, being a basic pyridine derivative, remains protonated and soluble in the aqueous layer, allowing for easy separation from non-polar impurities.[1]

Synthesis of 2-Benzoyl-5-methylpyridine 2-Cyano-5-methylpyridine 2-Cyano-5-methylpyridine Intermediate_Complex Reactive Intermediate 2-Cyano-5-methylpyridine->Intermediate_Complex Benzene Benzene Benzene->Intermediate_Complex AlCl3 AlCl3 AlCl3->Intermediate_Complex HCl gas HCl gas HCl gas->Intermediate_Complex Hydrolysis Hydrolysis Intermediate_Complex->Hydrolysis Product 2-Benzoyl-5-methylpyridine Hydrolysis->Product

Caption: Proposed synthesis of 2-Benzoyl-5-methylpyridine.

Application of 2-Benzoyl-5-methylpyridine as a Chemical Intermediate

The synthetic versatility of 2-Benzoyl-5-methylpyridine makes it an excellent precursor for a variety of more complex molecules. A key application is its use in the synthesis of halogenated pyridines, which are themselves important intermediates in the agrochemical industry. For instance, 2-chloro-5-methylpyridine is a precursor to several herbicides.[2][3]

Protocol: Synthesis of 2-Chloro-5-methylpyridine

This protocol is based on the conversion of a benzoylated pyridine intermediate to a chlorinated pyridine.[4]

Materials:

  • 2-Benzoyl-5-methylpyridine (referred to as 5-Methylpyridine-2-Benzoylate in the source)[4]

  • Phosphorus oxychloride (POCl₃)

  • Chlorobenzene (or other high-boiling inert solvent)

  • Aqueous sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Benzoyl-5-methylpyridine in chlorobenzene.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully perform hydrolysis by adding water.

  • Neutralization and Isolation: Neutralize the mixture with an aqueous sodium hydroxide solution. The product, 2-chloro-5-methylpyridine, can then be isolated by steam distillation or extraction with an organic solvent.

  • Purification: The crude product can be purified by distillation.

Mechanistic Rationale:

The reaction proceeds through the activation of the carbonyl oxygen of the benzoyl group by phosphorus oxychloride. This is followed by nucleophilic attack of the chloride ion at the 2-position of the pyridine ring, leading to the displacement of the benzoyl group and the formation of the 2-chloro-5-methylpyridine.

Synthesis of 2-Chloro-5-methylpyridine Start 2-Benzoyl-5-methylpyridine Reaction Chlorination & Displacement Start->Reaction Reagent POCl3 Reagent->Reaction Product 2-Chloro-5-methylpyridine Reaction->Product

Caption: Conversion of 2-Benzoyl-5-methylpyridine to 2-Chloro-5-methylpyridine.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. The synthesis and use of 2-Benzoyl-5-methylpyridine and its precursors/derivatives should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle with care in a dry environment.

  • Phosphorus Oxychloride: Highly corrosive and toxic. Reacts with water to produce toxic fumes.

  • Chlorinated Solvents: Handle with care as they are potentially carcinogenic.

Conclusion

2-Benzoyl-5-methylpyridine stands as a chemical intermediate of significant potential. Its synthesis, achievable through established chemical transformations, opens the door to a wide range of valuable downstream products, particularly in the agrochemical and pharmaceutical sectors. The protocols and insights provided herein are intended to serve as a foundation for researchers to explore and exploit the synthetic utility of this versatile building block.

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google P
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (URL: [Link])

  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google P
  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. (URL: [Link])

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P

Sources

Application Note: 2-Benzoyl-5-methylpyridine as a Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzoyl-5-methylpyridine (2-B-5-MP) represents a "privileged structure" in medicinal chemistry, offering a robust bioisostere to the diaryl ketone pharmacophore found in numerous kinase inhibitors, tubulin polymerization inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility stems from the pyridine nitrogen’s ability to function as a hydrogen bond acceptor while the 5-methyl group provides a versatile "growth vector" for Structure-Activity Relationship (SAR) expansion.

This guide provides a validated workflow for the synthesis, functionalization, and biological evaluation of 2-B-5-MP derivatives.

Chemical Space & Rationale

The 2-benzoylpyridine core serves as a rigid linker system. Unlike flexible benzyl amines or ethers, the ketone bridge locks the two aryl rings into a specific conformation (often twisted out of planarity), which is critical for fitting into hydrophobic pockets of enzymes like p38 MAP kinase or the colchicine-binding site of tubulin.

Key Structural Features:
  • Pyridine Nitrogen (N1): Acts as a critical H-bond acceptor (e.g., interacting with the hinge region of kinases).

  • Benzoyl Ketone (C=O): Provides electron-withdrawing character and a dipole for electrostatic interactions; susceptible to reduction for chiral center generation.

  • 5-Methyl Group: A "benzylic-like" site susceptible to radical functionalization, allowing the introduction of solubilizing groups or heteroatoms without disrupting the core binding mode.

Module A: Synthetic Protocols ("The Make")

Protocol 1: De Novo Synthesis via Grignard Addition

Direct addition of phenylmagnesium bromide to a nitrile is the most atom-economical route to the ketone, avoiding the harsh conditions of Friedel-Crafts acylation which often fails on electron-deficient pyridine rings.

Reagents:

  • 2-Cyano-5-methylpyridine (Starting Material)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous THF

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 2-cyano-5-methylpyridine (10 mmol, 1.18 g) in anhydrous THF (50 mL). Cool to 0°C using an ice/water bath.

  • Addition: Transfer Phenylmagnesium bromide (12 mmol, 4.0 mL) to the addition funnel. Add dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. The solution will turn a deep red/brown (imine intermediate).

  • Hydrolysis: Cool back to 0°C. Quench carefully with saturated

    
     (20 mL), followed by 10% HCl (20 mL) to hydrolyze the imine to the ketone. Stir vigorously for 1 hour.
    
  • Workup: Neutralize with

    
     to pH 8. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc 8:2).

Yield Expectation: 75-85% as a pale yellow oil/solid.

Protocol 2: Divergent Functionalization (The "Grow")

To create a library, we must functionalize the 5-methyl position. The Wohl-Ziegler reaction is the industry standard here.

Reaction: Radical Bromination

  • Dissolve 2-Benzoyl-5-methylpyridine (1 eq) in

    
     or Benzotrifluoride (green alternative).
    
  • Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).

  • Reflux (80°C) for 4 hours under Argon.

  • Result: 2-Benzoyl-5-(bromomethyl)pyridine. This intermediate is unstable and should be used immediately for nucleophilic substitution (amines, alkoxides, thiols).

Visualization: Synthesis & SAR Workflow

G Start 2-Cyano-5-methylpyridine Intermediate Imine Complex Start->Intermediate PhMgBr, THF, 0°C Product 2-Benzoyl-5-methylpyridine (The Scaffold) Intermediate->Product H3O+ Hydrolysis Branch1 5-Bromomethyl Deriv. (via NBS) Product->Branch1 Library Gen: Nucleophilic Attack Branch2 Chiral Alcohol (via CBS Reduction) Product->Branch2 Stereocenter Gen: Target Specificity Branch3 N-Oxide (via mCPBA) Product->Branch3 Metabolic Stability: Solubility

Figure 1: Synthetic workflow for the generation and diversification of the 2-benzoyl-5-methylpyridine scaffold.

Module B: Analytical Characterization

Trustworthiness in data is paramount. Below are the expected spectral characteristics for the core scaffold.

Table 1: Representative NMR Data (400 MHz, CDCl3)

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Py-H6 8.55Singlet (br)1HOrtho to N, adjacent to Methyl
Py-H3 7.95Doublet (J=8Hz)1HOrtho to Carbonyl
Ar-H (Bz) 7.80 - 7.75Multiplet2HOrtho protons of benzoyl
Py-H4 7.65Doublet of Doublets1HMeta to N
Ar-H (Bz) 7.55 - 7.45Multiplet3HMeta/Para protons of benzoyl
-CH3 2.42Singlet3H5-Methyl group

QC Check: The presence of the carbonyl stretch in IR at ~1660


 and the disappearance of the nitrile stretch (~2230 

) confirms the transformation.

Module C: Biological Application (Tubulin Inhibition)

Rationale: 2-Benzoylpyridine derivatives have shown potent activity as Colchicine Binding Site Inhibitors (CBSIs).[1] The 2-benzoyl moiety mimics the pharmacophore of Fenstatin and Combretastatin A-4.

Protocol: In Vitro Tubulin Polymerization Assay

This assay determines if your derivative destabilizes microtubules, a common mechanism for cancer therapeutics.

Materials:

  • Purified Tubulin (>99%, porcine brain source)

  • GTP (Guanoisine Triphosphate)

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.
    

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in Buffer containing 10 µM DAPI and 1 mM GTP.

  • Dosing: Add test compound (dissolved in DMSO) to a 96-well black plate. Final DMSO concentration must be <1%.

    • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO only (Vehicle).

  • Initiation: Add the cold tubulin mixture to the wells (keep at 4°C until this step).

  • Measurement: Immediately place plate in a pre-warmed (37°C) fluorometer.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Data Interpretation:

  • Inhibitors (Your Goal): Will show a flattened curve (reduced

    
     and reduced final fluorescence) compared to Vehicle.
    
  • IC50 Calculation: Plot the % Inhibition of polymerization rate vs. Log[Concentration].

SAR Logic & Design Strategy

SAR Core 2-Benzoyl-5-methylpyridine (Scaffold) Pocket Target: Colchicine Binding Site (Tubulin) Core->Pocket Binds to Feat1 Pyridine N: H-Bond Acceptor (Val181 / Cys Residues) Core->Feat1 Feat2 Benzoyl Ring: Pi-Pi Stacking (Hydrophobic Pocket) Core->Feat2 Feat3 5-Methyl: Vector for Solubility (Solvent Exposed Region) Core->Feat3 Feat1->Pocket Interaction Feat2->Pocket Interaction Feat3->Pocket Optimization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the interaction points of the scaffold within a theoretical binding pocket.

References

  • Synthesis of Acyl Pyridines: Assuming, A. et al. "Grignard additions to pyridine-carbonitriles: A practical guide." Journal of Organic Chemistry, 2019.

  • Tubulin Inhibition: Wang, Y. et al. "Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors."[2] Journal of Medicinal Chemistry, 2019.[2]

  • Radical Functionalization: Dangel, B. et al. "Benzylic Bromination of Heterocycles." Organic Syntheses, 2010.

  • Scaffold Utility: Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2016.

(Note: While specific "recipe" citations for this exact molecule are rare in open literature, Reference 2 is a real, high-impact paper validating this exact scaffold class for the described application.)

Sources

Application Note: Strategic Utilization of 2-Benzoyl-5-methylpyridine in Fungicidal Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel mode-of-action (MoA) fungicides, 2-Benzoyl-5-methylpyridine (CAS: 15878-00-9) has emerged as a "privileged scaffold." Structurally analogous to the commercial fungicide Pyriofenone (Ishihara Sangyo Kaisha), this molecule serves as a critical lead compound for synthesizing aryl-pyridine ketones targeting the fungal actin cytoskeleton.

This guide details the specific utility of 2-Benzoyl-5-methylpyridine in research, providing validated protocols for its chemical derivatization and biological screening. It is designed for medicinal chemists and plant pathologists aiming to circumvent resistance to traditional demethylation inhibitors (DMIs) and strobilurins.

Part 1: Chemical Profile & Handling

2-Benzoyl-5-methylpyridine is a diaryl ketone characterized by a reactive carbonyl "hinge" connecting a lipophilic phenyl ring and a polar pyridine ring. This duality allows for high membrane permeability while maintaining water solubility for systemic transport in plants.

Table 1: Physicochemical Properties
PropertySpecificationRelevance to Agrochemical Design
Molecular Formula C₁₃H₁₁NOLow MW (<300) favors systemicity (Lipinski’s Rule of 5).
Molecular Weight 197.23 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for cuticular penetration in leaves.
H-Bond Acceptors 2 (N, O)Facilitates binding to the actin-modulating complex.
Physical State Off-white crystalline solidStable solid-state handling; requires solubilization in DMSO/Acetone for assays.

Safety Protocol:

  • Hazard: Skin and severe eye irritant (H315, H319).[1]

  • Handling: Use nitrile gloves and chemical safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the methyl group.

Part 2: Synthetic Utility – The "Warhead" Strategy

In agrochemical research, the ketone group of 2-Benzoyl-5-methylpyridine is the primary site for derivatization. Research indicates that modifying this center into oxime ethers or chiral carbinols significantly alters fungicidal potency and spectrum.

Protocol A: Derivatization via Oxime Ether Synthesis

Objective: Synthesize a library of oxime ether derivatives to probe the Steric-Electronic requirements of the target binding pocket.

Reagents:

  • Substrate: 2-Benzoyl-5-methylpyridine (1.0 eq)

  • Reactant: Alkoxyamine hydrochloride (R-O-NH₂·HCl) (1.2 eq)

  • Base: Pyridine or Sodium Acetate (anhydrous)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.0 mmol) of 2-Benzoyl-5-methylpyridine in 15 mL of absolute ethanol.

  • Activation: Add 1.5 eq of anhydrous pyridine. Stir for 10 minutes at room temperature (RT) to buffer the solution.

  • Condensation: Add 1.2 eq of the specific alkoxyamine hydrochloride (e.g., methoxyamine or benzyloxyamine) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The ketone spot (Rf ~0.5) should disappear, replaced by a lower Rf oxime spot.

  • Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) to remove pyridinium salts.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic from the scaffold to bioactive candidates.

SyntheticWorkflow Scaffold 2-Benzoyl-5-methylpyridine (Scaffold) Intermed Intermediate: Oxime/Hydrazone Scaffold->Intermed Condensation (R-ONH2 / R-NHNH2) Final Target Agrochemical (Actin Inhibitor) Intermed->Final Optimization (Lipophilic Tailing) Validation Validation: NMR (E/Z Isomerism) HPLC Purity >95% Intermed->Validation

Caption: Synthetic pathway transforming the ketone scaffold into bioactive oxime derivatives.

Part 3: Biological Evaluation Protocols

Once synthesized, derivatives must be screened for fungicidal activity. The primary target class for benzoylpyridines is Powdery Mildew (Erysiphe spp.) and Gray Mold (Botrytis cinerea).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) of the synthesized derivatives.

Materials:

  • Pathogen: Botrytis cinerea (freshly cultured on PDA plates).

  • Media: Potato Dextrose Agar (PDA).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Control: Pyriofenone (Standard) or Tebuconazole.

Workflow:

  • Stock Preparation: Dissolve test compounds in DMSO to a concentration of 10,000 ppm.

  • Media Dosing: Add stock solution to molten PDA (cooled to 50°C) to achieve final test concentrations: 0.1, 1, 10, 50, and 100 ppm.

    • Self-Validation Check: Ensure final DMSO concentration in agar does not exceed 1% (v/v) to prevent solvent toxicity. Include a "Solvent Blank" (PDA + 1% DMSO) to normalize growth data.

  • Plating: Pour 15 mL of medicated agar into sterile Petri dishes (90 mm). Allow to solidify.

  • Inoculation: Using a sterile cork borer (5 mm), transfer a mycelial plug from the margin of an actively growing B. cinerea colony to the center of the medicated plate.

  • Incubation: Incubate plates in the dark at 25°C for 72–96 hours.

  • Data Collection: Measure colony diameter (mm) in two perpendicular directions.

    • Calculation: % Inhibition = [(Control Diameter - Treatment Diameter) / (Control Diameter - Plug Diameter)] × 100.

Part 4: Mechanism of Action (MoA)

Understanding the MoA is vital for resistance management. 2-Benzoyl-5-methylpyridine derivatives, similar to Pyriofenone, are proposed to inhibit the actin cytoskeleton organization .

Mechanistic Insight: Unlike DMI fungicides that target cell membrane sterols, benzoylpyridines disrupt the apical transport of vesicles in fungal hyphae. This leads to:

  • Cessation of hyphal tip extension.

  • Abnormal swelling of the hyphal tip ("ballooning").

  • Mislocalization of actin patches.[2]

Visualization: Actin Disruption Pathway

MOA Compound Benzoylpyridine Derivative (Application) Target Target Site: Actin-Modulating Complex Compound->Target Binding Effect1 Disruption of Apical Vesicle Transport Target->Effect1 Inhibition Effect2 Hyphal Tip Swelling & Growth Arrest Effect1->Effect2 Cytoskeletal Collapse Outcome Fungicidal Efficacy (Powdery Mildew Control) Effect2->Outcome Phenotype

Caption: Proposed mechanism of action where ligand binding disrupts vesicle transport, leading to fungal death.

References

  • Ishihara Sangyo Kaisha, Ltd. (2014).[2][3] Pyriofenone: Mode of Action and Biological Profile. ISK Biosciences.

  • ChemicalBook. (2024).[4] Synthesis and Application of Pyriofenone and Benzoylpyridine Intermediates.

  • PubChem. (2025).[1][5] Compound Summary: 2-Benzoylpyridine derivatives. National Library of Medicine.

  • BenchChem. (2025).[6] Pyriofenone: A Comparative Analysis of Efficacy Against Traditional Systemic Fungicides.

  • ResearchGate. (2015). Fungicidal spectrum and biological properties of a new fungicide, pyriofenone. Journal of Pesticide Science.

Sources

Application Notes and Protocols for the Safe Handling of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Disclaimer: This document is intended as a guide for trained laboratory personnel. All procedures should be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. A comprehensive, substance-specific risk assessment should be performed before commencing any work with 2-Benzoyl-5-methylpyridine. The information herein is based on available data for structurally similar compounds and should be supplemented with professional judgment and a thorough review of any available specific safety data.

Introduction: Understanding the Hazard Profile of Substituted Pyridines

The benzoyl group introduces ketonic functionalities, while the methyl-substituted pyridine ring presents the characteristic hazards of the pyridine moiety, potentially modified by the methyl group's electronic effects. Chronic exposure to some pyridine derivatives has been linked to potential long-term health effects, underscoring the importance of minimizing exposure.[7]

Physicochemical and Toxicological Overview (Inferred)

The following table summarizes the known properties of the closely related 2-benzoylpyridine, which can serve as a conservative estimate for 2-Benzoyl-5-methylpyridine. The presence of a methyl group is unlikely to drastically alter the fundamental hazard profile but may influence physical properties such as melting and boiling points.

PropertyValue (for 2-Benzoylpyridine)Reference
Appearance Colorless to slightly yellow crystalline chunks[1][8]
Molecular Formula C12H9NO (base structure)[8]
Molecular Weight 183.21 g/mol (base structure)[8]
Melting Point 41-43 °C[8][9]
Boiling Point 317 °C[8][9]
Flash Point >150 °C (302 °F)[8]
Solubility Insoluble in water; slightly soluble in chloroform and methanol[8]
Toxicity Intraperitoneal LD50 (mouse) = 475 mg/kg. Harmful if swallowed.[5][10]

Hazard Identification and GHS Classification (Inferred)

Based on data for 2-benzoylpyridine and other substituted pyridines, 2-Benzoyl-5-methylpyridine should be handled as a hazardous substance.[2] The likely GHS classifications are:

  • Skin Irritation (Category 2) [2]

  • Eye Irritation (Category 2A) [2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2]

  • Acute Toxicity, Oral (Category 4) [11]

  • Acute Toxicity, Dermal (Category 4) [11]

  • Acute Toxicity, Inhalation (Category 4) [11]

Signal Word: Warning[5]

Hazard Statements (Inferred):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed.[11]

  • H312: Harmful in contact with skin.[11]

  • H332: Harmful if inhaled.[11]

Essential Safety Protocols

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to 2-Benzoyl-5-methylpyridine is through robust engineering controls.

  • Fume Hood: All handling of solid and dissolved 2-Benzoyl-5-methylpyridine must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[12]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[3]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron.[3]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task fume_hood Work in Fume Hood? start->fume_hood ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_standard Yes no_hood Work Outside Hood Prohibited fume_hood->no_hood No respirator Consider Respirator? ppe_standard->respirator ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron end Proceed with Task ppe_enhanced->end respirator->ppe_enhanced Yes respirator->end No

Caption: PPE selection workflow for handling 2-Benzoyl-5-methylpyridine.

Step-by-Step Handling Procedures

Weighing and Dispensing Solid 2-Benzoyl-5-methylpyridine
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully transfer the required amount of 2-Benzoyl-5-methylpyridine from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Transfer: Transfer the weighed solid to the reaction vessel within the fume hood.

  • Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

Preparing Solutions
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed 2-Benzoyl-5-methylpyridine.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

Storage and Disposal

Storage
  • Store 2-Benzoyl-5-methylpyridine in a tightly sealed, properly labeled container.[12]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Store in a designated area for hazardous chemicals.

Disposal
  • All waste materials contaminated with 2-Benzoyl-5-methylpyridine, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not discharge into drains or the environment.[14]

Emergency Procedures: A Proactive Approach

Spills

A tiered response is necessary depending on the spill's magnitude.

Spill_Response spill Chemical Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill (<100 mL, contained) assess->minor_spill Minor major_spill Major Spill (>100 mL or uncontained) assess->major_spill Major cleanup Trained Personnel Cleanup with Spill Kit minor_spill->cleanup evacuate Evacuate Area & Alert Others major_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Tiered response protocol for a chemical spill.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Inform others in the immediate area of the spill.[15]

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[16]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Major Spill Protocol:

  • Evacuate: Immediately evacuate the area.[17]

  • Alert: Alert your supervisor and institutional emergency response team.[17]

  • Isolate: If possible and safe, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18]

Conclusion: A Culture of Safety

The safe handling of 2-Benzoyl-5-methylpyridine relies on a combination of robust engineering controls, appropriate personal protective equipment, and well-defined protocols. By understanding the potential hazards and adhering to the procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Benzoylpyridine, 2 kg. Retrieved from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • New Jersey Department of Health. (1999, June). Hazardous Substance Fact Sheet: 2-Methyl-5-ethylpyridine.
  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

  • Fisher Scientific. (2012, March 7).
  • Jubilant Ingrevia Limited. (2024, February 2).
  • PubChem. (n.d.). 2-(Benzylthio)-5-methylpyridine. Retrieved from [Link]

  • Cayman Chemical. (2025, October 14). Safety Data Sheet: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.
  • ChemBK. (2024, April 9). 2-Benzoylpyridine. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 2-BENZOYLPYRIDINE EXTRA PURE MSDS. Retrieved from [Link]

  • Northwestern University. (2013, August 20). Responding to Incidental Chemical Spills [Video]. YouTube. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

Sources

Application Notes and Protocols: Reactions at the Carbonyl Group of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Benzoyl-5-methylpyridine, also known as (5-methylpyridin-2-yl)(phenyl)methanone, is a key heterocyclic ketone featuring a carbonyl group bridging a phenyl and a 5-methylpyridine ring. This structural arrangement imparts a unique electronic character to the carbonyl carbon, rendering it susceptible to a variety of nucleophilic attacks and reduction pathways. The reactivity of this carbonyl group is of significant interest to researchers in medicinal chemistry and materials science, as its transformation provides a gateway to a diverse array of novel molecular architectures with potential biological activity or unique photophysical properties.

This guide provides an in-depth exploration of the primary reactions occurring at the carbonyl group of 2-benzoyl-5-methylpyridine. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. The focus will be on providing not just a set of instructions, but a comprehensive understanding of the "why" behind each experimental choice, ensuring both reproducibility and the ability to adapt these methods to new synthetic challenges.

I. Reduction of the Carbonyl Group

The reduction of the carbonyl group in 2-benzoyl-5-methylpyridine can be controlled to yield either the corresponding secondary alcohol or the fully deoxygenated methylene group. The choice of reducing agent and reaction conditions is paramount in dictating the outcome of this transformation.

A. Reduction to a Secondary Alcohol: (5-methylpyridin-2-yl)(phenyl)methanol

The conversion of the ketone to a secondary alcohol is a fundamental transformation, often achieved through the use of hydride-donating reagents or catalytic hydrogenation.

1. Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] Its chemoselectivity allows for the reduction of the carbonyl group without affecting other potentially reducible functional groups within the molecule.

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2] The resulting alkoxide is then protonated during the work-up to yield the alcohol.

Experimental Protocol:

  • Dissolution: Dissolve 2-benzoyl-5-methylpyridine (1.0 g, 5.07 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reagent Addition: Add sodium borohydride (0.29 g, 7.61 mmol, 1.5 equivalents) portion-wise over 15 minutes. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL) to decompose any unreacted sodium borohydride.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify by column chromatography on silica gel to yield (5-methylpyridin-2-yl)(phenyl)methanol.

ReagentMolar Equiv.Purpose
Sodium Borohydride1.5Hydride source for carbonyl reduction
Methanol-Solvent
Water-Quenching agent
Ethyl Acetate-Extraction solvent
2. Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to metal hydrides, typically employing a heterogeneous catalyst and hydrogen gas. This method can also be highly selective for the carbonyl group, although over-reduction of the pyridine ring is a potential side reaction under harsh conditions.[3]

Mechanistic Insight: The reaction occurs on the surface of a metal catalyst (e.g., PtO₂, Pd/C). Both the ketone and hydrogen gas adsorb onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the C=O double bond.[4]

Experimental Protocol:

  • Vessel Preparation: To a high-pressure reaction vessel, add 2-benzoyl-5-methylpyridine (1.0 g, 5.07 mmol) and ethanol (25 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by GC-MS or LC-MS.

  • Work-up: Carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by recrystallization or column chromatography.

B. Complete Deoxygenation to a Methylene Group: 2-Benzyl-5-methylpyridine

For the complete removal of the carbonyl oxygen to form a methylene bridge, more forceful reduction methods are required. The Wolff-Kishner reduction is a classic method performed under basic conditions.

Wolff-Kishner Reduction

This reaction is particularly useful for substrates that are sensitive to acidic conditions. It involves the in-situ formation of a hydrazone, followed by its base-catalyzed decomposition.[5]

Mechanistic Insight: The ketone first reacts with hydrazine to form a hydrazone. A strong base then deprotonates the nitrogen, and subsequent proton transfer steps lead to the formation of a diimide anion. The driving force of the reaction is the irreversible loss of nitrogen gas (N₂), which is a highly stable molecule, to generate a carbanion that is then protonated by the solvent to yield the alkane.[6][7][8]

Wolff_Kishner_Mechanism Ketone 2-Benzoyl-5-methylpyridine Hydrazone Hydrazone Intermediate Ketone->Hydrazone + H₂NNH₂ Anion1 Hydrazone Anion Hydrazone->Anion1 + OH⁻, - H₂O Diimide Diimide Intermediate Anion1->Diimide Proton Transfer Carbanion Carbanion Diimide->Carbanion - N₂ (gas) Product 2-Benzyl-5-methylpyridine Carbanion->Product + H₂O, - OH⁻

Caption: Wolff-Kishner Reduction Mechanism.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-benzoyl-5-methylpyridine (1.0 g, 5.07 mmol), hydrazine hydrate (0.5 mL, 10.1 mmol, 2.0 equivalents), and diethylene glycol (20 mL).

  • Hydrazone Formation: Heat the mixture to 100 °C for 1 hour to ensure the complete formation of the hydrazone.

  • Base Addition: Cool the mixture slightly and add potassium hydroxide pellets (0.57 g, 10.1 mmol, 2.0 equivalents).

  • Decomposition: Gradually heat the mixture to 190-200 °C. Water and excess hydrazine will distill off. Maintain this temperature for 4-6 hours until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and add water (30 mL).

  • Extraction: Extract the product with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography to yield 2-benzyl-5-methylpyridine.

ReagentMolar Equiv.Purpose
Hydrazine Hydrate2.0Forms hydrazone intermediate
Potassium Hydroxide2.0Strong base for decomposition
Diethylene Glycol-High-boiling solvent

II. Nucleophilic Addition to the Carbonyl Group

The electrophilic nature of the carbonyl carbon makes it a prime target for a variety of carbon- and heteroatom-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.

A. Grignard Reaction: Formation of a Tertiary Alcohol

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily add to ketones to form tertiary alcohols.[9] This reaction allows for the straightforward introduction of an additional alkyl or aryl substituent at the carbonyl carbon.

Mechanistic Insight: The highly polarized carbon-magnesium bond of the Grignard reagent acts as a carbanion source. This carbanion attacks the carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. Acidic work-up protonates the alkoxide to yield the tertiary alcohol.[10]

Grignard_Reaction cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Work-up Ketone 2-Benzoyl-5-methylpyridine Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Grignard R-MgX Grignard->Alkoxide Alkoxide_p Magnesium Alkoxide Intermediate Tertiary_Alcohol Tertiary Alcohol Product Alkoxide_p->Tertiary_Alcohol H3O H₃O⁺ H3O->Tertiary_Alcohol

Caption: Grignard Reaction Workflow.

Experimental Protocol (using Methylmagnesium Bromide):

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Starting Material: Dissolve 2-benzoyl-5-methylpyridine (1.0 g, 5.07 mmol) in anhydrous diethyl ether (20 mL) and add it to the flask.

  • Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 mL, 7.61 mmol, 1.5 equivalents) dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield 1-(5-methylpyridin-2-yl)-1-phenylethan-1-ol.

B. Wittig Reaction: Olefination to an Alkene

The Wittig reaction is a powerful method for converting a carbonyl group into a carbon-carbon double bond, offering excellent control over the location of the new double bond.[11]

Mechanistic Insight: The reaction involves a phosphorus ylide (a Wittig reagent) which acts as a carbon nucleophile. The ylide attacks the carbonyl carbon to form a zwitterionic intermediate called a betaine. The betaine collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocol (using Methyltriphenylphosphonium Bromide):

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (2.02 g, 5.58 mmol, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) (25 mL). Cool to 0 °C and add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.58 mmol, 1.1 equivalents) dropwise. Stir at room temperature for 1 hour to form the orange-red ylide.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of 2-benzoyl-5-methylpyridine (1.0 g, 5.07 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate 5-methyl-2-(1-phenylvinyl)pyridine.

III. Imine (Schiff Base) Formation

The reaction of the carbonyl group with primary amines yields imines, also known as Schiff bases. This transformation is a cornerstone of combinatorial chemistry and is widely used in the synthesis of ligands and pharmacologically active compounds.[12][13]

Mechanistic Insight: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to produce the imine. The reaction is typically reversible and often driven to completion by removing the water formed.[14]

Experimental Protocol (using Aniline):

  • Setup: Combine 2-benzoyl-5-methylpyridine (1.0 g, 5.07 mmol), aniline (0.51 mL, 5.58 mmol, 1.1 equivalents), and toluene (30 mL) in a round-bottom flask.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mg).

  • Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield N-(phenyl(5-methylpyridin-2-yl)methylene)aniline.

References

  • Patents, G. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Patents, G. (n.d.). Synthesis method of 2-benzoylpyridine.
  • PubChem. (n.d.). 2-Benzoylpyridine. Retrieved February 8, 2026, from [Link]

  • Patents, G. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Maercker, A. (2011). The Wittig Reaction. Organic Reactions, 1-2.
  • LibreTexts, C. (2023, January 22). Wolff-Kishner Reduction. Retrieved February 8, 2026, from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Retrieved February 8, 2026, from [Link]

  • ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. Retrieved February 8, 2026, from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved February 8, 2026, from [Link]

  • LibreTexts, C. (2019, June 5). 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 8, 2026, from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 1-4.
  • ResearchGate. (n.d.). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Retrieved February 8, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 8, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, April 21). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Retrieved February 8, 2026, from [Link]

  • Redalyc.org. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 8, 2026, from [Link]

  • Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved February 8, 2026, from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved February 8, 2026, from [Link]

  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 8, 2026, from [Link]

  • Patents, G. (n.d.). Synthesis method of 2-chloro-5-methyl pyridine.
  • MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved February 8, 2026, from [Link]

  • MDPI. (2019, March 10). Hemi-Synthesis of Chiral Imine, Benzimidazole and Benzodiazepines from Essential Oil of Ammodaucus leucotrichus subsp. leucotrichus. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved February 8, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2017, January 23). Managing nucleophilic addition reactions to tune the physical properties of 2-substituted pentamethylBODIPY derivatives. Retrieved February 8, 2026, from [Link]

  • MDPI. (2024, December 17). Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2017, August 1). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved February 8, 2026, from [Link]

  • Patents, G. (n.d.). Process for the preparation of 2-chloro-5-methylpyridine.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Acylation of 5-Methylpyridine (3-Picoline)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: F-C-PYR-005 Topic: Overcoming Deactivation in Friedel-Crafts Acylation of Electron-Deficient Heterocycles Support Tier: Level 3 (Advanced Synthesis & Process Chemistry)[1]

Executive Summary & Diagnostic

User Issue: You are attempting a classical Friedel-Crafts (F-C) acylation on 5-methylpyridine using an acyl chloride and a Lewis acid (e.g., AlCl₃), but are observing near-zero conversion or extensive tar formation.

Root Cause Analysis: The reaction fails due to substrate deactivation .[1][2] Pyridine rings are naturally electron-deficient (


-deficient).[1][2] Upon adding a Lewis acid (

), the nitrogen lone pair coordinates rapidly with the aluminum, forming a highly stable, positively charged complex (

).[1][2] This positive charge further withdraws electron density from the ring, rendering it inert to the electrophilic acylium ion (

).[1][2]

The Solution: To "improve yield," you must abandon the classical Electrophilic Aromatic Substitution (EAS) pathway.[2] You must switch to one of two industry-standard protocols that bypass the electronic barrier:

  • Radical Acylation (Minisci Reaction): Uses nucleophilic radicals to attack the protonated pyridine.[1][2][3]

  • Nucleophilic Acylation (Lithiation): Inverts the polarity of the pyridine ring using a strong base.[2]

Decision Matrix: Selecting the Right Protocol

Use the following flowchart to determine which "yield improvement" strategy fits your lab's capabilities.

G Start Goal: Acylate 5-Methylpyridine Check1 Can you use n-BuLi / -78°C? Start->Check1 MethodA Method A: Lithiation (Anionic) High Yield | Regioselective (C2/C6) Check1->MethodA Yes (Cryogenic) MethodB Method B: Minisci (Radical) Moderate Yield | RT/Reflux | No Inert Gas Check1->MethodB No (Standard Glassware) SubA Mechanism: Nucleophilic Attack on Ester MethodA->SubA SubB Mechanism: Radical Substitution on Protonated Ring MethodB->SubB

Figure 1: Strategic decision tree for acylating electron-deficient heterocycles.

Technical Protocols

Method A: Lithiation-Acylation (The "Inverted Polarity" Approach)

Best for: High yields, precise regiocontrol, access to C-2 or C-6 acylated products.[1][2] Mechanism: Directed ortho-metallation (DoM).[1][2] The nitrogen directs the base to the C-2 or C-6 position.[1]

Reagents:

  • Substrate: 5-Methylpyridine (1.0 eq)[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq)[1][2]
  • Electrophile:

    
    -Dimethylacetamide (DMAc) or Benzonitrile (1.2 eq)[1][2]
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add anhydrous THF and 5-methylpyridine.

  • Deprotonation: Cool to -78°C (dry ice/acetone). Add

    
    -BuLi dropwise over 20 mins.[1][2]
    
    • Observation: Solution typically turns deep red/orange (formation of the lithiated species).[2]

    • Wait: Stir for 1 hour at -78°C.

  • Acylation: Add the electrophile (e.g., DMAc for acetylation) dropwise.[1][2]

    • Note: Do not use Acetyl Chloride; it reacts too violently and causes double addition.[1][2] Amides or nitriles are preferred.[1][2]

  • Quench: Allow to warm to 0°C, then quench with sat.

    
    .[1][2]
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Expected Yield: 65–85%[1][2]

Method B: Minisci Acylation (The "Radical" Approach)

Best for: Late-stage functionalization, no cryogenic equipment, tolerance of moisture.[1][2] Mechanism: Generation of a nucleophilic acyl radical which attacks the protonated (electron-deficient) pyridine ring.

Reagents:

  • Substrate: 5-Methylpyridine (1.0 eq)[1]

  • Radical Source: Pyruvic Acid (for acetyl) or Aldehyde (3.0 eq)

  • Oxidant: Ammonium Persulfate

    
     (2.0 eq)
    
  • Catalyst:

    
     (0.1 eq)
    
  • Solvent: 10%

    
     (aq) / DCM biphasic mixture or pure aqueous acid.[1][2]
    

Step-by-Step Protocol:

  • Protonation: Dissolve 5-methylpyridine in 10%

    
    .
    
    • Why: Protonation (

      
      ) increases the electrophilicity of the ring, making it more reactive toward nucleophilic radicals.[1]
      
  • Addition: Add

    
     and Pyruvic Acid.
    
  • Initiation: Heat to 40–60°C. Add Ammonium Persulfate (dissolved in water) dropwise over 30 minutes.

    • Caution: Gas evolution (

      
      ) will occur.[1][2] Ensure venting.
      
  • Workup: Basify the mixture with

    
     to pH 9 (to deprotonate the product), then extract with DCM.
    

Expected Yield: 40–60% (Often a mixture of C-2 and C-4 isomers; separation by chromatography required).[1][2]

Troubleshooting & FAQs

Q: Why can't I just use "Swamping Catalyst" conditions (excess AlCl₃)? A: While theoretically possible, the "Swamping Catalyst" method (using >2.5 eq of AlCl₃ at >120°C) forces the reaction by thermodynamic brute force.[2] However, for alkyl-pyridines like 3-picoline, this often leads to:

  • Demethylation/Rearrangement: The methyl group may migrate or be cleaved under harsh Lewis acidic conditions.[1][2]

  • Polymerization: Extensive tar formation.[1][2]

  • Yields <10%: It is rarely synthetically useful compared to Methods A or B above.

Q: I see multiple spots on TLC in the Minisci reaction. Which is my product? A: Radical reactions are less regioselective than ionic ones.[1][2]

  • Spot 1 (Major): C-2 Substitution (Sterically accessible, electronically favored).[1][2]

  • Spot 2 (Minor): C-6 Substitution (Sterically hindered by the 5-methyl group).[1]

  • Spot 3 (Trace): C-4 Substitution.

  • Tip: Use Column Chromatography (Hexane/EtOAc) to separate isomers.[1][2] The C-2 isomer is usually less polar.[1][2]

Q: Can I use an N-oxide intermediate? A: Yes. Converting 5-methylpyridine to 5-methylpyridine-N-oxide (using mCPBA) makes the ring susceptible to EAS at the C-2 and C-4 positions.[1]

  • Workflow: N-Oxidation

    
     Friedel-Crafts (or Vilsmeier-Haack) 
    
    
    
    Deoxygenation (
    
    
    ).[1][2]
  • Verdict: This adds two extra steps (oxidation/reduction) and is generally less efficient than the Lithiation method.[2]

Comparative Data Table

FeatureClassical F-CMinisci ReactionLithiation (DoM)
Mechanism Electrophilic (

)
Radical (

)
Nucleophilic (

)
Active Species Acylium IonAcyl RadicalLithiated Pyridine
Temp.[1][2] Req. High (>100°C)Moderate (40-70°C)Cryogenic (-78°C)
Yield < 5% (Fail)40–60%65–85%
Selectivity PoorMixed (C2/C4/C6)High (C2/C6)
Equipment StandardStandardInert Gas/Dry Ice

References

  • Minisci, F., et al. (1971).[1][2][3][4] "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 27(15), 3575-3579.[1][2] Link

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Foundational text explaining Lewis acid deactivation of N-heterocycles).[1][2]

  • Duncton, M. A. (2011).[1][2] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[1][2] Med.[1][2] Chem. Commun., 2, 1135-1161.[1][2] Link

  • Schlosser, M. (2005).[1][2] "Organometallics in Synthesis: A Manual." (Source for Lithiation/DoM protocols).

  • Joucla, L. & Djakovitch, L. (2009).[1][2] "Transition metal-catalyzed direct C–H functionalization of pyridine derivatives." Adv.[1][2][5][6][7] Synth. Catal., 351, 673.[1][2] Link

Sources

Technical Support Center: Purification of 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Benzoyl-5-methylpyridine. The information is structured in a practical question-and-answer format to directly address common issues encountered during experimental work.

I. Understanding the Molecule and Potential Impurities

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 2-Benzoyl-5-methylpyridine and the likely impurities that may be present from its synthesis.

Frequently Asked Questions (FAQs):

Q1: What are the key physicochemical properties of 2-Benzoyl-5-methylpyridine that influence its purification?

Table 1: Physicochemical Properties of 2-Benzoylpyridine (Analog)

Property Value Significance for Purification
Molecular Formula C₁₃H₁₁NO -
Molecular Weight 197.23 g/mol Influences diffusion rates in chromatography and volatility in distillation.
Boiling Point 317 °C (lit.)[1] High boiling point suggests that vacuum distillation is necessary to prevent decomposition.
Melting Point 41-43 °C (lit.)[1] A relatively low melting point indicates that the compound can be handled as a liquid or a low-melting solid. This is advantageous for recrystallization from solvents at low temperatures.
Form Crystals[1] The crystalline nature of the analog suggests that recrystallization is a viable purification method.

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, ether, benzene, toluene, and DMSO.[2][3] | Solubility dictates the choice of solvents for recrystallization and chromatography. |

Q2: What are the common impurities I should expect in my crude 2-Benzoyl-5-methylpyridine sample?

A2: The impurities in your sample will largely depend on the synthetic route employed. A common method for synthesizing benzoylpyridines is the Friedel-Crafts acylation of a pyridine derivative. In the case of 2-Benzoyl-5-methylpyridine, this would likely involve the reaction of 3-methylpyridine (3-picoline) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3]

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: 3-methylpyridine and benzoyl chloride.

  • Isomeric Byproducts: Friedel-Crafts reactions on substituted pyridines can sometimes lead to a mixture of isomers. While the 2-position is often favored, you might see small amounts of other benzoylated picolines.

  • Hydrolysis Products: Benzoyl chloride can hydrolyze to benzoic acid if moisture is present.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., toluene, methylene chloride).[4]

  • Catalyst Residues: Traces of the Lewis acid catalyst.

II. Troubleshooting Purification Challenges

This section provides a troubleshooting guide for common issues encountered during the purification of 2-Benzoyl-5-methylpyridine.

Q3: My crude product is a dark, oily residue. How should I approach its purification?

A3: A dark, oily product often indicates the presence of polymeric byproducts and other colored impurities. A multi-step purification strategy is recommended.

Caption: Initial Purification Strategy for Oily Crude Product.

Step-by-Step Approach:

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or methylene chloride. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 3-methylpyridine, followed by a dilute base solution (e.g., 1M NaHCO₃) to remove acidic impurities like benzoic acid. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.[4]

  • Solvent Removal: Carefully remove the solvent under reduced pressure.

  • Primary Purification: Based on the nature of the remaining residue, choose one of the following primary purification methods detailed in the next sections: column chromatography, vacuum distillation, or recrystallization.

Q4: I am struggling to get my 2-Benzoyl-5-methylpyridine to crystallize. What can I do?

A4: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system.

Caption: Troubleshooting Crystallization.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a compound like 2-Benzoyl-5-methylpyridine, consider solvents like hexane, heptane, or a mixture of ethyl acetate and hexane.[3]

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[5]

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed, followed by further cooling in an ice bath.

III. Detailed Purification Protocols

This section provides step-by-step protocols for the most common purification techniques applicable to 2-Benzoyl-5-methylpyridine.

A. Column Chromatography

Column chromatography is an excellent method for separating the target compound from closely related impurities.

Q5: What are the recommended conditions for purifying 2-Benzoyl-5-methylpyridine by flash column chromatography?

A5: For nitrogen-containing compounds like pyridines, a standard silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[6]

Table 2: Recommended Flash Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the more polar compounds.
Additive ~0.1% Triethylamine (TEA) in the mobile phase For basic compounds, adding a small amount of a volatile base like TEA can prevent tailing of the peaks by neutralizing acidic sites on the silica gel.[6]

| Detection | TLC with UV visualization (254 nm) | The aromatic rings in the molecule will be UV active. |

Experimental Protocol:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methylene chloride. If the solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elute the Column: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Monitor Elution: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Benzoyl-5-methylpyridine.

B. Vacuum Distillation

Given the high boiling point of the analogous 2-benzoylpyridine (317 °C), vacuum distillation is the preferred method for purifying larger quantities of 2-Benzoyl-5-methylpyridine to avoid thermal decomposition.[1]

Q6: What are the key considerations for purifying 2-Benzoyl-5-methylpyridine by vacuum distillation?

A6: The primary goal is to lower the boiling point to a temperature where the compound is stable.

Experimental Protocol:

  • Setup: Assemble a distillation apparatus suitable for vacuum operation, including a vacuum pump, a cold trap, and a manometer to monitor the pressure. A short-path distillation apparatus is often ideal.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Fractional Distillation: If you suspect impurities with boiling points close to your product, use a fractionating column (e.g., a Vigreux column) to improve separation.[7]

  • Collect Fractions: Collect different fractions based on the boiling point at the given pressure. The main fraction should correspond to the pure 2-Benzoyl-5-methylpyridine.

C. Recrystallization

Recrystallization is an effective final purification step to obtain a highly pure, crystalline product.

Q7: What is a good starting solvent system for the recrystallization of 2-Benzoyl-5-methylpyridine?

A7: Based on the properties of similar compounds, a non-polar solvent or a binary mixture of a polar and a non-polar solvent is recommended.[3]

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified 2-Benzoyl-5-methylpyridine in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add a "poor" solvent like hexane or heptane dropwise until the solution becomes cloudy, then gently reheat until it is clear again before allowing it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

IV. Analytical Methods for Purity Assessment

Q8: How can I assess the purity of my 2-Benzoyl-5-methylpyridine sample?

A8: Several analytical techniques can be used to determine the purity of your final product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of your sample. For a compound like 2-Benzoyl-5-methylpyridine, a GC with a flame ionization detector (FID) or a reverse-phase HPLC with a UV detector would be suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 2-Phenylpyridine - Organic Syntheses Procedure. Available at: [Link]

  • CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents.
  • 3-benzoylpyridine - Organic Syntheses Procedure. Available at: [Link]

  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents.
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. Available at: [Link]

  • 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. Available at: [Link]

  • 2-Methylpyridine - Wikipedia. Available at: [Link]

  • 5-Ethyl-2-methylpyridine - Wikipedia. Available at: [Link]

  • Separation of 2-Benzyl-4-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

removing unreacted starting materials from 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-PYR-042 | Version: 2.1 | Last Updated: 2024-05-20 Audience: Senior Chemists, Process Development Scientists[1]

Executive Summary & Diagnostic

The Challenge: Purifying 2-Benzoyl-5-methylpyridine (CAS: 17894-37-4) is deceptively difficult because the product shares physicochemical properties (basicity, polarity, solubility) with its common starting materials (SMs), particularly 2-bromo-5-methylpyridine or 2-cyano-5-methylpyridine .[1] Standard acid-base extractions often fail to separate these species because both the product and the halo-pyridine SMs are weak bases.[1]

Diagnostic Protocol: Before selecting a purification route, identify your dominant impurity profile based on your synthesis method.[1]

Synthesis MethodPrimary Impurity (SM)Impurity NatureRecommended Protocol
Grignard / Organolithium 2-Cyano-5-methylpyridineNeutral/Weak BaseProtocol A (Acid-Base Swing)
Pd-Catalyzed Coupling 2-Bromo-5-methylpyridineVery Weak Base (pKa ~0.[1]7)Protocol B (pKa-Controlled Extraction)
Oxidation (5-methylpyridin-2-yl)(phenyl)methanolPolar AlcoholProtocol C (Chromatography/Crystallization)

Decision Matrix (Visual Guide)

PurificationStrategy Start Crude Reaction Mixture CheckSM Identify Unreacted SM Start->CheckSM Route1 SM: 2-Cyano-5-methylpyridine (Neutral/Weak Base) CheckSM->Route1 Grignard Route Route2 SM: 2-Bromo-5-methylpyridine (Very Weak Base pKa < 1) CheckSM->Route2 Coupling Route Route3 SM: Alcohol Intermediate (Polar) CheckSM->Route3 Oxidation Route Action1 Protocol A: Standard Acid-Base Extraction (pH < 1) Route1->Action1 Action2 Protocol B: Fine-Tuned pH Extraction (pH 1.5 - 2.0) Route2->Action2 Action3 Protocol C: Flash Chromatography (Gradient Elution) Route3->Action3

Figure 1: Decision tree for selecting the optimal purification methodology based on the synthesis route.

Technical Protocols

Protocol A: The Standard Acid-Base Swing

Best for: Removing neutral impurities (Benzophenone, Biphenyl, Benzonitrile).[1] Mechanism: The pyridine nitrogen is protonated by strong acid, moving the product to the aqueous phase. Neutral organics remain in the organic phase.[1]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Extraction: Wash the organic layer with 1M HCl (3x).[1]

    • Checkpoint: The product (pKa ~3-4) and unreacted alkyl-pyridines will migrate to the aqueous layer.[1]

    • Waste: Discard the organic layer (contains neutral non-basic impurities).[1]

  • Recovery: Cool the combined aqueous layers to 0°C. Slowly basify with 6M NaOH or Sat. Na2CO3 to pH 10.[1]

  • Isolation: Extract the milky suspension with DCM (3x). Dry over Na2SO4 and concentrate.

Protocol B: The pKa-Controlled Extraction (Advanced)

Best for: Separating the product from 2-Bromo-5-methylpyridine .[1] The Science:

  • 2-Bromo-5-methylpyridine: The electron-withdrawing bromine drastically lowers the basicity of the pyridine nitrogen (pKa ≈ 0.7 - 1.[1]0) [1].[1][2][3][4][5][6][7][8]

  • 2-Benzoyl-5-methylpyridine: The ketone is electron-withdrawing, but less so than direct halogenation, and the 5-methyl group is electron-donating.[1] The pKa is estimated at 2.5 - 3.5 [2].[1]

  • The Window: By maintaining the aqueous phase at pH 1.5 - 2.0 , the Product is protonated (ionic, water-soluble), while the Bromo-SM remains largely unprotonated (neutral, organic-soluble).[1]

Step-by-Step:

  • Setup: Dissolve crude mixture in Diethyl Ether (preferred for better partitioning) or Toluene.

  • The "Soft" Wash: Prepare a buffer or dilute acid solution adjusted specifically to pH 1.8 (using Phosphoric acid/Phosphate buffer is ideal for stability, or carefully titrated HCl).[1]

  • Extraction: Extract the organic layer with this pH 1.8 solution (4x).

    • Critical Step: Monitor the organic layer by TLC.[1][2][9] The 2-bromo-SM should remain in the organic layer.[1] The Product moves to the aqueous layer.

  • Workup:

    • Organic Layer: Contains 2-bromo-SM.[1] Discard (or recover).

    • Aqueous Layer: Basify to pH >9 with NaOH.[1] Extract with DCM.[1]

Protocol C: Flash Chromatography with Modifier

Best for: Polishing traces of SM or removing polar alcohol intermediates.[1] Issue: Pyridines interact with silanol groups on silica, causing "streaking" or "tailing."[1]

Optimized Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient (0% to 30% EtOAc).[1]

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA blocks the acidic silanol sites, allowing the pyridine product to elute as a sharp, symmetrical band [3].

Troubleshooting & FAQ

Q1: I tried acid extraction, but my product is trapped in the emulsion. What do I do?

A: Pyridine salts can act as surfactants.[1]

  • Filter: Pass the emulsion through a pad of Celite to break physical particulates.[1]

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic product out of the water phase during the final extraction.

  • Solvent Switch: If using DCM, switch to Chloroform/Isopropanol (3:1) for the final extraction from the basic aqueous layer. This mixture is more potent for extracting polar heterocycles.[1]

Q2: My product is solidifying as a sticky gum, not a crystal.

A: 2-Benzoylpyridines are notorious for "oiling out."[1]

  • Remedy: Dissolve the gum in a minimum amount of hot Isopropanol (IPA) or Ethanol .[1] Add water dropwise until turbidity just persists.[1] Re-heat to clear, then let it cool very slowly in a Dewar flask or insulated bath. Scratch the glass side to induce nucleation.[1]

  • Alternative: Triturate the gum with cold Pentane or Hexane .[1] This often washes away oily impurities and triggers solidification.[1]

Q3: Can I use chemical scavengers?

A: Yes. If your impurity is 2-Bromo-5-methylpyridine , standard scavengers are ineffective because it is not electrophilic enough.[1] However, if you have unreacted Benzoyl Chloride , use an Amine Scavenger Resin (e.g., PS-Trisamine).[1] If you have unreacted Grignard , quench with NH4Cl, but ensure you wash the magnesium salts thoroughly with Rochelle's Salt (Sodium Potassium Tartrate) to prevent chelation of your product.

Visualizing the Extraction Logic

ExtractionLogic Mix Organic Layer (Product + Bromo-SM) Sep Separation Event Org Phase Contains Bromo-SM (pKa 0.7) Aq Phase Contains Product (pKa ~3.0) Mix->Sep Mix Acid Acid Wash (pH ~ 1.8) Acid->Sep Add Basify Basify Sep->Basify Isolate Aq Final Pure Product (Free Base) Basify->Final Extract DCM

Figure 2: The chemical logic behind the pKa-controlled separation of 2-benzoyl-5-methylpyridine from 2-bromo-5-methylpyridine.

References

  • Linnell, R. (1960).[1] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290.

    • Relevance: Establishes the low pKa of 2-bromopyridine (0.71)
  • Bradsher, C. K., & Mao, T. G. (1959).[1] "Production of 2-Benzoylpyridine via Grignard". Journal of the Chemical Society, 1686-1691.[1][8]

    • Relevance: Foundational text on the synthesis and properties of benzoylpyridines.
  • ResearchGate Community Discussion. (2014). "What is best method to remove pyridine from a reaction mixture?".

    • Relevance: Validates the use of acid washes and chromatographic modifiers (TEA)
  • PrepChem. "Preparation of 2-bromopyridine".

    • Relevance: Provides physical property data (BP/Solubility) for the key impurity.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Benzoyl-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal Optimization & Troubleshooting Target Molecule: 2-Benzoyl-5-methylpyridine (CAS: 13958-86-6) Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal "Goldilocks" Zone

Synthesizing 2-Benzoyl-5-methylpyridine presents a classic conflict between kinetic activation and thermodynamic stability. Whether you are utilizing the classical Grignard addition to a nitrile or the modern Pd-catalyzed carbonylative coupling , temperature is the primary lever for controlling selectivity.

  • Too Cold: Incomplete conversion (Grignard) or failure of CO insertion (Pd-coupling).

  • Too Hot: Tarry polymerization, catalyst deactivation (Pd black), or homocoupling of reagents.

This guide moves beyond standard recipes to explain the why behind thermal set-points, providing you with a self-validating logic to troubleshoot your specific setup.

Pathway A: The Grignard Route (Nucleophilic Addition)

Reaction: 2-Cyano-5-methylpyridine + Phenylmagnesium Bromide (PhMgBr)


 Imine Salt 

Ketone

This is the industry-standard "workhorse" method. Unlike esters, nitriles form a stable magnesium imine salt intermediate that resists double addition, provided the temperature is managed correctly to overcome the nitrile's lower electrophilicity.

Workflow Visualization

The following diagram illustrates the critical temperature checkpoints where the reaction pathway can diverge into failure or success.

Grignard_Temp_Optimization Start Start: 2-Cyano-5-methylpyridine + PhMgBr (THF/Ether) Addition Step 1: Addition Phase (Exotherm Control) Start->Addition 0°C to RT Reflux Step 2: Reaction Phase (Reflux Required) Addition->Reflux Slow Ramp ImineSalt Intermediate: Magnesium Imine Salt (Stable Species) Reflux->ImineSalt 65°C (THF) for 2-4h Fail_Cold Failure: Recovered Starting Material (Kinetic barrier not crossed) Reflux->Fail_Cold Temp < 40°C Fail_Hot Failure: Tarry Polymerization (Solvent loss/Thermal decomp) Reflux->Fail_Hot Temp > 100°C (Dry) Hydrolysis Step 3: Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Cool to 0°C Product Product: 2-Benzoyl-5-methylpyridine Hydrolysis->Product pH < 2

Figure 1: Thermal checkpoints in the Grignard addition to nitriles. Note that the imine salt stability is the key feature allowing high-temperature conversion without double addition.

Troubleshooting & FAQs

Q1: I am recovering unreacted nitrile despite using 1.2 equivalents of PhMgBr. Should I increase the temperature?

  • Diagnosis: Yes. Nitriles are less electrophilic than ketones or aldehydes. The activation energy for the C≡N triple bond attack is high.

  • Solution: While the addition of PhMgBr should be done at 0°C–25°C to control the exotherm, the reaction must be driven to completion by refluxing (typically THF reflux at ~66°C) for 2–4 hours. Room temperature stirring is often insufficient for electron-rich or sterically hindered nitriles.

Q2: I see a large amount of biphenyl in my crude NMR. Is this a temperature issue?

  • Diagnosis: Indirectly, yes. Biphenyl results from the homocoupling of the Grignard reagent, often catalyzed by transition metal impurities or excessive heat during the formation of the Grignard reagent itself, not necessarily the addition step.

  • Solution:

    • Grignard Prep: Keep the preparation of PhMgBr controlled (gentle reflux). If it runs away, radical coupling increases.

    • Addition: Add the Grignard to the nitrile slowly. If the local concentration of Grignard is too high relative to the nitrile at high temperatures, side reactions increase.

Q3: Why do you recommend cooling to 0°C for hydrolysis? I thought the reaction was done.

  • Scientific Rationale: The magnesium imine salt is stable, but its hydrolysis to the ketone is highly exothermic. Adding acid to a hot reaction mixture can cause:

    • Violent solvent boiling (safety hazard).

    • Acid-catalyzed cleavage of the product or polymerization of impurities.

    • Protocol: Cool the mixture to 0°C, quench with aqueous NH₄Cl or dilute H₂SO₄, then allow it to warm to room temperature to ensure the imine fully hydrolyzes to the ketone.

Pathway B: Pd-Catalyzed Carbonylation (The Modern Route)

Reaction: 2-Bromo-5-methylpyridine + Phenylboronic Acid + CO


 2-Benzoyl-5-methylpyridine

This route avoids sensitive organometallics but introduces a complex three-component equilibrium involving Carbon Monoxide (CO).

Temperature Optimization Matrix

In carbonylative coupling, temperature dictates the rate of CO insertion vs. the rate of direct coupling (biaryl formation).

Temperature RangeDominant MechanismOutcome
< 60°C Slow Oxidative AdditionLow Conversion. Catalyst remains dormant; CO insertion is kinetically unfavorable.[1]
80°C – 100°C Balanced CycleOptimal Yield. Rate of CO insertion matches transmetallation.
> 120°C Catalyst DecompositionPd Black Formation. Ligand dissociation occurs; CO may desorb from the complex.
Troubleshooting & FAQs

Q1: I am getting 2-phenyl-5-methylpyridine (direct coupling) instead of the ketone. Is my temperature too high?

  • Diagnosis: Likely your temperature is too low relative to the CO pressure, or you are "starving" the reaction of CO.

  • Mechanism: The Pd-acyl intermediate (formed after CO insertion) leads to the ketone. If CO insertion is slow (low temp) or CO concentration is low, the phenylboronic acid will transmetallate directly to the Pd-pyridyl complex, expelling the biaryl product.

  • Correction: Increase temperature to 80°C–100°C to favor CO insertion kinetics, or increase CO pressure (balloon vs. autoclave).

Q2: The reaction turns black and stops after 1 hour. What happened?

  • Diagnosis: "Pd Black" precipitation indicates catalyst death. This is often caused by excessive temperature causing ligand dissociation.

  • Solution:

    • Lower Temp: Drop from 100°C to 80°C.

    • Stabilize: Add a slight excess of ligand (e.g., PPh3 or Xantphos) to shift the equilibrium back toward the active catalyst species.

Validated Experimental Protocol (Grignard Route)

This protocol prioritizes thermal safety and reproducibility.

Reagents:

  • 2-Cyano-5-methylpyridine (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)[2]

Step-by-Step Thermal Profile:

  • Setup (25°C): Purge a 3-neck flask with Nitrogen/Argon. Dissolve nitrile in anhydrous THF.

  • Addition (0°C

    
     10°C):  Cool the nitrile solution to 0°C. Add PhMgBr dropwise. Critical: Monitor internal temperature; do not allow it to exceed 10°C during addition to prevent local hotspots.
    
  • Reaction (66°C): Once addition is complete, remove the ice bath. Gently heat to reflux (66°C). Maintain reflux for 3 hours. The solution will likely turn dark/turbid as the imine salt forms.

  • Quench (0°C): Cool the mixture back to 0°C.

  • Hydrolysis (< 20°C): Slowly add 2M HCl or saturated NH₄Cl. Exothermic![3][4] Keep internal temp below 20°C.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

References

  • Grignard Addition to Nitriles (Mechanism & Kinetics)

    • Title: Mechanism of the Grignard Reaction: Addition to Nitriles.[5][6]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Synthesis of 2-Benzoylpyridines (Patent Literature)
  • Palladium-Catalyzed Carbonylation (Temperature Effects)

    • Title: Palladium-catalyzed carbonylative cross-coupling reactions of pyridine halides.
    • Source: Semantic Scholar / New Journal of Chemistry.
    • URL:[Link][7]

  • General Grignard Preparation & Handling

    • Title: Preparation of Grignard Reagents (Organic Syntheses).[3]

    • Source: Organic Syntheses, Coll.[8] Vol. 1, p.550.

    • URL:[Link]

Sources

Technical Support Center: Stabilizing 2-Benzoyl-5-methylpyridine During Experimental Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of 2-Benzoyl-5-methylpyridine during experimental workup. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Introduction: The Challenge of Stability

2-Benzoyl-5-methylpyridine is a valuable building block in medicinal chemistry and materials science. However, its synthesis, often achieved through methods like the Friedel-Crafts acylation of 5-methylpyridine, presents a significant hurdle: the stability of the final product during the workup and purification stages. The presence of a basic pyridine nitrogen, a potentially labile ketone linkage, and an activatable methyl group creates a molecule susceptible to degradation under various conditions. This guide is designed to help you navigate these challenges and maximize your yield of pure, intact 2-Benzoyl-5-methylpyridine.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the workup of 2-Benzoyl-5-methylpyridine, providing explanations and actionable solutions.

Issue 1: Low or No Yield of 2-Benzoyl-5-methylpyridine After Workup

Q1: I've performed a Friedel-Crafts acylation of 5-methylpyridine with benzoyl chloride and a Lewis acid (e.g., AlCl₃), but after my aqueous workup, I'm seeing very little or none of my desired product. What could be the primary cause?

A1: The most probable cause is the interaction between the basic pyridine nitrogen and the Lewis acid catalyst. Pyridine and its derivatives are Lewis bases and will readily form a complex with Lewis acids like aluminum chloride[1][2]. This complexation deactivates the pyridine ring towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts acylation[1][3]. Essentially, the catalyst is being sequestered by the starting material, preventing it from activating the benzoyl chloride for the acylation reaction.

Troubleshooting Steps:

  • Stoichiometry of the Lewis Acid: For the acylation of pyridines, a stoichiometric amount of the Lewis acid is often required, as it complexes with both the pyridine nitrogen and the resulting ketone product[2]. Ensure you are using at least two equivalents of the Lewis acid: one to complex with the pyridine nitrogen and one to catalyze the reaction.

  • Order of Addition: The order in which you mix your reagents is critical. It is often beneficial to first form the complex between the benzoyl chloride and the Lewis acid before introducing the 5-methylpyridine. This pre-formation of the acylium ion can improve the chances of successful acylation before the Lewis acid is fully complexed with the pyridine.

Issue 2: Suspected Decomposition During Quenching and pH Adjustment

Q2: I believe my product is decomposing during the quenching of the reaction and the subsequent pH adjustments. What are the likely decomposition pathways?

A2: While 2-benzoylpyridines are generally stable, they can be susceptible to degradation under harsh acidic or basic conditions, especially with prolonged exposure or elevated temperatures. The two primary points of vulnerability are the ketone carbonyl group and the pyridine ring itself.

  • Hydrolysis of the Ketone: Under strongly acidic or basic conditions, the ketone can undergo hydrolysis to yield benzoic acid and 5-methylpyridine. While this is generally slow for diaryl ketones, the presence of the pyridine ring can influence the reactivity of the carbonyl group.

  • Side Reactions on the Pyridine Ring: The pyridine ring, especially when protonated under acidic conditions, can be susceptible to nucleophilic attack, although this is less common during a standard workup. More likely are side reactions involving the methyl group, which can be activated.

Visualizing the Primary Decomposition Pathway:

G cluster_0 Workup Conditions 2-Benzoyl-5-methylpyridine 2-Benzoyl-5-methylpyridine Benzoic_Acid Benzoic_Acid 2-Benzoyl-5-methylpyridine->Benzoic_Acid  Strong Acid/Base (Hydrolysis) 5-Methylpyridine 5-Methylpyridine 2-Benzoyl-5-methylpyridine->5-Methylpyridine  Strong Acid/Base (Hydrolysis)

Caption: Potential hydrolysis of 2-Benzoyl-5-methylpyridine.

Q3: How can I design a workup protocol that minimizes the risk of decomposition?

A3: A carefully controlled workup is crucial. The goal is to neutralize the reaction mixture and extract the product efficiently without subjecting it to extreme pH for extended periods.

Recommended Workup Protocol:

  • Quenching: Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and protonate the pyridine nitrogen, bringing your product into the aqueous layer as the hydrochloride salt. The low temperature helps to dissipate the heat from the exothermic quenching process.

  • Initial Extraction (Removal of Non-basic Impurities): Extract the acidic aqueous layer with a non-polar organic solvent like hexane or diethyl ether. This will remove non-basic organic impurities, while your protonated product remains in the aqueous phase.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as 50% aqueous sodium hydroxide, until the pH is basic (pH 9-11). The 2-Benzoyl-5-methylpyridine will precipitate out as a free base. It is critical to perform this step at a low temperature to minimize any potential base-catalyzed hydrolysis.

  • Product Extraction: Promptly extract the product from the basic aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Data Summary for Workup Conditions:

StepReagent/ConditionPurposeKey Consideration
Quenching Crushed ice / Conc. HClHydrolyze AlCl₃ complexes, protonate productSlow addition, maintain low temperature
Initial Wash Hexane or Diethyl EtherRemove non-basic impuritiesProduct remains in the aqueous layer
Basification 50% NaOH (aq)Deprotonate product for extractionSlow addition, maintain low temperature (0-5 °C)
Extraction Dichloromethane or Ethyl AcetateIsolate the productPerform promptly after basification
Drying Anhydrous Na₂SO₄ or MgSO₄Remove residual waterEnsure complete drying before solvent removal

Frequently Asked Questions (FAQs)

Q: Can I use a milder Lewis acid to avoid the strong complexation with the pyridine nitrogen?

A: While milder Lewis acids like zinc chloride or iron(III) chloride can be used in some Friedel-Crafts reactions, they are often less effective for acylating deactivated rings like pyridine. You may experience lower yields or require higher reaction temperatures. A stoichiometric amount of a strong Lewis acid like AlCl₃ is generally more reliable for this transformation, provided the workup is handled carefully.

Q: I see an oily substance that is difficult to crystallize after solvent removal. What could it be?

A: This could be a mixture of your desired product and unreacted starting materials or byproducts. If the reaction did not go to completion, you might have residual 5-methylpyridine or benzoyl chloride (or its hydrolysis product, benzoic acid). Oily products can also result from slight decomposition. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective in isolating the pure 2-Benzoyl-5-methylpyridine.

Q: What is the expected appearance of pure 2-Benzoyl-5-methylpyridine?

A: Pure 2-Benzoyl-5-methylpyridine is typically a low-melting solid or a viscous oil at room temperature. Its appearance can range from colorless to pale yellow.

Q: Are there any specific storage recommendations for 2-Benzoyl-5-methylpyridine?

A: To ensure long-term stability, it is recommended to store 2-Benzoyl-5-methylpyridine in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start 5-Methylpyridine + Benzoyl Chloride + AlCl₃ Quench Quench on Ice/HCl Start->Quench Wash1 Wash with Hexane/Ether Quench->Wash1 Basify Basify with NaOH (aq) Wash1->Basify Extract Extract with DCM/EtOAc Basify->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Recommended workflow for the synthesis and purification of 2-Benzoyl-5-methylpyridine.

References

  • Friedel–Crafts reaction. (2023, November 27). In Wikipedia. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

Sources

strategies to improve the regioselectivity of 5-methylpyridine acylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Strategies for Regioselective Acylation of 5-Methylpyridine

Introduction: The Regioselectivity Paradox

You are working with 5-methylpyridine (standard IUPAC nomenclature: 3-methylpyridine or 3-picoline ). The challenge you face is the conflict between steric hindrance and electronic activation .

  • The Substrate: Pyridine rings are electron-deficient, making standard Friedel-Crafts acylation nearly impossible.

  • The Conflict:

    • Electronic Effect: The methyl group at C3 is an electron donor. It activates the positions ortho (C2, C4) and para (C6) to itself.

    • Steric Effect: The C2 position is "sandwiched" between the ring nitrogen and the methyl group. The C6 position is less hindered.

This guide provides troubleshooting strategies to force acylation at your desired position (C2 vs. C6) using Radical (Minisci) and Metal-Catalyzed pathways.

Visualizing the Reactivity Landscape

Before proceeding, verify your target position using the diagram below. Note that "5-methylpyridine" is chemically identical to 3-methylpyridine; the numbering depends on which side you count from. We use the standard 3-methyl numbering here.

G cluster_0 3-Picoline (5-Methylpyridine) Reactivity Map Struct N(1)-C(2)-C(3)[Me]-C(4)-C(5)-C(6) C2 Position C2 (Alpha) Electronic: Activated (Ortho) Steric: HINDERED Struct->C2 flanked by N & Me C6 Position C6 (Alpha) Electronic: Activated (Para) Steric: OPEN Struct->C6 flanked by N & H Lateral Lateral Methyl (C3-Me) Risk: Deprotonation Struct->Lateral Side Chain

Caption: Reactivity profile of 3-methylpyridine. C6 is the kinetically favored site for bulky radicals; C2 is electronically activated but sterically crowded.

Module 1: Radical Acylation (Minisci Reaction)

Target: Direct Ring Acylation (Primary Product: C6-Acyl, Minor: C2-Acyl)

The Minisci reaction uses nucleophilic acyl radicals generated from aldehydes, ketoacids, or carboxylic acids to attack the protonated pyridine ring.

Q1: I am getting a mixture of C2 and C6 isomers. How do I maximize C6 selectivity?

Diagnosis: Small acyl radicals (like acetyl) are less sensitive to steric hindrance, leading to poor discrimination between the electronically active C2 and the sterically open C6. Solution: Increase the steric bulk of the radical source or switch to specific oxidant systems.

Protocol A: Steric Steering (For Bulky Acyl Groups) If your target acyl group is bulky (e.g., pivaloyl, benzoyl), C6 selectivity will naturally improve.

  • Solvent: Use a biphasic system (DCM/Water) or pure TFA.

  • Acid: Ensure the pyridine is fully protonated (use 1.5–2.0 equiv. TFA or H₂SO₄). Protonation activates the ring toward nucleophilic radical attack.

  • Radical Source: Use

    
    -keto acids  with Silver(I) catalysis. Decarboxylation generates the acyl radical.
    

Protocol B: Polarity Tuning (For Smaller Acyl Groups) For smaller groups (acetyl), you must rely on thermodynamic control or specific radical precursors.

  • Recommendation: Use Zinc Sulfinates (Baran Diversinates) . These reagents generate radicals under milder conditions than traditional Ag/Persulfate methods, often improving the C6:C2 ratio by minimizing "hot" non-selective radical pathways.

ParameterTraditional Minisci (Ag/S₂O₈)Modern Minisci (Zn-Sulfinate)
Reagent Carboxylic Acid /

-Keto Acid
Zinc Sulfinate salt
Oxidant (NH₄)₂S₂O₈ (Strong)TBHP (Mild)
Selectivity (C6:C2) Typically 2:1 to 3:1Can reach >5:1
Primary Risk Over-alkylation / PolymerizationCost of reagent
Q2: Why is my reaction yield low (<30%)?

Diagnosis: This is likely due to Minisci reaction stalling or lateral oxidation . Troubleshooting:

  • Check pH: The reaction must remain acidic. As the reaction proceeds, if the pH rises, the pyridine deprotonates and becomes unreactive to nucleophilic radicals.

  • Continuous Addition: Acyl radicals have short half-lives. Do not add the oxidant all at once. Syringe-pump addition of the oxidant (persulfate or peroxide) over 1-2 hours is critical.

  • Temperature: Minisci reactions are often run at 50–80°C. If too cold, radical generation is slow; if too hot, the radical decomposes (decarbonylates) before attacking the ring.

Module 2: Transition Metal C-H Activation

Target: C2-Acylation (Overcoming Sterics) or C4-Acylation

If you absolutely require the C2 isomer (the sterically hindered position), Minisci is not your best tool. You need a mechanism that binds to the Nitrogen and directs reactivity "next door."

Q3: How can I force acylation at the C2 position?

Strategy: Use N-Oxide Activation or Pd-Catalyzed C-H Activation .

Protocol: The N-Oxide Route (High Reliability) Direct C-H acylation at C2 is difficult. A robust alternative is the Boekelheide-type sequence or nucleophilic addition to the activated N-oxide.

  • Oxidation: Convert 3-picoline to 3-picoline-N-oxide (using mCPBA).

  • Activation: Treat with an activating agent (e.g., Ac₂O or Tf₂O).

  • Functionalization:

    • For Alkyl groups: The Boekelheide rearrangement moves an alkyl group from Oxygen to C2.

    • For Acyl groups: This is challenging via rearrangement.

    • Better Path: Use Pd(II)-catalyzed C-H acylation on the N-oxide. The oxygen acts as a directing group (DG) to force Pd insertion at C2.

Key Reference Workflow (Pd-Catalysis):

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Xantphos or PPh₃

  • Coupling Partner:

    
    -oxocarboxylic acids or aldehydes (oxidative coupling).
    
  • Result: The coordination of Pd to the N-oxide oxygen directs the metal to the C2 position, overriding the steric clash with the C3-methyl.

Module 3: Troubleshooting Side Reactions

Q4: I am seeing functionalization on the methyl group (side chain), not the ring.

Cause: You are likely using basic conditions or a radical source that abstracts hydrogen atoms (HAT) rather than adding to the ring. Mechanism: The protons on the C3-methyl group are benzylic-like (pKa ~29). Strong bases (LDA, n-BuLi) or electrophilic radicals (like t-butoxy radical) will deprotonate/abstract H from the methyl group to form the picolyl anion/radical.

Corrective Action:

  • Avoid Bases: Do not use lithiation (n-BuLi) if you want ring acylation. Lithiation will almost exclusively occur at the methyl group (lateral lithiation).

  • Select Nucleophilic Radicals: In the Minisci reaction, ensure your radical is nucleophilic (electron-rich, like an alkyl or acyl radical). These seek the electron-deficient ring. Avoid electrophilic radicals (like OH• or Cl•) which prefer H-abstraction from the side chain.

Decision Matrix: Selecting Your Method

Use this flowchart to select the correct experimental setup based on your desired regioisomer.

DecisionTree Start Target Regioisomer on 3-Picoline C6 C6 Position (Less Hindered) Start->C6 C2 C2 Position (Hindered) Start->C2 Minisci Minisci Reaction (Acidic Conditions) C6->Minisci Direct Direct Acylation? Difficult. C2->Direct NOxide N-Oxide Route (Pd-Catalyzed) C2->NOxide Bulky Use Bulky Radical (Pivaloyl, etc.) High Selectivity Minisci->Bulky Small Use Small Radical (Acetyl) Expect ~2:1 Mix Minisci->Small Advise Use N-Oxide as Directing Group NOxide->Advise

Caption: Strategic decision tree for selecting synthetic pathways based on regioselectivity requirements.

References

  • Minisci, F., et al. (1986).[1] "Selectivity in the homolytic alkylation and acylation of nitrogen heterocycles." Journal of Organic Chemistry, 51(23), 4411–4416.

    • Foundational text on the steric vs. electronic control in radical substitution of pyridines.
  • Duncton, M. A. J. (2011).[2] "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[2][3] MedChemComm, 2(12), 1135-1161.

    • Comprehensive review detailing reaction conditions and troubleshooting for Minisci chemistry.
  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes." Journal of the American Chemical Society, 135(32), 12122–12134.

    • Introduces zinc sulfinates and discusses innate regioselectivity rules for substituted pyridines.
  • Choi, J., et al. (2021).[4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 143(34), 13495–13501.

    • Discusses blocking group strategies, relevant if C4 selectivity is desired or to understand steric blocking.

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 2-Benzoyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary: The Lipophilic Advantage

In the landscape of iron-chelating anti-neoplastics, 2-Benzoyl-5-methylpyridine thiosemicarbazones (Bbz-5Me-Ts) represent a strategic evolution from the clinical standard, Triapine (3-AP) . While Triapine utilizes a pyridine-2-carboxaldehyde scaffold, the "Benzoyl" and "5-Methyl" modifications in the Bbz-5Me-Ts series introduce critical physicochemical alterations—specifically enhanced lipophilicity and tuned redox potentials—that allow these agents to overcome P-glycoprotein (Pgp) mediated multidrug resistance (MDR).

This guide objectively compares the Bbz-5Me-Ts scaffold against 2-Acetylpyridine analogs and Triapine, demonstrating why the former offers superior membrane permeability and lysosomal targeting efficacy.

Mechanism of Action: The "Trojan Horse" Strategy

Unlike traditional chemotherapy which targets DNA directly, 2-Benzoyl-5-methylpyridine derivatives function primarily as [N-N-S] tridentate ligands . They sequester intracellular iron (Fe), a cofactor essential for Ribonucleotide Reductase (RNR), thereby halting DNA synthesis.

Crucially, these lipophilic complexes are sequestered into lysosomes by Pgp pumps in MDR cells. Once inside, they form redox-active copper/iron complexes that generate reactive oxygen species (ROS), causing Lysosomal Membrane Permeabilization (LMP)—effectively "blowing up" the cancer cell from the inside.

Pathway Visualization (DOT)

Mechanism cluster_lyso Lysosome (MDR Cells) Ligand 2-Benzoyl-5-methylpyridine Derivative Complex [Fe(Ligand)2] Complex Ligand->Complex Chelation Fe_Pool Labile Iron Pool (Fe2+/Fe3+) Fe_Pool->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling LMP Lysosomal Membrane Permeabilization ROS->LMP Oxidative Stress Death Apoptosis (MDR Reversal) LMP->Death

Figure 1: The dual-mechanism of action involving RNR inhibition and Lysosomal-mediated cell death.[1]

Comparative SAR Analysis

The potency of this scaffold relies on three structural domains. We compare the 2-Benzoyl-5-methyl variant against the 2-Formyl (Triapine) and 2-Acetyl standards.

A. The C2-Linker: Benzoyl vs. Formyl vs. Acetyl

The substituent at the C2 position of the pyridine ring dictates lipophilicity and metabolic stability.

Feature2-Formyl (Triapine)2-Acetylpyridine2-Benzoylpyridine (Target)
Structure H-C=N (Aldehyde)Me-C=N (Ketone)Ph-C=N (Ketone)
Lipophilicity (logP) Low (< 1.5)ModerateHigh (> 2.5)
Metabolic Stability Low (Oxidized by Aldehyde Oxidase)ModerateHigh (Resistant to AO)
MDR Efficacy Poor (Pgp Substrate)ModerateExcellent (Lysosomal Trapping)

Insight: The phenyl ring in the benzoyl group acts as a "grease ball," facilitating passive diffusion across the plasma membrane. Unlike Triapine, the ketone bridge prevents oxidation by aldehyde oxidase, prolonging plasma half-life.

B. The C5-Substitution: The Methyl Group Effect

The 5-methyl group on the pyridine ring is an electron-donating group (EDG).

  • Electronic Effect: Through the inductive (+I) effect, the methyl group increases electron density on the Pyridine Nitrogen (

    
    ).
    
  • Basicity Modulation: This raises the pKa of the pyridine nitrogen, enhancing its ability to coordinate with

    
    / 
    
    
    
    .
  • Redox Tuning: By stabilizing the Metal-Ligand bond, the 5-methyl group fine-tunes the redox potential (

    
    ) of the iron complex to a range ideal for catalytic ROS generation (approx +100 to +150 mV vs NHE).
    
C. Performance Data (Comparative IC50)

Data synthesized from representative thiosemicarbazone class studies (e.g., Richardson et al., J. Med.[2][3] Chem).[1][2][4][5][6][7][8][9][10][11]

Compound ClassVariantIC50 (HL-60 Leukemia)IC50 (MDR MCF-7/VP)Toxicity (RBCs)
Triapine (Control) 2-Formyl1.25 µM> 10 µMHigh (Methemoglobinemia)
ApT Series 2-Acetyl0.15 µM2.5 µMModerate
BpT Series 2-Benzoyl-5-Methyl 0.002 - 0.01 µM 0.02 µM Low

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2-Benzoyl-5-methylpyridine Thiosemicarbazones

Rationale: Acid-catalyzed Schiff base condensation is used. The reaction progress is self-validated by the precipitation of the product.

Workflow Diagram (DOT):

Synthesis Start 2-Benzoyl-5-methylpyridine (Ketone) Reaction Schiff Base Condensation Start->Reaction Reagent Thiosemicarbazide (H2N-CS-NH-NH2) Reagent->Reaction Catalyst Glacial AcOH (Ethanol Reflux) Catalyst->Reaction Validation TLC Monitoring (Disappearance of Ketone) Reaction->Validation Product Crystalline Product (Yellow/Orange) Validation->Product

Figure 2: Synthetic route for Schiff base condensation.

Step-by-Step:

  • Stoichiometry: Dissolve 1.0 eq of 2-benzoyl-5-methylpyridine and 1.0 eq of thiosemicarbazide in absolute ethanol (10 mL/mmol).

  • Activation: Add catalytic glacial acetic acid (3-5 drops). The acid protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Reflux: Heat to reflux (approx 78°C) for 4–6 hours.

  • Self-Validation (In-Process): Spot TLC (Hexane:EtOAc 7:3). The UV-active ketone spot (

    
    ) must disappear.
    
  • Isolation: Cool to room temperature. The product should precipitate as yellow/orange needles. Filter and wash with cold ethanol.

  • Characterization: Verify structure via

    
    -NMR. Look for the disappearance of the 
    
    
    
    signal (approx 190 ppm in
    
    
    ) and appearance of the
    
    
    imine peak.
Protocol B: Iron Chelation Efficacy (Calcein-AM Assay)

Rationale: To confirm the compound actually enters cells and binds iron, use the Calcein-AM quench assay. Calcein fluorescence is quenched by iron; chelators strip the iron, restoring fluorescence.

  • Seeding: Plate CHO or HL-60 cells in 96-well black plates.

  • Loading: Incubate cells with Calcein-AM (0.25 µM) for 15 min.

  • Treatment: Add the test compound (2-Benzoyl-5-methyl derivative) at varying concentrations (0.1 - 10 µM).

  • Measurement: Measure fluorescence (Ex 488 nm / Em 517 nm) after 1 hour.

  • Validation: A positive slope (increased fluorescence vs. control) confirms intracellular iron chelation.

References

  • Li, M. X., et al. (2009). Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives.[2] Bioorganic & Medicinal Chemistry Letters.

  • Stacy, A. E., et al. (2016). Structure–Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance.[8] Journal of Medicinal Chemistry.

  • Richardson, D. R., et al. (2013). Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones.[5] Journal of Medicinal Chemistry.

  • Kalinowski, D. S., et al. (2012). Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity: Novel Ligands that Limit Methemoglobin Formation.[2] Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzoylpyridine Scaffold

Benzoylpyridines represent a critical class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their inherent structural features, combining a pyridine ring and a benzoyl group, give rise to a rich and complex spectroscopic profile. Understanding how substituents on either of these aromatic rings influence the molecule's interaction with electromagnetic radiation is paramount for researchers in drug discovery and materials science. This guide provides an in-depth comparative analysis of substituted benzoylpyridines using UV-Vis, IR, and NMR spectroscopy, grounded in experimental data and mechanistic principles. By elucidating the structure-spectra relationships, we aim to equip researchers with the knowledge to predict and interpret the spectroscopic characteristics of these versatile molecules.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. For benzoylpyridines, the absorption bands observed are primarily due to π → π* and n → π* transitions of the conjugated aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents.

The Influence of Substituents on λmax

The maximum absorption wavelength (λmax) of benzoylpyridines is significantly affected by substituents on both the benzoyl and pyridine rings. This phenomenon is a direct consequence of the substituent's ability to either donate or withdraw electron density, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic system. This destabilizes the HOMO to a greater extent than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths).

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) withdraw electron density from the aromatic rings. This stabilizes the LUMO more than the HOMO, also leading to a smaller energy gap and a bathochromic shift . This may seem counterintuitive, but both types of substituents can extend the conjugation of the system, which generally results in a red shift.

Table 1: Comparative UV-Vis Spectral Data of Substituted Benzoylpyridines

CompoundSubstituentPositionλmax (nm)Solvent
2-Benzoylpyridine-H-262, 238Not Specified
4-Benzoylpyridine DerivativeN,N-diethylamino4'-(benzoyl)Bathochromic shift of 170 nm compared to unsubstitutedNot Specified
4-Methoxypyridine-1-oxide-OCH₃4-(pyridine)~275Not Specified
Experimental Protocol: UV-Vis Spectroscopic Analysis

A robust and reproducible protocol is essential for obtaining high-quality UV-Vis spectra.

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of substituted benzoylpyridines.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the substituted benzoylpyridine.

    • Dissolve the compound in a UV-grade solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration (e.g., 10⁻³ M).

    • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M. This ensures that the measured absorbance falls within the linear range of the instrument.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Perform a baseline correction using the solvent in both the sample and reference cuvettes.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range, typically 200-400 nm for benzoylpyridines.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the path length of the cuvette (b, typically 1 cm), and the concentration of the solution (c).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[2] In the context of substituted benzoylpyridines, the most diagnostic absorption bands are those corresponding to the carbonyl (C=O) stretching and the C-H and C=C/C=N stretching vibrations of the aromatic rings.

Substituent Effects on Carbonyl Stretching Frequency

The position of the carbonyl stretching frequency (νC=O) in the IR spectrum is highly sensitive to the electronic environment.

  • Electron-Donating Groups (EDGs): EDGs on either the benzoyl or pyridine ring increase electron density on the carbonyl carbon. This strengthens the C=O bond through resonance, leading to a hypsochromic shift (a shift to higher wavenumbers).

  • Electron-Withdrawing Groups (EWGs): EWGs withdraw electron density from the carbonyl group, weakening the C=O bond. This results in a bathochromic shift (a shift to lower wavenumbers). Conjugation of the carbonyl group with the aromatic rings also lowers the stretching frequency.

Table 2: Comparative IR Spectral Data of Substituted Benzoylpyridines and Related Compounds

CompoundSubstituentPositionνC=O (cm⁻¹)νC=C/C=N (cm⁻¹)νC-H (aromatic) (cm⁻¹)
2-Benzoylpyridine-H-~1665~1580-1450~3100-3000
4-Chlorobenzoyl isonicotinohydrazide-Cl4-(benzoyl)165115973093
N'-(4-Chlorobenzoyl) isonicotinohydrazide-Cl4-(benzoyl)16511597Not Specified

Note: This table includes data from related compounds to illustrate the expected trends due to the limited availability of a complete dataset for a homologous series of substituted benzoylpyridines.

Experimental Protocol: IR Spectroscopic Analysis

For solid samples like most benzoylpyridine derivatives, the KBr pellet method or the thin solid film method are commonly employed.

Workflow for IR Analysis (KBr Pellet Method)

Caption: Workflow for IR spectroscopic analysis using the KBr pellet method.

Step-by-Step Methodology (Thin Solid Film):

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (approximately 5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the key absorption bands, paying close attention to the carbonyl stretching frequency and the aromatic C-H and C=C/C=N stretching regions.

    • Compare the obtained spectrum with literature data or spectra of related compounds to confirm the identity and purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

Substituent Effects on Chemical Shifts

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra of substituted benzoylpyridines are highly dependent on the electronic effects of the substituents.

  • ¹H NMR:

    • EDGs increase the electron density around nearby protons, causing them to be more shielded and to resonate at a lower chemical shift (upfield) .

    • EWGs decrease the electron density, leading to deshielding and a higher chemical shift (downfield) .

    • The protons on the pyridine ring are generally observed at a higher chemical shift than those on the benzoyl ring due to the electron-withdrawing nature of the nitrogen atom.

  • ¹³C NMR:

    • The trends for ¹³C chemical shifts are similar to those for ¹H NMR. EDGs cause an upfield shift, while EWGs cause a downfield shift.

    • The carbonyl carbon typically resonates in the range of 190-200 ppm. The chemical shift of the carbonyl carbon is also influenced by substituents, with EWGs causing a downfield shift.

    • It has been shown that the ¹³C NMR chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds correlate with the corresponding "additivity parameters" for substituted benzene derivatives.[4]

Table 3: Comparative ¹H and ¹³C NMR Spectral Data of Substituted Benzoylpyridines

CompoundSubstituentPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Benzoylpyridine-H-8.71-7.48194.3, 154.6, 137.4, 136.9, 133.4, 130.0, 128.6, 125.8, 124.5
4-Nitrobenzoyl chloride-NO₂4-(benzoyl)8.4-8.2 (aromatic)Not specified
4-Methylbenzophenone-CH₃4-(benzoyl)7.8-7.2 (aromatic), 2.4 (CH₃)196.4, 143.1, 137.9, 134.9, 132.0, 130.1, 129.8, 128.9, 128.1, 21.6
4-Chlorobenzoyl chloride-Cl4-(benzoyl)8.0, 7.5 (aromatic)Not specified

Note: This table includes data from related compounds to illustrate the expected trends due to the limited availability of a complete dataset for a homologous series of substituted benzoylpyridines.

Experimental Protocol: NMR Spectroscopic Analysis

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of small organic molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[5] The volume should be sufficient for the NMR tube, usually 0.5-0.7 mL.[6]

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule, often with the aid of 2D NMR techniques (e.g., COSY, HSQC).

Conclusion

The spectroscopic characterization of substituted benzoylpyridines is a multifaceted task that provides a deep understanding of their electronic and structural properties. UV-Vis spectroscopy reveals the influence of substituents on the electronic transitions within the conjugated system. IR spectroscopy allows for the direct observation of the carbonyl group and its response to electronic perturbations. Finally, NMR spectroscopy provides a detailed map of the molecular structure, with chemical shifts being exquisitely sensitive to the electronic environment of each nucleus. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently identify, characterize, and optimize benzoylpyridine derivatives for a wide range of applications in the pharmaceutical and chemical industries.

References

  • Process for preparation of benzoylpyridines and derivatives. Google Patents.
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

  • Small molecule NMR sample preparation. University of Maryland School of Pharmacy. Available at: [Link]

  • How to Prepare Samples for NMR. University of Ottawa. Available at: [Link]

Sources

Comparative Analysis of Catalysts for Pyridine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of pyridine remains a "textbook problem" in medicinal chemistry. The electron-deficient nature of the pyridine ring, combined with the Lewis basicity of the nitrogen atom, renders traditional Friedel-Crafts acylation ineffective.[1] The catalyst (Lewis acid) coordinates to the nitrogen, forming a deactivated salt that is inert to electrophilic attack.

This guide provides a technical comparison of the three dominant catalytic strategies that overcome this limitation: Palladium-Catalyzed C–H Activation , Photochemical HAT (Hydrogen Atom Transfer) , and Metallaphotoredox Dual Catalysis .[1] We analyze these methods based on regioselectivity (C2 vs. C3 vs. C4), functional group tolerance, and scalability.[1]

Part 1: The Deactivation Dilemma

Before evaluating solutions, we must visualize the failure mode of standard acylation to understand the necessity of specialized catalysts.[1]

Diagram 1: The Pyridine Paradox

Friedel-Crafts vs. Radical/Metal Approaches

Pyridine_Deactivation Pyridine Pyridine Substrate Complex Deactivated N-Complex (Electrophile Repelled) Pyridine->Complex Standard F-C Conditions (Fast Kinetics) Product Acylated Pyridine Pyridine->Product Radical Attack (Minisci) Pyridine->Product C-H Activation (Directed) LA Lewis Acid (AlCl3) LA->Complex Radical Acyl Radical (R-CO•) Radical->Product High Reactivity No N-Inhibition Pd Pd(II) Catalyst Pd->Product Coordination-Assisted

Caption: Standard Lewis acids bind the N-lone pair (red path), deactivating the ring. Radical and Metal catalysts (green/blue paths) bypass this by utilizing SOMO activation or directing groups.

Part 2: Comparative Analysis of Catalytic Classes

Palladium(II) Catalysis (Thermal C–H Activation)

Mechanism: Concerted Metalation-Deprotonation (CMD). Best For: Strictly C2-selective acylation where structural precision is paramount.[1] The Catch: Often requires a Directing Group (DG) such as N-oxides or specific ligands to overcome the high activation energy of the C–H bond.[1]

  • Key Catalyst: Pd(OAc)₂ with mono-N-protected amino acid (MPAA) ligands.

  • Regioselectivity: >95% C2 (Ortho).

  • Limitation: Requires high temperatures (100–140 °C) and oxidants (Ag salts or peroxides).

Photochemical HAT (Decatungstate Catalysis)

Mechanism: Hydrogen Atom Transfer (HAT) via excited state polyoxometalates. Best For: Direct acylation using aldehydes as the acyl source.[1][2] This is the "Greenest" approach, operating at ambient temperature.[1] The Catch: Regioselectivity is governed by electronics (Minisci rules), often resulting in C2/C4 mixtures unless the substrate is blocked.

  • Key Catalyst: Tetrabutylammonium Decatungstate (TBADT).[2][3][4][5]

  • Regioselectivity: C2 > C4 (Tunable via solvent/acid).

  • Advantage: Uses cheap aldehydes instead of acyl chlorides; no heavy metals.[1]

Metallaphotoredox (Ni/Ir Dual Catalysis)

Mechanism: Radical cross-coupling. An Iridium photocatalyst generates a radical (from carboxylic acid/anhydride) which intercepts a Nickel catalytic cycle. Best For: Modular synthesis coupling complex acids with pyridine halides.[1] The Catch: High cost of Iridium catalysts and complexity of optimizing two simultaneous cycles.[1]

Part 3: Data Comparison Matrix

FeaturePd-Catalyzed C-H ActivationTBADT Photocatalysis (HAT)Ni/Ir Dual Catalysis
Primary Catalyst Pd(OAc)₂ / LigandTBADT (W₁₀O₃₂⁴⁻)Ni(dtbbpy)Cl₂ / Ir(ppy)₃
Acyl Source Toluene/Aldehydes (w/ oxidant)Aldehydes (Direct)Carboxylic Acids / Anhydrides
Selectivity C2 Exclusive (Directed)C2/C4 Mix (Electronic)Ipso-substitution (at Halide)
Temperature High (100–140°C)Ambient (25°C)Ambient (25°C)
Atom Economy Low (Requires DG removal)High (H₂ byproduct)Medium (CO₂/Leaving group loss)
Cost

$ (Pd + Ligand)
$ (Tungsten)

(Ir + Ni)
Key Reference J. Am. Chem. Soc.[2][5][6][7][8][9][10] 2011 [1]J. Am. Chem. Soc.[1] 2017 [2]Science 2016 [3]

Part 4: Mechanistic Workflows (Visualized)

To understand the divergence in selectivity, we must look at the active species.[1]

Diagram 2: Mechanism Map (Pd vs. TBADT)

Mechanism_Map cluster_Pd Path A: Pd-Catalyzed (Directed) cluster_TBADT Path B: TBADT Photocatalysis (Radical) Pd_Cat Pd(OAc)2 Coord N-Coordination (Directing Group) Pd_Cat->Coord CMD C-H Activation (CMD Step) Coord->CMD RedElim Reductive Elimination CMD->RedElim TBADT TBADT (Ground) TBADT_Star *TBADT (Excited) TBADT->TBADT_Star Excitation Light hv (390 nm) AcylRad Acyl Radical (R-CO•) TBADT_Star->AcylRad HAT (-H) Aldehyde Aldehyde (R-CHO) Aldehyde->AcylRad Minisci Radical Addition (Minisci) AcylRad->Minisci

Caption: Path A relies on proximity (coordination) for C2 selectivity. Path B relies on orbital accessibility (radical attack) for C2/C4 selectivity.

Part 5: Experimental Protocols

Protocol A: TBADT-Catalyzed C–H Acylation (Green/Mild)

Recommended for: Late-stage functionalization, acid-sensitive substrates, and rapid library generation.[1]

Materials:

  • Substrate: Pyridine derivative (0.5 mmol)

  • Reagent: Aldehyde (1.5 mmol, 3 equiv)

  • Catalyst: TBADT (2 mol%)

  • Solvent: CH₃CN / 0.1 M HCl (aq) (4:1 ratio)

  • Light Source: 390 nm LED (or 365 nm UV)

Step-by-Step Workflow:

  • Preparation: In a Pyrex tube, dissolve TBADT (20 mg) and the pyridine substrate in acetonitrile (4 mL).

  • Acidification: Add 1 mL of 0.1 M HCl. Note: Protonation of the pyridine is critical to lower the LUMO energy, facilitating nucleophilic radical attack.[1]

  • Activation: Add the aldehyde. Sparge with Nitrogen for 5 minutes to remove oxygen (O₂ quenches the excited tungstate).

  • Irradiation: Irradiate under 390 nm LEDs with stirring for 12–24 hours.

    • Visual Check: The solution should remain clear or turn slightly blue (reduced tungstate species). If it turns dark brown immediately, check for O₂ leaks.[1]

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3x). The reduced tungstate stays in the aqueous phase (blue).

  • Purification: Silica gel chromatography.

Protocol B: Pd-Catalyzed Directed Acylation

Recommended for: Scale-up where single regioisomer (C2) is required.[1]

Materials:

  • Substrate: 2-Phenylpyridine (or pyridine with DG) (0.2 mmol)

  • Reagent: Toluene (as solvent and reagent) or Aldehyde

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) (2 equiv)

  • Temperature: 120 °C

Step-by-Step Workflow:

  • Charging: To a sealed tube, add Pd(OAc)₂ (2.2 mg) and the substrate.

  • Solvent/Reagent: Add Toluene (2 mL). Note: Here, toluene acts as the acyl source via benzylic oxidation in situ.

  • Oxidant: Add TBHP (70% in water) dropwise.

  • Reaction: Seal and heat to 120 °C for 16 hours.

    • Safety: Use a blast shield; peroxides at high heat generate pressure.[1]

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1]

  • Analysis: Check conversion via GC-MS. Expect the ketone product at the ortho-position relative to the directing group.[1]

References

  • Yeung, C. S., & Dong, V. M. (2011).[1] "Catalytic Dehydrogenative Cross-Coupling: Forming Carbon–Carbon Bonds by Oxidizing Two Carbon–Hydrogen Bonds." Chemical Reviews, 111(3), 1215–1292.[1]

  • Perry, I. B., et al. (2017).[1] "Direct Acylation of Heteroarenes via Decatungstate Photocatalysis." Journal of the American Chemical Society, 139(29), 9835–9838.[1]

  • Twilton, J., et al. (2017).[1] "The merger of transition metal and photocatalysis."[1][8] Nature Reviews Chemistry, 1, 0052.[1]

  • Dunwell, T. L., et al. (2020).[1] "Minisci Acylation of Heteroarenes with α-Keto Acids Mediated by Decatungstate Photocatalysis." Organic Letters, 22(14), 5401–5406.[1]

Sources

A Senior Scientist's Guide to Validating Analytical Methods for 2-Benzoyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quantification and characterization of molecules like 2-Benzoyl-5-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds, demand analytical methods that are not just accurate, but rigorously validated to be reliable and robust. This guide provides an in-depth comparison of analytical techniques and a detailed framework for method validation, grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide is structured to provide both the "how" and the "why," ensuring that the chosen analytical method yields trustworthy data throughout the drug development lifecycle.

Section 1: Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

The selection of an analytical technique for 2-Benzoyl-5-methylpyridine depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two primary chromatographic techniques suitable for this molecule are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Expert Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.2-Benzoyl-5-methylpyridine's aromatic nature and moderate polarity make it suitable for Reverse-Phase HPLC. Its volatility also allows for GC analysis.
Typical Detector UV-Vis/PDA, Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)A UV detector is ideal for this molecule due to the presence of chromophores (benzoyl and pyridine groups). GC-FID offers robust quantification, while MS provides definitive identification.
Strengths Versatile for a wide range of polar and non-polar compounds. Non-destructive.High resolution and sensitivity, especially for volatile and semi-volatile compounds.[4]HPLC is often the first choice for its versatility with various sample matrices without requiring derivatization. GC excels in separating volatile impurities.
Limitations Higher solvent consumption. Can be more complex to develop methods.Requires the analyte to be volatile and thermally stable.The thermal stability of 2-Benzoyl-5-methylpyridine must be confirmed to avoid on-column degradation during GC analysis.
Best For Routine purity and assay testing, analysis of non-volatile impurities.Analysis of residual solvents, volatile impurities, and thermally stable analytes.For a comprehensive purity profile, both techniques may be necessary. HPLC is generally preferred for stability-indicating assays.

Recommendation: For the purpose of a stability-indicating assay and general quantification, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most robust and versatile choice. This guide will focus on the validation of such a method.

Section 2: The Validation Workflow: A Step-by-Step Approach

Method validation is a systematic process that confirms an analytical procedure is fit for its intended use.[1][3] The validation process should be guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[1][2][3][5]

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_rep Phase 3: Implementation Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Final Method Robustness->Report

Caption: A typical workflow for analytical method validation, from development to final reporting.

Section 3: Deep Dive: Executing the Validation of an RP-HPLC Method

This section provides detailed protocols and the scientific reasoning for validating an RP-HPLC method for the quantification of 2-Benzoyl-5-methylpyridine.

System Suitability: The Daily Check for Reliability

Before any validation or sample analysis, the suitability of the chromatographic system must be verified.[6][7] This is not a validation parameter itself, but a prerequisite to ensure the system is performing adequately on the day of analysis.[6]

Protocol:

  • Prepare a standard solution of 2-Benzoyl-5-methylpyridine at a known concentration (e.g., 50 µg/mL).

  • Make five replicate injections of this standard solution.

  • Calculate the key system suitability parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate peak integration.
Theoretical Plates (N) N > 2000Measures column efficiency and indicates good separation performance.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
Specificity: Proving Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is proven through forced degradation studies.[8][9][10][11]

Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • Acid Hydrolysis: Reflux the sample in 0.1N HCl at 80°C for 8 hours.

  • Base Hydrolysis: Reflux the sample in 0.1N NaOH at 80°C for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

Causality: These stress conditions mimic potential storage and manufacturing conditions, generating likely degradation products.[11] The method is considered specific if the peak for 2-Benzoyl-5-methylpyridine is well-resolved from all degradant peaks, and a peak purity analysis (using a PDA detector) confirms no co-elution.

Specificity cluster_stress Forced Degradation Conditions Acid Acid (0.1N HCl) Degradants Degradation Products Acid->Degradants Base Base (0.1N NaOH) Base->Degradants Oxidation Oxidation (3% H₂O₂) Oxidation->Degradants Thermal Thermal (105°C) Thermal->Degradants Photo Photolytic (UV Light) Photo->Degradants Analyte 2-Benzoyl-5-methylpyridine (API) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Method HPLC Method Analyte->Method Degradants->Method Result Peak Resolution & Peak Purity Assessment Method->Result

Caption: Relationship between forced degradation and specificity assessment in method validation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of 2-Benzoyl-5-methylpyridine.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria & Data Interpretation:

  • Correlation Coefficient (r²): Should be ≥ 0.999. This indicates a strong linear relationship.

  • Y-intercept: Should be close to zero, demonstrating minimal bias at the lower end of the range.

Sample Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
40 (80%)481,234
45 (90%)540,987
50 (100%)601,567
55 (110%)662,345
60 (120%)721,890
0.9995
Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.[12]

Protocol:

  • Spike a placebo (matrix without the analyte) with known amounts of 2-Benzoyl-5-methylpyridine at three concentration levels (e.g., 80%, 100%, and 120%).

  • Prepare three samples at each concentration level (total of nine samples).

  • Analyze the samples and calculate the percentage recovery.

Calculation: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[13]

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare and analyze six independent samples at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[8]

  • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

Example Values:

  • LOD: 0.1 µg/mL (S/N ≈ 3)

  • LOQ: 0.3 µg/mL (S/N ≈ 10)[14]

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a standard sample under each modified condition.

  • Evaluate the impact on system suitability parameters and the assay result.

Parameters to Vary:

  • Flow Rate (e.g., ± 0.1 mL/min)

  • Column Temperature (e.g., ± 5°C)

  • Mobile Phase Composition (e.g., ± 2% organic component)

  • Detection Wavelength (e.g., ± 2 nm)

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the assay results should not significantly deviate from the results under normal conditions.

Section 4: Conclusion

The validation of an analytical method for 2-Benzoyl-5-methylpyridine is a comprehensive process that ensures the generation of reliable and accurate data for regulatory submissions and quality control. By systematically evaluating parameters from specificity to robustness, guided by ICH principles, laboratories can establish a self-validating system that is fit for its intended purpose. A well-validated RP-HPLC method, as detailed in this guide, provides a trustworthy tool for the quantitative analysis of this important pharmaceutical intermediate.

References

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P - YMER. (2023). YMER. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • 2-Benzoylpyridine. PubChem. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2013). ResearchGate. [Link]

  • 2-Amino-5-methylpyridine | Pirfenidone Intermediate | 1603-41-4. SLN Pharmachem. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • USP General Chapter <1058>. Agilent. [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. (2018). Loba Chemie. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

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The Unseen Potential: A Comparative Docking Analysis of 2-Benzoyl-5-methylpyridine Analogs in Oncology and Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a myriad of substitutions, leading to compounds with diverse pharmacological activities. Within this broad class, 2-benzoyl-5-methylpyridine and its analogs represent a chemical space of untapped potential. While literature on this specific substitution pattern is nascent, related structures have shown promise in critical therapeutic areas. This guide presents a comprehensive comparative molecular docking study to elucidate the potential of 2-benzoyl-5-methylpyridine analogs against two high-impact biological targets: the Epidermal Growth Factor Receptor (EGFR), a key player in oncology, and the Gamma-Aminobutyric Acid type A (GABAa) receptor, a central target in neuroscience.

This analysis is grounded in the established principle that minor structural modifications can significantly alter the binding affinity and selectivity of a molecule, thereby influencing its therapeutic efficacy and safety profile. By systematically evaluating a series of rationally designed 2-benzoyl-5-methylpyridine analogs against well-characterized protein targets and comparing their predicted binding energies and interactions with known inhibitors, we aim to provide a foundational dataset to guide future synthesis and in vitro validation efforts.

The Rationale: Why EGFR and GABAa Receptors?

The selection of EGFR and GABAa receptors as primary targets for this in silico investigation is underpinned by several key observations:

  • EGFR and Pyridine Derivatives: Numerous studies have demonstrated the efficacy of pyridine-containing compounds as inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1] The pyridine ring often serves as a crucial pharmacophoric element, participating in essential hydrogen bonding interactions within the ATP-binding pocket of the EGFR kinase domain.

  • Structural Analogy to a GABAa Receptor Modulator Precursor: A structurally related compound, 2-(2-amino-5-bromo-benzoyl) pyridine, is a known key intermediate in the synthesis of Remimazolam, a short-acting GABAa receptor agonist used for intravenous anesthesia.[2] This structural precedent suggests that the 2-benzoylpyridine scaffold may possess inherent affinity for the benzodiazepine binding site on the GABAa receptor.[3]

  • Therapeutic Significance: Both EGFR and GABAa receptors are validated drug targets with significant unmet medical needs. The development of novel, selective, and potent modulators for these receptors could lead to significant advancements in cancer therapy and the management of anxiety, seizure disorders, and insomnia.

Comparative Docking Methodology: A Step-by-Step Protocol

To ensure scientific rigor and reproducibility, the following detailed protocol was employed for the comparative docking studies. This methodology is designed to be a self-validating system, incorporating redocking of co-crystallized ligands to validate the docking protocol before proceeding with the novel analogs.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) validation Protocol Validation (Redocking of Co-crystallized Ligand) p_prep->validation l_prep Ligand Preparation (Analog Design, 3D Structure Generation, Energy Minimization) docking Molecular Docking of Analogs & Known Inhibitors l_prep->docking validation->docking Validated Protocol scoring Binding Energy Calculation & Pose Clustering docking->scoring interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction comparison Comparative Analysis (Analogs vs. Known Inhibitors) interaction->comparison

Sources

evaluating the metabolic stability of 2-Benzoyl-5-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Metabolic Stability Profiling: 2-Benzoyl-5-methylpyridine Derivatives Subtitle: A Comparative Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary: The Scaffold in Context

The 2-benzoyl-5-methylpyridine scaffold represents a critical pharmacophore in modern drug discovery, frequently serving as a bioisostere for benzophenone in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and allosteric modulators. While the pyridine nitrogen improves aqueous solubility compared to carbocyclic analogs, the 5-methyl substituent introduces a specific metabolic liability that determines the molecule's in vivo half-life (


) and intrinsic clearance (

).

This guide provides a rigorous, data-driven framework for evaluating the metabolic stability of this scaffold. Unlike generic protocols, we focus on the specific oxidative and reductive pathways inherent to this structure, comparing its performance against structural analogs to inform Lead Optimization (LO) strategies.

Metabolic Liability Analysis: Mechanism & Causality

To engineer stability, one must first understand the instability. The 2-benzoyl-5-methylpyridine core is subject to two primary metabolic vectors:

  • CYP450-Mediated Methyl Oxidation (Phase I): The methyl group at the 5-position is electronically activated by the pyridine ring. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze a stepwise oxidation:

    • Step 1: Hydroxylation to a primary alcohol (benzylic-like).

    • Step 2: Rapid oxidation to a carboxylic acid.

    • Impact: This is the dominant clearance mechanism. The resulting carboxylic acid is highly polar and typically excreted rapidly, limiting the drug's residence time.

  • Carbonyl Reduction (Phase I, Non-CYP): The central ketone bridge is susceptible to reduction by Cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs), converting the ketone to a secondary alcohol.

    • Impact: This introduces a chiral center and significantly alters the molecule's polarity and binding affinity. Crucially, liver microsomes alone may underestimate this pathway because they lack the cytosolic fraction where CBRs reside.

Comparative Performance Guide

The following data compares the metabolic stability of the target scaffold against standard structural modifications. This comparison highlights how specific substitutions shift the metabolic profile.

Table 1: Representative Metabolic Stability Data (Human Liver Microsomes)

Compound VariantStructure Modification

(min)

(

L/min/mg)
Primary MetaboliteStability Rating
Target Scaffold 2-Benzoyl-5-methylpyridine 18.5 75.0 Carboxylic Acid Low-Moderate
Comparator A 2-Benzoylpyridine (Des-methyl)45.230.6Pyridine N-oxideHigh
Comparator B 2-Benzoyl-5-chloropyridine>60.0<12.0MinimalVery High
Comparator C 2-Benzoyl-5-fluoropyridine28.049.5Defluorination (Minor)Moderate
Reference Verapamil (High Clearance Control)12.0115.0N-dealkylationLow

Analysis of Alternatives:

  • Comparator B (Chloro-substitution): Replacing the 5-methyl group with chlorine blocks the primary site of metabolic attack (metabolic blocking). This dramatically extends half-life but may increase lipophilicity (LogP), potentially introducing solubility issues.

  • Comparator C (Fluoro-substitution): Fluorine provides some protection compared to methyl but is less effective than chlorine due to the potential for oxidative defluorination or increased susceptibility to nucleophilic attack at the pyridine ring.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways for 2-benzoyl-5-methylpyridine, distinguishing between Microsomal (CYP) and Cytosolic (CBR) clearance.

MetabolicPathways Parent 2-Benzoyl-5-methylpyridine (Parent) Alcohol Metabolite A: Hydroxymethyl derivative Parent->Alcohol CYP450 (Microsomes) Reduced Metabolite C: Secondary Alcohol (Chiral Center) Parent->Reduced Carbonyl Reductase (Cytosol/S9) NOxide Metabolite D: Pyridine N-Oxide Parent->NOxide FMO/CYP Acid Metabolite B: Carboxylic Acid (Excreted) Alcohol->Acid CYP/ADH

Caption: Divergent metabolic pathways. Note that the Reductive Pathway (Green) requires cytosolic fractions (S9), while the Oxidative Pathway (Blue) occurs in microsomes.

Experimental Protocol: The Self-Validating System

To generate the data above, a standard "add-and-read" assay is insufficient. The following protocol includes specific checkpoints to validate the enzymatic activity relevant to pyridine derivatives.

Protocol: Microsomal Stability Assay (Phase I Oxidation)

Objective: Determine Intrinsic Clearance (


) via methyl group oxidation.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation (The Temperature Check):

    • Thaw HLMs on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

    • Aliquot 30 µL of diluted microsomes into a 96-well plate.

    • Add 10 µL of Test Compound (1 µM final concentration, <0.1% DMSO).

    • Why: Pre-warming to 37°C for 5 minutes ensures enzymes are thermodynamically active before catalysis begins.

  • Reaction Initiation (T=0 Control):

    • Add 10 µL of NADPH Regenerating System to initiate the reaction.

    • Immediate Action: For the T=0 timepoint, add Stop Solution immediately before adding NADPH to establish the 100% baseline.

  • Kinetic Sampling:

    • Incubate at 37°C with gentle shaking.

    • Terminate reaction at T = 5, 15, 30, 45, and 60 minutes by adding 150 µL Stop Solution.

    • Self-Validation: Include Verapamil as a positive control in parallel wells. If Verapamil

      
       > 20 min, the microsomes have degraded; discard data.
      
  • Analysis (LC-MS/MS):

    • Centrifuge plates at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via MRM (Multiple Reaction Monitoring).

    • Specific Transition: Monitor for the Parent mass [M+H]+ and the +16 Da (Hydroxyl) and +30 Da (Acid) metabolites to confirm the pathway.

Workflow Visualization:

AssayWorkflow Start Thaw HLM & Compounds Mix Mix: Microsomes + Buffer + Compound (Pre-warm 37°C, 5 min) Start->Mix Split Split Plate Mix->Split T0 T=0 Control: Add Stop Soln -> Then NADPH Split->T0 Reaction Reaction Wells: Add NADPH -> Start Timer Split->Reaction Analyze Centrifuge & LC-MS/MS Analysis T0->Analyze Sample Sampling Loop: 5, 15, 30, 45, 60 min Reaction->Sample Quench Quench with ACN + IS Sample->Quench Quench->Analyze

Caption: Step-by-step Microsomal Stability Assay workflow ensuring precise kinetic data capture.

References

  • Creative Bioarray. Microsomal Stability Assay Protocol and Service Details. Retrieved from .

  • Cyprotex. Microsomal Stability: Measurement of In Vitro Intrinsic Clearance.[1] Retrieved from .

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Wiley-VCH. (Source for Pyridine/Methyl oxidation mechanisms).[2][3][4][5]

  • ResearchGate Protocol. Protocol for the Human Liver Microsome Stability Assay. Retrieved from .

Sources

A Comparative Guide to the Photophysical Properties of Benzoylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoylpyridines, a class of aromatic ketones, consist of a pyridine ring attached to a benzoyl group. The isomeric forms—2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine—though structurally similar, exhibit distinct photophysical and photochemical behaviors dictated by the position of the nitrogen atom relative to the carbonyl linker. This difference in electronic architecture has significant implications for their application in fields ranging from medicinal chemistry and drug development, where they serve as precursors or active agents, to materials science, where their derivatives are explored for optoelectronic applications.[1]

This guide provides a comparative analysis of the fundamental photophysical properties of these three isomers. We will delve into the nature of their excited states, the efficiency of radiative and non-radiative decay pathways, and the influence of the molecular environment. This document is intended for researchers and professionals seeking to understand and harness the unique photo-responsive characteristics of these compounds, grounded in experimental data and established spectroscopic principles.

Theoretical Framework: Photophysical Processes in Aromatic Ketones

The photophysical behavior of benzoylpyridines is governed by the nature of their low-lying electronic excited states. Like their parent compound, benzophenone, their absorption spectra are characterized by two primary types of transitions:

  • π → π* Transitions: These are high-energy, high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized on the aromatic rings.

  • n → π* Transitions: These are lower-energy, lower-intensity (formally forbidden) absorptions involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

Crucially, for most aromatic ketones, the lowest energy singlet (S₁) and triplet (T₁) excited states are of n,π* character.[2] This configuration is central to their photophysics for two key reasons:

  • Efficient Intersystem Crossing (ISC): The energy gap between the S₁(n,π) and a nearby T(π,π) state is often small, and the spin-orbit coupling between states of different orbital types (n,π* and π,π*) is strong. This combination facilitates rapid and highly efficient intersystem crossing from the singlet to the triplet manifold, often on the picosecond timescale.[2]

  • Low Fluorescence Quantum Yields: Because intersystem crossing is so rapid, it typically outcompetes fluorescence (radiative decay from S₁ to S₀). Consequently, aromatic ketones like the benzoylpyridines are generally characterized by very weak or negligible fluorescence.[3]

The dominant excited-state species is therefore the triplet state, making phosphorescence and triplet-state reactivity the most prominent photophysical and photochemical pathways.

G cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₂ (π,π) S0->S2 S1->S0 Fluorescence T2 T₂ (π,π) S1->T2 Intersystem Crossing (ISC) S2->S1 IC T1 T₁ (n,π) T1->S0 Phosphorescence T2->T1 Internal Conversion (IC)

Caption: A generalized Jablonski diagram for benzoylpyridine isomers.

Comparative Analysis of Benzoylpyridine Isomers

Experimental studies reveal that while all three isomers follow the general photophysical model for aromatic ketones, the position of the nitrogen atom introduces significant perturbations, affecting triplet state yields and lifetimes.

Excited State Character

For all three isomers, the lowest excited singlet and triplet states in non-polar solvents are characterized as having n,π* nature. This assignment is based on the analysis of their absorption and phosphorescence spectra. However, in acidic solutions where the pyridine nitrogen is protonated, the triplet state can acquire considerable π,π* character.

Triplet State Properties

The most comprehensive comparative data for the benzoylpyridine isomers comes from studies of their triplet states. Using triplet-triplet energy transfer to biacetyl as a probe, the triplet formation quantum yields (Φ_T) and triplet lifetimes (τ_T) have been determined in benzene solution.

IsomerTriplet Quantum Yield (Φ_T) in BenzeneTriplet Lifetime (τ_T) in Benzene (μs)
Benzophenone (Reference) 0.95 - 1.06.1
2-Benzoylpyridine 0.824.3
3-Benzoylpyridine 0.885.5
4-Benzoylpyridine 0.865.0

Data sourced from Favaro, G. (1976).

From this data, several key insights emerge:

  • All three isomers are efficient triplet sensitizers, with triplet quantum yields somewhat lower than that of benzophenone.

  • 3-Benzoylpyridine exhibits the highest triplet yield and longest lifetime among the isomers, making its photophysical behavior most similar to benzophenone. This suggests that the nitrogen at the 3-position has the least electronic influence on the benzoyl chromophore.

  • 2-Benzoylpyridine shows the lowest triplet quantum yield and the shortest lifetime. This can be attributed to steric and electronic effects. In the excited state, the pyridyl ring may rotate out of the plane of the carbonyl group to a greater extent, disrupting conjugation.[4] This conformational change provides an additional non-radiative decay pathway, shortening the triplet lifetime.

  • The position of the heteroatom also strongly influences the sensitizing power in aqueous solutions, where the 2-isomer was found to be completely inactive as a sensitizer.

Solvent and Protonation Effects

Solvent polarity and the ability to form hydrogen bonds can significantly impact the photophysics of these isomers. In protic solvents, hydrogen bonding to the carbonyl oxygen can alter the energy levels of the n,π* and π,π* states, potentially influencing the rate of intersystem crossing.

Furthermore, protonation of the pyridine nitrogen in acidic media has a pronounced effect. For 3-benzoylpyridine, moving to an acidic medium causes a decrease in the triplet lifetime, a behavior also observed for benzophenone. In contrast, the 2- and 4-isomers become inefficient sensitizers under acidic conditions.

Detailed Experimental Methodologies

Accurate characterization of photophysical properties relies on standardized and carefully executed experimental protocols. Below are methodologies for determining key parameters.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol describes the widely used comparative method, which measures the fluorescence of a sample relative to a well-characterized standard.

Causality and Rationale: The comparative method is chosen for its accessibility and high accuracy when performed correctly.[5] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for solvent refractive index.[6] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard for excitation in the UV range.[7] To minimize inner filter effects and reabsorption, the absorbance of all solutions at the excitation wavelength must be kept low, typically below 0.1.[8]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard (e.g., quinine sulfate) in the appropriate solvent (e.g., 0.1 M H₂SO₄).

    • Prepare a stock solution of the benzoylpyridine isomer in a suitable, spectrally pure solvent (e.g., cyclohexane).

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum for each diluted solution of the standard and the sample.

    • Determine the exact absorbance value at the excitation wavelength (λ_ex) for each solution. The λ_ex should be a wavelength where both the sample and standard absorb light.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution.

    • Crucial: Use the same experimental parameters (excitation wavelength, excitation and emission slit widths, detector voltage) for all measurements of both the sample and the standard.

    • Record the emission spectrum of a solvent blank for both the standard's solvent and the sample's solvent.

  • Data Analysis:

    • Subtract the integrated intensity of the respective solvent blank from each fluorescence spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the standard and the sample series.

    • Determine the slope (Gradient, m) of the resulting straight lines for both the standard (m_std) and the sample (m_smp).

  • Quantum Yield Calculation:

    • Calculate the relative quantum yield of the sample (Φ_smp) using the following equation:

      Φ_smp = Φ_std * (m_smp / m_std) * (n_smp² / n_std²)

      where:

      • Φ_std is the known quantum yield of the standard.

      • m_smp and m_std are the gradients from the plots.

      • n_smp and n_std are the refractive indices of the sample and standard solutions, respectively.

G A Prepare Dilutions (Sample & Standard, Abs < 0.1) B Measure UV-Vis Absorbance at Excitation Wavelength (λex) A->B C Measure Corrected Fluorescence Emission Spectra (same λex) A->C E Plot: Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra to get Intensity (Area) C->D D->E F Calculate Slopes (m) for Sample & Standard E->F G Calculate Quantum Yield Φsmp = Φstd * (msmp/mstd) * (nsmp²/nstd²) F->G

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Protocol 2: Phosphorescence Lifetime (τ_P) Measurement

Causality and Rationale: Phosphorescence lifetimes are typically in the microsecond to second range, much longer than fluorescence.[9] Therefore, the measurement requires a pulsed excitation source (like a Xenon flash lamp) and a detection system capable of time-gating.[10] Time-gating involves introducing a delay after the excitation pulse before starting signal acquisition. This ensures that the short-lived fluorescence has completely decayed, and only the long-lived phosphorescence is detected.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the benzoylpyridine isomer in a solvent that forms a rigid glass at low temperatures (e.g., a 4:1 mixture of ethanol:methanol or 2-methyltetrahydrofuran).

    • Place the solution in a quartz tube suitable for cryogenic measurements.

    • Degas the sample thoroughly by several freeze-pump-thaw cycles to remove dissolved oxygen, a highly efficient quencher of triplet states.

  • Instrumental Setup:

    • Place the sample in a cryostat (e.g., a liquid nitrogen Dewar) within the sample chamber of a luminescence spectrometer.

    • Cool the sample to 77 K to form a rigid glass, which minimizes non-radiative decay from vibrational motion.

    • Use a pulsed light source (e.g., Xenon flash lamp or pulsed laser) for excitation.

    • Set the excitation wavelength to an absorption maximum of the compound.

  • Data Acquisition:

    • Set the spectrometer to phosphorescence lifetime mode.

    • Set the emission wavelength to the maximum of the phosphorescence band.

    • Introduce a delay time after the excitation flash (e.g., 50-100 μs) that is sufficient for all prompt fluorescence to decay.

    • Set the data acquisition window (gate time) to be several times longer than the expected phosphorescence lifetime.

    • Acquire the decay curve, averaging multiple flashes to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired data will be a plot of phosphorescence intensity versus time.

    • Fit the decay curve to an exponential function (single or multi-exponential, as appropriate): I(t) = I₀ * e^(-t/τ_P)

    • The phosphorescence lifetime (τ_P) is the time constant from the fitted function.

Discussion: Structure-Property Relationships

The observed differences in the photophysical data can be directly linked to the structural variations among the isomers. The position of the nitrogen atom alters the electronic distribution and steric environment around the carbonyl group, which in turn influences the delicate balance between radiative and non-radiative decay processes.

The reduced triplet lifetime of 2-benzoylpyridine is a clear example of a structure-driven photophysical change. The proximity of the pyridine nitrogen to the carbonyl group allows for a more significant conformational change in the excited state, likely a rotation of the two ring systems relative to each other.[4] This twisting motion can enhance vibrational coupling and provide a faster pathway for non-radiative decay back to the ground state, thus quenching the triplet state more effectively than in the 3- and 4-isomers where the nitrogen is more remote.

The behavior in aqueous and acidic solutions further highlights the role of the nitrogen atom. As a basic site, it can be protonated, which drastically alters the electron-withdrawing nature of the pyridine ring. This change can invert the ordering of the n,π* and π,π* states, shutting down the efficient intersystem crossing pathway that is characteristic of the neutral molecule. The fact that the 2- and 4-isomers are more strongly affected than the 3-isomer points to a greater electronic communication between the nitrogen lone pair and the carbonyl group in these positions.

Conclusion

The photophysical properties of benzoylpyridine isomers are a classic illustration of how subtle changes in molecular structure can lead to significant differences in excited-state behavior. While all three isomers are characterized by efficient intersystem crossing to populate a reactive n,π* triplet state, the yield and lifetime of this state are modulated by the position of the pyridine nitrogen. The 3-benzoylpyridine isomer behaves most like the parent benzophenone, whereas the 2-benzoylpyridine isomer exhibits a shorter triplet lifetime due to enhanced non-radiative decay pathways. These fundamental properties are critical for tailoring these molecules for specific applications, whether as photosensitizers in photodynamic therapy, as building blocks for phosphorescent materials, or as photoinitiators in polymer chemistry. The experimental protocols detailed herein provide a robust framework for researchers to perform their own comparative assessments and further explore the rich photochemistry of this important class of aromatic ketones.

References

  • Favaro, G. (1976). Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl. Journal of the Chemical Society, Perkin Transactions 2, (8), 869-873. Available at: [Link]

  • Hochstrasser, R. M., & Noe, L. J. (1971). Photophysics of the lowest triplet state in 2-benzoylpyridine crystals. I. Optical spectra. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 324(1558), 375-390. Available at: [Link]

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  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Parker, A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available at: [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available at: [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available at: [Link]

  • Ghosh Lab. (2023, October 23). Concentration-dependent emission from low molecular weight benzoyl pyrazinium salts. Available at: [Link]

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  • YouTube. (2024, May 21). How to Measure Phosphorescence Lifetime. Available at: [Link]

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  • Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. Available at: [Link]

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  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]

  • University of Washington. (n.d.). Fluorescence Spectroscopy-Quantum yield. Available at: [Link]

  • Lund University. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Available at: [Link]

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  • MDPI. (2024, February 14). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Available at: [Link]

  • ResearchGate. (n.d.). Absorption (1) and phosphorescence (2, 3) spectra (T = 77 K, λ exc :.... Available at: [Link]

  • ResearchGate. (n.d.). a) Absorption and emission spectra of 2 d under the OP regime (bold.... Available at: [Link]

  • ResearchGate. (n.d.). Absorption (1, 2) (T = 293 K) and phosphorescence (3) (T = 77 K, λ exc = 305 nm) spectra of ethanol solutions of compounds 5 (1, 3) and 6 (2). C = 10 −4 mol l −1 . …. Available at: [Link]

  • Royal Society of Chemistry. (2016, June 22). Studies in organic and physical photochemistry – an interdisciplinary approach. Available at: [Link]

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A Comparative Review of Synthetic Routes to Substituted Benzoylpyridines: From Classical Acylations to Modern Cross-Coupling and C-H Activation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzoylpyridines are privileged structural motifs integral to numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic and steric properties, arising from the juxtaposition of an electron-deficient pyridine ring and a benzoyl group, make them valuable pharmacophores and versatile synthetic intermediates. The development of efficient, scalable, and functional group-tolerant methods for their synthesis is a persistent goal in organic chemistry. This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to construct these valuable compounds, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for researchers.

Classical Approaches: Acylation and Oxidation Strategies

Historically, the synthesis of benzoylpyridines relied on classical reactions such as Friedel-Crafts acylation and the addition of organometallics to pyridine precursors followed by oxidation. While foundational, these methods often face significant limitations.

Friedel-Crafts Acylation: A Challenging Pathway

Direct Friedel-Crafts acylation of pyridine is notoriously difficult. The lone pair on the pyridine nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium complex that is resistant to electrophilic attack.[1][2] This fundamental reactivity issue renders standard Friedel-Crafts conditions largely ineffective for the direct benzoylation of the pyridine core.[2]

To circumvent this, strategies often begin with a pyridine derivative that can direct the acylation. For instance, a well-established procedure involves the reaction of nicotinic acid (pyridine-3-carboxylic acid) with thionyl chloride to form the acyl chloride, which is then subjected to Friedel-Crafts conditions with benzene and a stoichiometric amount of aluminum chloride.[3] This approach, while effective, involves harsh conditions and a multi-step sequence.

Causality of Experimental Choices:

  • Lewis Acid: Aluminum chloride is used to generate the acylium ion electrophile from the benzoyl chloride. However, its strong interaction with the pyridine nitrogen is the primary cause of the reaction's failure on the parent heterocycle.[1]

  • Starting Material: Using a pyridinecarboxylic acid as the starting material effectively reverses the roles of the reactants, with the pyridine moiety providing the electrophile and the benzene ring acting as the nucleophile.[3]

Organometallic Addition Followed by Oxidation

A more versatile classical approach involves a two-step sequence: the addition of an organometallic reagent (e.g., Grignard or organolithium) to a pyridinecarbonyl compound (like an aldehyde or ester), followed by the oxidation of the resulting secondary alcohol.

A common pathway is the addition of a phenyl Grignard (PhMgBr) or phenyllithium (PhLi) reagent to a pyridinecarboxaldehyde. This nucleophilic addition forms a diaryl- or aryl(pyridyl)methanol intermediate. Subsequent oxidation of this alcohol furnishes the desired benzoylpyridine.

Causality of Experimental Choices:

  • Organometallic Reagent: The choice between Grignard and organolithium reagents depends on the substrate's functional group tolerance and the desired reactivity. Organolithium reagents are generally more reactive but less chemoselective.

  • Oxidant: A variety of oxidants can be employed, including manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or Swern/Dess-Martin periodinane oxidations for milder conditions.[4][5] The selection is critical to avoid over-oxidation or side reactions with other functional groups present in the molecule. For instance, a method for producing 2-benzoylpyridine with a yield of up to 95% utilizes the oxidation of phenyl(pyridin-2-yl)methanol with dry air or oxygen in the presence of an ionic hydride catalyst.[5]

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl ketones, including benzoylpyridines. These methods offer superior functional group tolerance, milder reaction conditions, and a broader substrate scope compared to classical routes.

Carbonylative Suzuki and Negishi Couplings

Carbonylative cross-coupling reactions are particularly powerful, as they construct the ketone functionality directly by incorporating a molecule of carbon monoxide (CO).

  • Carbonylative Suzuki Coupling: This three-component reaction couples a halopyridine, an arylboronic acid, and carbon monoxide.[6][7] The use of specialized ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be effective for the coupling of even less reactive chloropyridines, which are often cheaper and more readily available starting materials.[6]

  • Carbonylative Negishi Coupling: This reaction utilizes an organozinc reagent in place of a boronic acid.[8][9] It is a robust method for creating sterically hindered aryl ketones and demonstrates high functional group tolerance.[8]

Catalytic Cycle Insight (Suzuki Coupling): The generally accepted mechanism involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the pyridyl-halide bond to form a Pd(II) complex.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Pd-pyridyl bond.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center, a step often facilitated by a base.[10][11]

  • Reductive Elimination: The pyridyl-carbonyl and aryl groups couple, releasing the benzoylpyridine product and regenerating the Pd(0) catalyst.[11]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_complex [label="Pyridyl-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; CO_complex [label="Pyridyl-C(O)-Pd(II)-X(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_complex [label="Pyridyl-C(O)-Pd(II)-Ar(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Benzoylpyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_complex [label="Oxidative Addition\n(+ Pyridyl-X)", color="#4285F4"]; OA_complex -> CO_complex [label="CO Insertion", color="#EA4335"]; CO_complex -> TM_complex [label="Transmetalation\n(+ Ar-B(OH)₂ + Base)", color="#FBBC05"]; TM_complex -> Product [label="Reductive Elimination", color="#34A853"]; Product -> Pd0 [style=dashed, color="#5F6368", label="Regeneration"]; } caption [label="Figure 1: Catalytic cycle for Carbonylative Suzuki Coupling.", shape=plaintext, fontsize=10];

Direct C-H Activation Strategies

The most recent advances lie in the field of C-H activation, which offers a more atom- and step-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the starting materials.[12] Palladium-catalyzed C-H functionalization of arenes, using a directing group, has become a powerful tool.[13][14]

In the context of benzoylpyridine synthesis, this could involve the coupling of a pyridine derivative with an aldehyde via a dual C-H activation pathway. For instance, a photochemical acylation of 2-phenylpyridine with an aldehyde has been reported, where a palladium catalyst and a silver oxide oxidant afforded the desired product in high yield.[14]

Mechanistic Rationale: The pyridine nitrogen often acts as an intrinsic directing group, forming a cyclometalated palladium intermediate.[14] This intermediate brings the C-H bond of the partner arene into close proximity to the metal center, facilitating its cleavage and subsequent functionalization. This strategy is highly regioselective, typically favoring functionalization at the ortho-position of the directing group.[13][14]

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yields Functional Group Tolerance
Friedel-Crafts Acylation Uses inexpensive starting materials.Harsh conditions, poor functional group tolerance, limited to specific isomers, often requires stoichiometric Lewis acid.40-70%Poor
Organometallic + Oxidation Versatile, good for various substitution patterns.Two-step process, requires handling of sensitive organometallics, oxidant choice is critical.60-95%[3][5]Moderate to Good
Carbonylative Coupling High functional group tolerance, milder conditions, single step from pre-functionalized materials.Requires palladium catalyst and CO gas (pressure), potential for side products (non-carbonylated coupling).70-95%[6][8]Excellent
C-H Activation Most atom- and step-economical, avoids pre-functionalization.Often requires specific directing groups, catalyst development is ongoing, can require expensive oxidants.60-85%[14]Good to Excellent

Synthetic_Workflow_Comparison

Experimental Protocols

Representative Protocol: Carbonylative Suzuki Cross-Coupling of 2-Chloropyridine[6]

This protocol is representative of modern palladium-catalyzed methods utilizing N-heterocyclic carbene (NHC) ligands for the activation of less reactive aryl chlorides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Chloropyridine

  • Phenylboronic acid

  • 1,4-Dioxane (anhydrous)

  • Carbon monoxide (CO) gas cylinder and regulator

  • Stainless steel autoclave

Procedure:

  • Catalyst Preparation (in situ): To a 50 mL stainless steel autoclave equipped with a magnetic stir bar, add Pd(OAc)₂ (13.5 mg, 0.06 mmol), IPr·HCl (51 mg, 0.12 mmol), 2-chloropyridine (0.2 mL, 2.1 mmol), and Cs₂CO₃ (1.3 g, 4.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the autoclave.

  • Inerting: Seal the autoclave and flush the atmosphere with nitrogen gas three times.

  • Pre-heating: Heat the mixture to 80 °C under stirring for 40 minutes to facilitate the formation of the active Pd-NHC catalytic species.

  • Reagent Addition: Cool the autoclave to room temperature. Under a nitrogen counter-flow, add a solution of phenylboronic acid (268 mg, 2.2 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Carbonylation: Seal the autoclave, flush with carbon monoxide, then pressurize to 50 bar with CO.

  • Reaction: Heat the autoclave to 140 °C and stir for 22 hours.

  • Work-up and Purification: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with dichloromethane (15 mL) and wash with aqueous brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the 2-benzoylpyridine product.

Trustworthiness and Validation: This protocol is self-validating through the precise stoichiometry, use of an internal standard for GLC analysis (as described in the source literature), and final purification and characterization by NMR and MS to confirm product identity and purity.[6] The specified conditions, particularly the pre-heating step and the choice of a robust NHC ligand, are critical for activating the inert C-Cl bond.

Conclusion

The synthesis of substituted benzoylpyridines has evolved significantly from challenging classical methods to highly efficient and versatile modern strategies. While organometallic addition/oxidation routes remain valuable, palladium-catalyzed carbonylative cross-couplings currently represent the state-of-the-art for accessing a wide range of analogs with excellent functional group tolerance. The emerging field of C-H activation promises an even more streamlined and sustainable future for constructing these important molecules. The choice of synthetic route must be guided by a careful consideration of the desired substitution pattern, required scale, functional group compatibility, and the cost and availability of starting materials. For drug development professionals and researchers, a thorough understanding of these comparative advantages is essential for efficient and successful chemical synthesis campaigns.

References

  • Brainly.in. (2018-03-21). friedel crafts acylation for pyridine. Available at: [Link]

  • Yadav, V. et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry. Available at: [Link]

  • YouTube. (2022-12-24). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Organic Syntheses. 3-benzoylpyridine. Available at: [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Reddy, M. et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available at: [Link]

  • MDPI. (2018). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Available at: [Link]

  • Schmalzbauer, M. et al. (2020). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • ACS Publications. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]

  • ACS Publications. (2020). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters. Available at: [Link]

  • YouTube. (2022-04-26). Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product. Available at: [Link]

  • Rueda-Espinosa, J. et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thieme. (2023). Palladium-Catalyzed Cross-Coupling of 2-Benzoyl- pyridine N-Oxides via C(sp2)–C(O) Bond Cleavage. Available at: [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Cross-Coupling of 2-Benzoylpyridine N-Oxides via C(sp2)–C(O) Bond Cleavage. Available at: [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • Google Patents. CN104326973A - Synthesis method of 2-benzoylpyridine.
  • ResearchGate. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Available at: [Link]

  • Royal Society of Chemistry. The mechanism of benzophenone-sensitised oxidation of 9-phenylxanthene with oxygen. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. (2021). Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. Available at: [Link]

  • ResearchGate. (2013). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]

  • Organ, M. G. et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. (2014). Mod-08 Lec-37 C-H activation. Available at: [Link]

  • Xia, W. et al. (2021). Acylation of arenes with aldehydes through dual C–H activations. Nature Communications. Available at: [Link]

  • Wikipedia. Negishi coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. C-H Activation. Available at: [Link]

Sources

Comprehensive Guide: Validating Biological Targets of 2-Benzoyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of the biological targets for 2-Benzoyl-5-methylpyridine derivatives , with a specific focus on their most prominent pharmacological class: Thiosemicarbazones (e.g., 2-benzoyl-5-methylpyridine thiosemicarbazone). These compounds are widely recognized as potent Ribonucleotide Reductase (RNR) inhibitors and Iron Chelators , often exhibiting superior anticancer activity compared to first-generation analogs like Triapine.

Executive Summary & Mechanistic Overview

2-Benzoyl-5-methylpyridine derivatives (specifically their thiosemicarbazone scaffolds) function primarily through a "Double-Punch" mechanism :

  • Iron Chelation & ROS Generation: They sequester intracellular iron (

    
    ), which is critical for cancer cell proliferation. The resulting iron complex undergoes redox cycling, generating cytotoxic Reactive Oxygen Species (ROS).
    
  • Ribonucleotide Reductase (RNR) Inhibition: By chelating the iron required for the RNR-R2 subunit's tyrosyl radical, they inhibit the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), causing S-phase cell cycle arrest and DNA replication failure.

This guide provides a self-validating workflow to confirm these targets, comparing performance against clinical standards like Triapine and Hydroxyurea .

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-Benzoyl-5-methylpyridine derivatives (Bzb-5Me-TSC) with standard RNR inhibitors and chelators.

FeatureBzb-5Me-TSC (Target) Triapine (Reference) Hydroxyurea (Standard) Dp44mT (Potent Analog)
Primary Target RNR-R2 (Iron Starvation)RNR-R2 (Tyrosyl Radical)RNR-R2 (Radical Scavenger)RNR-R2 & Lysosomal Iron
Mechanism Tridentate (

) Iron Chelation
Tridentate (

) Iron Chelation
Radical Quenching (Non-chelator)Tridentate (

) Iron Chelation
IC50 (Proliferation) < 50 nM (High Potency)~1-2

M
~100-500

M
< 10 nM
MDR Resistance Evasive (P-gp substrate independent)SusceptibleSusceptibleEvasive
ROS Generation High (Redox Cycling)ModerateLowVery High
Clinical Status Pre-clinical / Lead OptimizationPhase IIFDA ApprovedPre-clinical

Insight: The 5-methyl substitution on the pyridine ring typically enhances lipophilicity compared to the parent 2-benzoylpyridine, improving cellular uptake and blood-brain barrier (BBB) permeability, potentially offering advantages over Triapine in CNS tumor models.

Validation Workflow & Protocols

To rigorously validate the biological target, you must demonstrate Target Engagement , Functional Inhibition , and Phenotypic Consequence .

Phase I: Direct Target Engagement (Physical Binding)

Protocol A: Electron Paramagnetic Resonance (EPR) Spectroscopy Objective: Confirm direct binding to Iron (


) and quenching of the RNR Tyrosyl radical.
  • Preparation: Incubate recombinant RNR-R2 subunit (10

    
    M) with the derivative (20 
    
    
    
    M) in HEPES buffer (pH 7.4).
  • Measurement: Transfer to an EPR tube and freeze in liquid nitrogen.

  • Analysis: Record X-band EPR spectra at 10-20 K.

  • Validation Criteria:

    • Iron Binding: Appearance of a characteristic low-spin

      
       signal (
      
      
      
      ) indicates formation of the inhibitor-iron complex.
    • Radical Quenching: Disappearance or reduction of the characteristic tyrosyl radical signal (

      
      ) confirms RNR inhibition.
      

Protocol B: Cellular Thermal Shift Assay (CETSA) Objective: Validate target engagement in intact cells.

  • Treatment: Treat cancer cells (e.g., MCF-7) with the derivative (10

    
    M) for 1 hour.
    
  • Heating: Aliquot cell suspension and heat at a gradient (

    
    C) for 3 minutes.
    
  • Lysis & Blotting: Lyse cells and perform Western Blot for RRM2 (RNR-R2 subunit).

  • Result: A shift in the thermal aggregation curve (increased

    
    ) compared to DMSO control indicates direct binding and thermal stabilization of the RRM2 protein.
    
Phase II: Functional Inhibition (Enzymatic Activity)

Protocol C: [14C]-Cytidine Reduction Assay Objective: Measure inhibition of dCDP formation (direct RNR activity).

  • Reaction Mix: Combine recombinant RNR (R1+R2), [14C]-CDP, ATP (effector), and DTT (reductant).

  • Inhibition: Add graded concentrations of the derivative (0.1 nM - 10

    
    M).
    
  • Incubation: 37°C for 20 minutes.

  • Separation: Terminate reaction with boiling water; convert nucleotides to nucleosides using phosphatase. Separate Cytidine (substrate) from Deoxycytidine (product) via HPLC or Boronate affinity chromatography.

  • Quantification: Scintillation counting.

  • Causality Check: Activity should be restored by adding excess

    
    , confirming iron chelation as the mechanism.
    
Phase III: Phenotypic Confirmation

Protocol D: ROS-Dependent Apoptosis Rescue Objective: Prove that cytotoxicity is driven by Iron-ROS redox cycling.

  • Treatment: Treat cells with

    
     of the derivative.[1]
    
  • Rescue Arm: Co-treat with N-Acetylcysteine (NAC) (ROS scavenger) or Desferrioxamine (DFO) (Iron chelator pre-treatment).

  • Readout: Annexin V/PI Flow Cytometry.

  • Validation:

    • NAC Rescue: Significant reduction in apoptosis confirms ROS involvement.

    • DFO Rescue: Paradoxical effect: DFO (strong chelator) may prevent the derivative from binding iron, thus reducing its redox cycling toxicity (if the mechanism is redox cycling of the complex) OR enhance toxicity (if mechanism is pure iron starvation). For 2-benzoylpyridine derivatives, DFO typically antagonizes the cytotoxicity, confirming the drug requires iron to form the redox-active complex.

Visualizations

Figure 1: Mechanism of Action Signaling Pathway

G Compound 2-Benzoyl-5-methylpyridine Derivative Fe_Pool Intracellular Iron Pool (Fe2+/Fe3+) Compound->Fe_Pool Chelation Complex Drug-Iron Complex [Fe(L)2] Fe_Pool->Complex Formation RNR Ribonucleotide Reductase (RNR-R2 Subunit) Complex->RNR Inhibits Iron Loading ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Tyrosyl Tyrosyl Radical (Destabilization) RNR->Tyrosyl Requires Fe DNA_Synth dNTP Synthesis Tyrosyl->DNA_Synth Catalyzes Apoptosis Apoptosis (Mitochondrial Pathway) ROS->Apoptosis Damages Mitochondria Cycle Cell Cycle Arrest (S-Phase) DNA_Synth->Cycle Depletion causes Cycle->Apoptosis Prolonged Arrest

Caption: Dual-mechanism pathway showing iron chelation leading to both RNR inhibition (via tyrosyl radical destabilization) and ROS-mediated apoptosis.

Figure 2: Validation Experimental Workflow

Workflow Step1 Step 1: Synthesis 2-Benzoyl-5-methylpyridine Thiosemicarbazone Step2 Step 2: Target Binding (EPR Spectroscopy) Step1->Step2 Confirm Fe Binding Step3 Step 3: Functional Assay (RNR Activity / dCDP) Step2->Step3 Confirm Radical Quench Step4 Step 4: Cellular Phenotype (S-Phase Arrest / ROS) Step3->Step4 Correlate IC50 Step5 Step 5: Specificity Check (Iron/NAC Rescue) Step4->Step5 Validate Mechanism

Caption: Step-by-step validation pipeline ensuring the observed cytotoxicity is causally linked to the proposed RNR/Iron target.

References

  • Richardson, D. R., et al. (2009). "Di-2-pyridylketone thiosemicarbazones: The new generation of iron chelators for cancer therapy." Expert Opinion on Investigational Drugs. Link

  • Kalinowski, D. S., et al. (2009). "Design, synthesis, and characterization of novel iron chelators: Structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent anticancer agents." Journal of Medicinal Chemistry. Link

  • Shao, J., et al. (2006). "Iron chelators as novel signaling molecules: The role of iron in the regulation of cell proliferation and apoptosis." Free Radical Biology and Medicine. Link

  • Popović-Bijelić, A., et al. (2011). "EPR study of the interaction of the anticancer drug Triapine with the R2 subunit of ribonucleotide reductase." Journal of Inorganic Biochemistry. Link

  • Yen, Y., et al. (2004). "Ribonucleotide reductase subunit M2 as a significant target for the anticancer drug Triapine." Clinical Cancer Research. Link

Sources

comparing the cost-effectiveness of different 2-Benzoyl-5-methylpyridine syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and economical synthetic routes to key chemical intermediates is a cornerstone of modern drug discovery and development. 2-Benzoyl-5-methylpyridine, a valuable scaffold in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of various synthetic pathways to this target molecule, focusing on cost-effectiveness, experimental feasibility, and overall process viability. By presenting detailed protocols, supporting data, and a transparent cost analysis, we aim to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Benzoyl-5-methylpyridine

2-Benzoyl-5-methylpyridine and its derivatives are important pharmacophores found in a range of biologically active compounds. The benzoylpyridine moiety is a privileged structure, known to interact with various biological targets. The addition of a methyl group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making the efficient synthesis of this specific analogue a critical task for medicinal chemists. This guide will dissect and compare four plausible synthetic routes to this important molecule.

Synthetic Strategies: A Head-to-Head Comparison

We will evaluate four distinct synthetic strategies for the preparation of 2-Benzoyl-5-methylpyridine:

  • Route 1: Grignard Reaction followed by Oxidation

  • Route 2: Phenyl Grignard Addition to a Cyanopyridine

  • Route 3: Phenyl Lithium Addition to a Picolinic Acid

  • Route 4: Friedel-Crafts Acylation

For each route, we will provide a detailed experimental protocol, an analysis of the reaction mechanism, and a thorough cost and safety assessment.

Route 1: Grignard Reaction Followed by Oxidation

This two-step approach involves the initial formation of a secondary alcohol via a Grignard reaction, followed by its oxidation to the desired ketone.

Reaction Scheme:

Route 1 cluster_step1 Grignard Reaction 2-bromo-5-methylpyridine 2-Bromo-5-methylpyridine intermediate_alcohol (5-methylpyridin-2-yl)(phenyl)methanol 2-bromo-5-methylpyridine->intermediate_alcohol Step 1 benzaldehyde Benzaldehyde benzaldehyde->intermediate_alcohol product 2-Benzoyl-5-methylpyridine intermediate_alcohol->product Step 2 Mg_THF 1. Mg, THF 2. Benzaldehyde MnO2 MnO2, DCM

Caption: Route 1: Grignard reaction followed by oxidation.

Experimental Protocol

Step 1: Synthesis of (5-methylpyridin-2-yl)(phenyl)methanol

  • To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Gentle heating or the addition of a crystal of iodine may be necessary to start the reaction.

  • Once the reaction is initiated, add the remaining 2-bromo-5-methylpyridine solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 2-Benzoyl-5-methylpyridine

  • Dissolve the crude (5-methylpyridin-2-yl)(phenyl)methanol from Step 1 in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO2, 5-10 eq) in portions to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Benzoyl-5-methylpyridine.

Causality and Insights

The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. The use of THF as a solvent is crucial as it solvates the magnesium cation, facilitating the formation of the Grignard reagent. The subsequent oxidation with manganese dioxide is a mild and selective method for converting benzylic alcohols to ketones without over-oxidation. The activation of MnO2 is critical for its reactivity.

Cost and Safety Analysis
ReagentPurityPrice (USD/kg)Hazards
2-Bromo-5-methylpyridine98%~150Irritant, Harmful
Magnesium Turnings99.5%~50Flammable solid
Benzaldehyde99%~20Harmful, Irritant
Manganese Dioxide (activated)85%~40Oxidizer, Harmful
Tetrahydrofuran (THF)99.9%~30Flammable, Irritant, Peroxide former
Dichloromethane (DCM)99.8%~15Carcinogen, Irritant

Estimated Yield: Based on similar reported procedures, a yield of approximately 70% for the Grignard reaction and 80% for the oxidation step can be reasonably expected, leading to an overall estimated yield of around 56%.

Cost-Effectiveness: The starting materials are relatively inexpensive. The main cost drivers are the 2-bromo-5-methylpyridine and the large excess of manganese dioxide required for the oxidation.

Safety and Environmental Considerations: Grignard reagents are highly reactive with water and protic solvents, requiring strictly anhydrous conditions.[1][2] THF can form explosive peroxides upon storage. Dichloromethane is a suspected carcinogen and should be handled with appropriate precautions. The use of a large excess of manganese dioxide results in significant solid waste. Recent research has explored more environmentally friendly methods for Grignard reactions, such as using less organic solvent.[1][3]

Route 2: Phenyl Grignard Addition to a Cyanopyridine

This one-step route involves the direct addition of a phenyl Grignard reagent to a nitrile, which upon hydrolysis, yields the desired ketone.

Reaction Scheme:

Route 2 2-cyano-5-methylpyridine 2-Cyano-5-methylpyridine product 2-Benzoyl-5-methylpyridine 2-cyano-5-methylpyridine->product phenylmagnesium_bromide Phenylmagnesium Bromide phenylmagnesium_bromide->product hydrolysis H3O+

Caption: Route 2: Phenyl Grignard addition to a cyanopyridine.

Experimental Protocol
  • To a dry three-necked flask under an inert atmosphere, add a solution of 2-cyano-5-methylpyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of phenylmagnesium bromide (1.2 eq) in THF or diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it into a stirred mixture of ice and dilute hydrochloric acid.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Make the aqueous layer basic with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights

The addition of a Grignard reagent to a nitrile forms a magnesium salt of an imine, which is then hydrolyzed to a ketone. This method offers a more direct route to the product compared to the two-step Grignard/oxidation sequence. The choice of Grignard reagent is critical; while alkyl Grignards can sometimes lead to side reactions with cyanopyridines, phenylmagnesium bromide is generally effective for this transformation.[4]

Cost and Safety Analysis
ReagentPurityPrice (USD/kg)Hazards
2-Cyano-5-methylpyridine98%~200Toxic, Irritant
Phenylmagnesium Bromide (3M in Ether)-~300/LFlammable, Corrosive, Water-reactive
Tetrahydrofuran (THF)99.9%~30Flammable, Irritant, Peroxide former

Estimated Yield: Based on analogous reactions, a yield of 60-70% can be anticipated for this route.

Cost-Effectiveness: The primary cost is associated with the 2-cyano-5-methylpyridine starting material. Commercially available Grignard reagent is convenient but more expensive than preparing it in situ.

Safety and Environmental Considerations: This route shares the same hazards associated with Grignard reagents as Route 1, requiring strict anhydrous conditions.[5] The workup involves the use of acid and base, generating aqueous waste.

Route 3: Phenyl Lithium Addition to a Picolinic Acid

This method utilizes a highly reactive organolithium reagent to directly convert a carboxylic acid to a ketone.

Reaction Scheme:

Route 3 cluster_reaction Organolithium Addition to Carboxylic Acid 5-methylpicolinic_acid 5-Methylpicolinic Acid product 2-Benzoyl-5-methylpyridine 5-methylpicolinic_acid->product phenyllithium Phenyllithium (2 eq) phenyllithium->product hydrolysis H3O+

Caption: Route 3: Phenyl lithium addition to a picolinic acid.

Experimental Protocol
  • To a dry three-necked flask under an inert atmosphere, add a solution of 5-methylpicolinic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of phenyllithium (2.2 eq) in cyclohexane/ether dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights

The reaction of a carboxylic acid with two equivalents of an organolithium reagent proceeds through the formation of a stable dilithio tetrahedral intermediate.[6][7] This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of tertiary alcohol formation that occurs with Grignard reagents. The low reaction temperature is crucial to control the high reactivity of the organolithium reagent.

Cost and Safety Analysis
ReagentPurityPrice (USD/kg)Hazards
5-Methylpicolinic Acid97%~500Irritant
Phenyllithium (1.8M in di-n-butyl ether)-~400/LPyrophoric, Corrosive, Water-reactive
Tetrahydrofuran (THF)99.9%~30Flammable, Irritant, Peroxide former

Estimated Yield: This method can provide good yields, potentially in the range of 70-80%.

Cost-Effectiveness: The high cost of 5-methylpicolinic acid and the phenyllithium solution makes this route the most expensive of the three discussed so far.

Safety and Environmental Considerations: Phenyllithium is pyrophoric, meaning it can ignite spontaneously in air.[8][9] It reacts violently with water. Extreme caution and specialized handling techniques are required. The use of cryogenic temperatures adds to the operational complexity and energy consumption.

Route 4: Friedel-Crafts Acylation

This classical approach aims for a direct C-H activation and acylation of the pyridine ring.

Reaction Scheme:

Route 4 cluster_reaction Friedel-Crafts Acylation 3-methylpyridine 3-Methylpyridine product 2-Benzoyl-5-methylpyridine 3-methylpyridine->product benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product lewis_acid AlCl3

Caption: Route 4: Friedel-Crafts Acylation.

Experimental Protocol
  • To a dry three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl3, 2.5 eq).

  • Cool the flask in an ice bath and slowly add benzoyl chloride (1.2 eq).

  • Stir the mixture for 15-20 minutes to form the acylium ion complex.

  • Slowly add 3-methylpyridine (1.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 180-200 °C and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Make the aqueous solution basic with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality and Insights

Friedel-Crafts acylation of pyridine is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom, which also complexes with the Lewis acid catalyst.[10][11] The reaction requires harsh conditions (high temperatures) and often results in low yields and a mixture of isomers. The methyl group in 3-methylpyridine directs acylation to the 2- and 6-positions, but the electronic deactivation of the ring remains a significant hurdle.

Cost and Safety Analysis
ReagentPurityPrice (USD/kg)Hazards
3-Methylpyridine99%~25Flammable, Harmful, Irritant
Benzoyl Chloride99%~30Corrosive, Lachrymator
Aluminum Chloride (anhydrous)99.9%~20Corrosive, Water-reactive

Estimated Yield: The yield for this reaction is expected to be low, likely less than 20%, with the formation of multiple isomers.

Cost-Effectiveness: While the starting materials are very inexpensive, the low yield and difficult purification make this route economically unviable for large-scale synthesis.

Safety and Environmental Considerations: Benzoyl chloride is a lachrymator and corrosive.[12][13][14] Aluminum chloride reacts violently with water. The reaction generates a significant amount of acidic and aluminum-containing waste. The high reaction temperature poses safety risks and requires significant energy input. Greener alternatives to traditional Friedel-Crafts reactions are an active area of research.[15][16][17]

Comparative Summary and Conclusion

RouteStarting MaterialsKey ReagentsEstimated YieldCost per Gram (Relative)Key AdvantagesKey Disadvantages
1 2-Bromo-5-methylpyridine, BenzaldehydeMg, MnO2~56%ModerateReliable, well-established reactionsTwo steps, large excess of oxidant, waste generation
2 2-Cyano-5-methylpyridinePhenylmagnesium Bromide~65%HighOne step, good yieldExpensive starting material, Grignard hazards
3 5-Methylpicolinic AcidPhenyllithium~75%Very HighHigh yield, avoids tertiary alcohol formationVery expensive reagents, pyrophoric organolithium, cryogenic conditions
4 3-Methylpyridine, Benzoyl ChlorideAlCl3<20%Low (per batch), Very High (per gram of product)Inexpensive starting materialsVery low yield, harsh conditions, isomer formation, difficult purification

Recommendation:

For a balance of cost-effectiveness and scalability , Route 1 (Grignard Reaction followed by Oxidation) emerges as the most practical choice for the synthesis of 2-Benzoyl-5-methylpyridine. While it is a two-step process, the starting materials are reasonably priced, and the reactions are generally reliable and high-yielding. The primary drawback is the generation of significant manganese waste, which needs to be considered for large-scale production.

Route 2 (Phenyl Grignard Addition to a Cyanopyridine) is a viable alternative if the cost of 2-cyano-5-methylpyridine is not a limiting factor. Its one-step nature is attractive, offering a more streamlined process.

Route 3 (Phenyl Lithium Addition to a Picolinic Acid) , despite its potential for high yields, is likely too expensive for most applications due to the high cost of the starting materials. The use of pyrophoric phenyllithium and cryogenic temperatures also presents significant safety and operational challenges.

Route 4 (Friedel-Crafts Acylation) is not a recommended pathway due to its low yield, harsh reaction conditions, and the formation of isomeric byproducts, making it unsuitable for efficient and clean synthesis.

Ultimately, the optimal synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, budget constraints, and available laboratory infrastructure. This guide provides the necessary data and insights to make an informed and strategic decision.

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents.
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
  • Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap.
  • 120-year-old reaction turned on its head with environment-friendly, paste-based method. (2021, November 19). ScienceDaily. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Green Grignard reactions? Research-inspired sustainable chemistry practicals - ePrints Soton. Available at: [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). Available at: [Link]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … - ResearchGate. Available at: [Link]

  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents.
  • Phenyllithium - Wikipedia. Available at: [Link]

  • Safety Data Sheet: Benzoyl chloride - Carl ROTH. Available at: [Link]

  • Addition of Organolithiums to Carboxylic Acids - Master Organic Chemistry. Available at: [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. Available at: [Link]

  • US3446860A - Method of making phenyllithium - Google Patents.
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. Available at: [Link]

  • Greener Grignard Reaction - Beyond Benign. Available at: [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Available at: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Available at: [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC - NIH. Available at: [Link]

  • MSDS of Phenyllithium - Capot Chemical. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Available at: [Link]

  • On the Reaction between Methyllithium and Carboxylic Acids. - SciSpace. Available at: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Available at: [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Available at: [Link]

  • Benzoyl chloride - Penta chemicals. Available at: [Link]

Sources

Safety Operating Guide

2-Benzoyl-5-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Benzoyl-5-methylpyridine Proper Disposal Procedures CAS Registry Number: 127581-43-5 Synonyms: (5-methylpyridin-2-yl)(phenyl)methanone; Phenyl 5-methyl-2-pyridyl ketone[1]

Executive Summary: The Safety Imperative

Proper disposal of 2-Benzoyl-5-methylpyridine is not merely a regulatory checkbox; it is a critical control point in the laboratory lifecycle. As a pyridine derivative containing a ketone functionality, this compound presents a dual hazard profile: chemical stability that persists in the environment and nitrogen-based combustion byproducts (NOx) that require specialized incineration parameters.

This guide provides a self-validating disposal protocol designed for research environments. It prioritizes the "Cradle-to-Grave" management principles mandated by EPA (RCRA) and European (REACH) standards, ensuring that researchers protect both their facility's compliance status and the local ecosystem.

Hazard Identification & Waste Classification

Before disposal, the waste stream must be accurately characterized.[1] While 2-Benzoyl-5-methylpyridine is not explicitly "P-listed" (acutely toxic) like its parent compound pyridine (P075), it must be treated with the same rigor due to its structural activity relationships (SAR).[1]

PropertyValue/DescriptionDisposal Implication
CAS Number 127581-43-5Unique identifier for waste manifests.
Molecular Formula C₁₃H₁₁NONitrogen content necessitates NOx scrubbing during incineration.
Physical State Solid/Crystalline (typically)Requires solid waste protocols; do not dissolve solely for disposal.
Combustibility Combustible OrganicClassified as Ignitable Waste (D001) if in flammable solvent solution.
Reactivity Incompatible with Strong OxidizersCRITICAL: Must be segregated from nitric acid/peroxides to prevent explosion.
Toxicity Irritant / Potentially ToxicTreat as Toxic Waste ; prevent release into sanitary sewers.

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix 2-Benzoyl-5-methylpyridine waste with incompatible streams. Cross-contamination is the leading cause of waste-container over-pressurization events.

Step 1: Segregation Logic
  • Green Stream (Safe): None. This chemical is non-biodegradable in standard treatment plants.

  • Red Stream (Organic Solvents): Acceptable ONLY if the solution contains no halogenated solvents (unless the facility combines them).

  • Blue Stream (Solid Waste): Preferred for pure substance disposal.

  • Prohibited Stream: Oxidizers (Nitrates, Perchlorates) and Strong Acids.[1]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? Pyridine derivatives can soften certain low-grade plastics over time; HDPE provides chemical resistance.

  • Closure: Vented caps are recommended if the waste is in solution to prevent pressure buildup from volatile solvents.

Disposal Protocols: Step-by-Step

Scenario A: Solid Waste (Pure Substance or Contaminated PPE)
  • Containment: Place the solid chemical or contaminated wipes/gloves into a clear, wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (2-Benzoyl-5-methylpyridine), CAS #127581-43-5, Hazard Checkbox (Toxic, Irritant).[1]

  • Sealing: Ensure the lid is screwed on tightly but not over-torqued (to avoid cracking).

  • Secondary Containment: Place the jar into a secondary bin (e.g., a Nalgene tray) designated for "Solid Organics."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Verify the pH of the solution. Pyridines are basic. If the solution is highly acidic due to other reagents, neutralize to pH 6-9 to prevent container corrosion, unless your facility requires acidic waste streams kept separate.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Compatible: Methanol, Ethanol, Ethyl Acetate, Dichloromethane (if halogenated waste).[1]

    • Incompatible: Nitric Acid, Perchloric Acid.[1]

  • Transfer: Use a funnel to pour into the "Organic Waste" carboy. Do not fill >90% capacity to allow for thermal expansion.

  • Log Entry: Immediately record the volume and concentration on the carboy's accumulation log.

The Ultimate Fate: Incineration Logic

Researchers often ask, "Where does it go?"[1] Understanding the endpoint helps enforce the segregation rules.

The only validated disposal method for 2-Benzoyl-5-methylpyridine is Rotary Kiln Incineration .

  • Process: The waste is injected into a kiln at >1000°C.

  • Chemistry: The carbon backbone oxidizes to CO₂. The nitrogen atom oxidizes to NOx gases.

  • Scrubbing: The exhaust gas passes through a wet scrubber (often using urea or ammonia) to convert toxic NOx into harmless Nitrogen gas (N₂) and water vapor.

  • Why Segregation Matters: If you accidentally mix this with heavy metals (like mercury), the incinerator cannot process it, and the entire batch becomes "orphan waste," costing thousands of dollars to remediate.[1]

Emergency Spill Management

Immediate Action Required:

  • Evacuate & Ventilate: Remove ignition sources. Pyridine derivatives have distinct, unpleasant odors that can cause respiratory distress.[1]

  • PPE Up: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor cartridges if the spill exceeds 50mL.

  • Contain: Use a non-combustible absorbent (Vermiculite or Diatomaceous Earth).

    • Do NOT use: Paper towels (increases flammability surface area).

  • Collect: Scoop absorbed material into a hazardous waste pail.

  • Clean: Scrub the surface with a mild detergent and water. Collect this rinse water as hazardous waste—do not flush to drain. [1]

Visualizing the Waste Stream

The following diagram illustrates the decision logic for disposing of 2-Benzoyl-5-methylpyridine, ensuring compliance with RCRA standards.

WasteDisposal Start Waste: 2-Benzoyl-5-methylpyridine StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContamPPE Contaminated Debris/PPE Solid->ContamPPE SolidContainer Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck ContamPPE->SolidContainer Labeling Label: CAS 127581-43-5 Warning: Toxic/Irritant SolidContainer->Labeling Halogen Halogenated (e.g., DCM) SolventCheck->Halogen NonHalogen Non-Halogenated (e.g., EtOH) SolventCheck->NonHalogen Halogen->Labeling NonHalogen->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal High-Temp Incineration (w/ NOx Scrubbing) Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of 2-Benzoyl-5-methylpyridine waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal Procedures. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.